molecular formula C4H7NO2S B014585 Ethyl thiooxamate CAS No. 16982-21-1

Ethyl thiooxamate

Cat. No.: B014585
CAS No.: 16982-21-1
M. Wt: 133.17 g/mol
InChI Key: YMBMCMOZIGSBOA-UHFFFAOYSA-N
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Description

Ethyl thiooxamate, also known as this compound, is a useful research compound. Its molecular formula is C4H7NO2S and its molecular weight is 133.17 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-amino-2-thioxoacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-2-sulfanylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c1-2-7-4(6)3(5)8/h2H2,1H3,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBMCMOZIGSBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369893
Record name Ethyl amino(sulfanylidene)acetate
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Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16982-21-1
Record name Ethyl thiooxamate
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Record name NSC 174676
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Record name 16982-21-1
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Record name Ethyl amino(sulfanylidene)acetate
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Record name Acetic acid, 2-amino-2-thioxo-, ethyl ester
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl Thiooxamate: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl thiooxamate, a versatile bifunctional molecule, serves as a crucial building block in modern organic and medicinal chemistry. Its unique structure, incorporating both a thioamide and an ester functional group, imparts a rich reactivity profile that is leveraged in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and structured data presentation.

Chemical and Physical Properties

This compound is typically a yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₇NO₂S[2][3][4]
Molecular Weight 133.17 g/mol [2][4]
Appearance Yellow Crystalline Powder/Solid[1][3][5][6]
Melting Point 62-66 °C[5][6][7][8]
Boiling Point 199.2 ± 23.0 °C (Predicted)[4][6]
Solubility Soluble in chloroform (B151607) and other polar solvents like methanol.[3][8]
Storage Temperature Freezer (-20°C) or Refrigerated (0-10°C)[3][9]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueWavenumber (cm⁻¹)/Chemical Shift (δ, ppm)AssignmentReference(s)
IR (Infrared) 3200–3400N-H stretching (primary amine)[10]
~1700C=O stretching (ester)[10]
~1250C=S stretching (thioamide)[10]
¹H NMR (Proton NMR) 1.37 (triplet)-CH₃ (ethyl group)[5][10]
4.34 (quartet)-CH₂- (ethyl group)[5][10]
7.49-8.43 (broad multiplet)-NH₂ (amine)[5][10]
¹³C NMR (Carbon-13 NMR) ~14.1-CH₃ (ethyl group)[10]
~61.8-CH₂- (ethyl group)[10]
~170.5C=O (ester)[10]
~196.2C=S (thioamide)[10]
Mass Spectrometry (MS) m/z 134 (M + H)⁺Molecular Ion Peak[5]

Synthesis of this compound

Several synthetic routes to this compound have been reported, offering flexibility in terms of starting materials and reaction conditions.

This method involves the reaction of ethyl cyanoformate with hydrogen sulfide (B99878) in the presence of a base.

G Synthesis of this compound from Ethyl Cyanoformate start Ethyl Cyanoformate + Triethylamine (B128534) in Ether h2s Bubble H₂S gas (0°C, 2 hours) start->h2s stir Stir at Room Temperature (Overnight) h2s->stir workup Acidic Workup (1N HCl) stir->workup extraction Extraction with Ether workup->extraction drying Drying and Solvent Evaporation extraction->drying product This compound (Yellow Solid) drying->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

  • Dissolve ethyl cyanoformate (25 g, 0.25 mol) and triethylamine (1 ml) in ether (200 ml) in a suitable reaction vessel.[5]

  • Cool the solution to 0°C in an ice bath.[5]

  • Bubble hydrogen sulfide (H₂S) gas through the solution for 2 hours.[5]

  • After the addition of H₂S, allow the reaction mixture to stir at room temperature overnight.[5]

  • Purge the reaction system with nitrogen gas.[5]

  • Add 1N hydrochloric acid (HCl) solution (200 ml) and continue stirring for 30 minutes.[5]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ether.[5]

  • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).[5]

  • Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield this compound as a yellow solid.[5] A reported yield for this method is 95%.[5]

Lawesson's reagent is a common thionating agent used to convert carbonyl groups to thiocarbonyls.

Experimental Protocol:

  • React ethyl 2-amino-2-oxoacetate with Lawesson's reagent in tetrahydrofuran (B95107) (THF).[10]

  • Heat the reaction mixture under reflux for 4 hours.[10]

  • After cooling, the product can be isolated through work-up procedures which may include concentration, dilution, filtration, and washing.[10] This method has been reported to yield this compound as a yellow solid with a 56% yield.[10]

  • Alternatively, reacting ethyl oxalate (B1200264) with Lawesson's reagent in THF under reflux has been reported to yield this compound in 70% yield.[10]

Chemical Reactivity and Applications

The bifunctional nature of this compound, possessing both nucleophilic (amino group) and electrophilic (carbonyl and thiocarbonyl carbons) centers, makes it a valuable synthon in organic synthesis.[10]

G Reactivity and Applications of this compound eto This compound heterocycles Synthesis of Heterocycles (e.g., Thiazoles, Bithiazoles) eto->heterocycles Precursor materials Materials Science (Additives in PeLEDs) eto->materials Application medicinal Medicinal Chemistry (Antimicrobial, Anticancer Agents) heterocycles->medicinal Leads to

Caption: Key application areas of this compound.

Its primary applications are in:

  • Heterocyclic Chemistry: this compound is a key precursor for the synthesis of various sulfur and nitrogen-containing heterocycles, such as thiazoles and bithiazoles.[1][10][11] These ring systems are prevalent in many pharmaceuticals and agrochemicals.[11]

  • Medicinal Chemistry: Derivatives of this compound have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[8] It serves as a starting material for the development of new therapeutic agents.[8][11]

  • Materials Science: this compound has been explored as an additive in the fabrication of perovskite light-emitting diodes (PeLEDs), where it can improve the quality and performance of the perovskite films.[12][13]

Safety Information

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[3]

References

An In-depth Technical Guide to Ethyl Thiooxamate (CAS: 16982-21-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thiooxamate (CAS: 16982-21-1), systematically named ethyl 2-amino-2-sulfanylideneacetate, is a versatile bifunctional molecule containing both a thioamide and an ester functional group.[1][2] This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of various nitrogen- and sulfur-containing heterocyclic compounds.[2] Its derivatives have garnered significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents, as well as enzyme inhibitors.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a yellow crystalline solid with a melting point in the range of 62-66 °C.[1][3] It is soluble in polar organic solvents such as methanol (B129727) and chloroform (B151607).[1][3] The presence of both a hydrogen bond donor (the amino group) and acceptors (the carbonyl and thiocarbonyl groups) influences its solid-state structure and solubility.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 16982-21-1[1][2][4]
Molecular Formula C₄H₇NO₂S[1][5][6]
Molecular Weight 133.17 g/mol [2][6]
IUPAC Name ethyl 2-amino-2-sulfanylideneacetate[1][6]
Appearance Yellow crystalline powder/needles[1][3]
Melting Point 62-66 °C[1][3]
Solubility Soluble in methanol and chloroform (25 mg/mL)[1][3]
Purity Typically >98% (by GC)[1]
Storage Sensitive to light and air; store under inert conditions at 0-10 °C[1]
Table 2: Spectroscopic Data for this compound
SpectroscopyDataReference(s)
¹H NMR (400 MHz, CDCl₃) δ 1.37 (t, 3H, -CH₃), 4.34 (q, 2H, -CH₂-), 7.49-8.43 (br m, 2H, -NH₂)[1][4]
¹³C NMR δ 14.1 (-CH₃), 61.8 (-CH₂-), 170.5 (C=O), 196.2 (C=S)[1][2]
Infrared (IR, KBr) ~3200–3400 cm⁻¹ (N–H stretch), ~1700 cm⁻¹ (C=O stretch), ~1350 cm⁻¹ (C-N vibration), ~1250 cm⁻¹ (C=S stretch)[1][2]
Mass Spectrometry (ESI) m/z 134 [M+H]⁺[1][4]

Synthesis and Reactivity

This compound can be synthesized through several methods, with the reaction of ethyl cyanoformate with hydrogen sulfide (B99878) being a common and high-yielding approach.[4][5]

Experimental Protocol: Synthesis of this compound from Ethyl Cyanoformate

Materials:

  • Ethyl cyanoformate ([(cyanocarbonyl)oxy]ethane)

  • Triethylamine (B128534)

  • Diethyl ether

  • Hydrogen sulfide (H₂S) gas

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve ethyl cyanoformate (25 g, 0.25 mol) and triethylamine (1 mL) in diethyl ether (200 mL) in a flask equipped with a gas inlet and a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble H₂S gas through the solution for 2 hours.

  • After the introduction of H₂S, allow the reaction mixture to stir at room temperature overnight.

  • Purge the reaction system with nitrogen gas.

  • Add 1N HCl solution (200 mL) and continue stirring for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous MgSO₄.

  • Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield this compound as a yellow solid (yield: ~95%).[4][5]

Purity Analysis: The product can be characterized by ¹H NMR and LC-MS to confirm its identity and purity.[4]

Reactivity

The reactivity of this compound is dictated by its two functional groups. The thioamide group can act as a nucleophile through both the nitrogen and sulfur atoms, while the ester group provides an electrophilic carbonyl carbon.[2] This dual reactivity makes it a key precursor for a variety of heterocyclic systems. A notable reaction is the Hantzsch-type condensation with α-bromoketones to form thiazole-2-carboxylic acid ethyl esters.[1]

Biological and Medicinal Chemistry Applications

While extensive biological data for this compound itself is not widely published, its primary importance in drug discovery lies in its role as a versatile scaffold for the synthesis of bioactive molecules.

Antimicrobial and Anticancer Potential of Derivatives

Derivatives of this compound have demonstrated promising in vitro activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[1] Furthermore, certain derivatives have been investigated for their potential as anticancer agents, with molecular docking studies suggesting interactions with protein targets involved in cancer progression.[1]

Enzyme Inhibition

This compound derivatives have been explored as inhibitors of various enzymes.[2] For instance, some have shown significant inhibitory activity against α-glucosidase and β-glucosidase, suggesting potential applications in the development of therapeutics for diabetes.[1] The core thiooxamate structure serves as a valuable starting point for designing specific enzyme inhibitors.[2]

Experimental Protocols for Application

Protocol: Synthesis of Thiazole-2-carboxylic Acid Ethyl Esters

This protocol describes a general procedure for the synthesis of thiazole (B1198619) derivatives from this compound and an α-bromoketone.

Materials:

  • This compound

  • An α-bromoketone (e.g., 2-bromoacetophenone)

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolve this compound (1 equivalent) and the α-bromoketone (1 equivalent) in ethanol.

  • Reflux the reaction mixture for a specified time (typically monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain the desired thiazole-2-carboxylic acid ethyl ester.

Protocol: In Vitro α-Glucosidase Inhibitory Assay

This protocol provides a general method to screen for α-glucosidase inhibition.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compound (e.g., an this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the α-glucosidase enzyme and pNPG in the phosphate buffer.

  • In a 96-well plate, add a small volume of the test compound solution at various concentrations.

  • Add the α-glucosidase solution to each well and incubate for a short period (e.g., 5 minutes at 37 °C).

  • Initiate the reaction by adding the pNPG solution to each well.

  • Incubate the plate at 37 °C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding the Na₂CO₃ solution.

  • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be determined.

Visualizations

The following diagrams illustrate key aspects of the synthesis and application of this compound.

Synthesis_of_Ethyl_Thiooxamate ECF Ethyl Cyanoformate ETO This compound ECF->ETO in Diethyl Ether, 0°C to RT H2S H₂S, Triethylamine Thiazole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification ETO This compound Reflux Reflux in Ethanol ETO->Reflux ABK α-Bromoketone ABK->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Purification Column Chromatography Evaporation->Purification Product Thiazole Derivative Purification->Product Enzyme_Inhibition_Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate1 Pre-incubate Enzyme and Inhibitor Start->Incubate1 Reaction Add Substrate to Initiate Reaction Incubate1->Reaction Incubate2 Incubate at 37°C Reaction->Incubate2 Stop Stop Reaction (add Na₂CO₃) Incubate2->Stop Measure Measure Absorbance at 405 nm Stop->Measure Analyze Calculate % Inhibition and IC₅₀ Measure->Analyze

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Thiooxamate

Introduction

This compound (CAS No. 16982-21-1) is a versatile organic compound that serves as a crucial intermediate in modern organic synthesis.[1][2] With the molecular formula C4H7NO2S, this yellow crystalline solid is particularly valued in heterocyclic chemistry for the synthesis of various nitrogen- and sulfur-containing ring systems, which are fundamental building blocks for many pharmaceuticals and agrochemicals.[1][3] Its unique bifunctional nature, possessing both a thioamide and an ester group, allows for diverse reactivity, making it a valuable tool for chemists in drug discovery and materials science.[3] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols.

Physical and Chemical Properties

This compound is typically a yellow crystalline powder or needles.[2][4] It is soluble in chloroform (B151607) and other organic solvents, as well as in water.[4][5] For storage, it should be kept in a cool, dry, and dark place, sealed from moisture.[6][7] While some sources suggest room temperature storage, others recommend freezer (-20°C) conditions for long-term stability.[4][8]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 16982-21-1[4][6][9]
Molecular Formula C4H7NO2S[6][9][10]
Molecular Weight 133.17 g/mol [6][9][10]
Appearance Yellow Crystalline Powder / Needles[4]
Melting Point 62-65 °C[2][7][11]
Boiling Point 199.2 ± 23.0 °C (Predicted)[7]
Solubility Soluble in chloroform (25 mg/mL)[4][5]
pKa 11.31 ± 0.29 (Predicted)[4]
InChI Key YMBMCMOZIGSBOA-UHFFFAOYSA-N[3][12]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its thioamide and ester functional groups.[3] The thioamide group confers both nucleophilic and electrophilic properties. The lone pairs on the nitrogen and sulfur atoms allow for nucleophilic attack, while the thiocarbonyl carbon (C=S) is electrophilic.[3]

Role in Organic Synthesis

This compound is a key building block for synthesizing heterocyclic compounds, most notably thiazole (B1198619) derivatives through condensation reactions with aldehydes or ketones.[1][3] It serves as a valuable reagent for introducing both nitrogen and sulfur atoms into a target molecule in a controlled manner.[3]

Coordination Chemistry

As a ligand, this compound can act as a bidentate chelating agent, coordinating with metal ions through two of its atoms.[3] The most common coordination modes involve the sulfur atom of the thiocarbonyl group and either the nitrogen of the amino group (S,N-coordination) or the oxygen of the carbonyl group (S,O-coordination), forming a stable chelate ring with the metal center.[3]

Below is a diagram illustrating the general reactivity of this compound.

G cluster_reagents Reactants cluster_products Products ETO This compound Thiazole Thiazole Derivative ETO->Thiazole Condensation with Electrophile Complex Metal Chelate Complex ETO->Complex Bidentate Chelation Electrophile Electrophile (e.g., Aldehyde) Electrophile->Thiazole Metal Metal Ion (M+) Metal->Complex G reagents 1. Dissolve Ethyl Cyanoformate and Triethylamine in Ether cooling 2. Cool to 0°C reagents->cooling h2s 3. Bubble H₂S gas through solution (2h) cooling->h2s stir 4. Stir overnight at room temperature h2s->stir quench 5. Quench with 1N HCl stir->quench extract 6. Extract with Ether quench->extract dry 7. Dry organic layer (MgSO₄) and evaporate solvent extract->dry product 8. Isolate Yellow Solid Product dry->product

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Bonding of Ethyl Thiooxamate

Abstract

This compound (CAS No. 16982-21-1) is a versatile organic intermediate with significant applications in heterocyclic chemistry, medicinal chemistry, and materials science.[1][2] Its unique molecular structure, featuring both an ethyl ester and a thioamide functional group, dictates its chemical reactivity and utility as a building block for more complex molecules, including functionalized bithiazoles and other pharmacologically relevant scaffolds.[2][3][4] This document provides a comprehensive technical overview of the molecular structure, bonding characteristics, and spectroscopic properties of this compound, supported by experimental data and computational analysis. Detailed experimental protocols for its synthesis and characterization are also presented to aid researchers in their scientific endeavors.

Molecular Structure and Conformation

This compound, with the molecular formula C₄H₇NO₂S, consists of a central two-carbon backbone.[5][6] One carbon is part of a carbonyl group ester-linked to an ethoxy moiety, while the adjacent carbon is a thiocarbonyl center bonded to a primary amine group. This arrangement of a thioamide group next to an ester group is central to its reactivity.[4]

The molecule's conformation is primarily defined by the rotation around the single bond connecting the carbonyl and thiocarbonyl carbons.[7] This rotation influences the spatial arrangement of the functional groups. The thioamide group [C(=S)NH₂] itself exhibits a degree of planar character due to the partial double-bond nature of the C-N bond, a result of resonance.[7]

Bonding Characteristics

The bonding in this compound is characterized by a combination of covalent interactions and resonance effects, particularly within the thioamide moiety.

  • Thioamide Group: The C=S and C-N bonds are of particular interest. The lone pair of electrons on the nitrogen atom can delocalize onto the thiocarbonyl group. This resonance reduces the double-bond character of the C=S bond and imparts a partial double-bond character to the C-N bond, leading to restricted rotation and a more planar arrangement of the S-C-N-H atoms.[7]

  • Ligand Potential: The presence of nitrogen, sulfur, and oxygen atoms with lone pairs of electrons makes this compound an effective bidentate ligand in coordination chemistry.[7] It can coordinate with a central metal ion in two primary modes:

    • S,N-Coordination: Through the sulfur of the thiocarbonyl and the nitrogen of the amino group, forming a five-membered chelate ring.[7]

    • S,O-Coordination: Through the sulfur of the thiocarbonyl and the oxygen of the carbonyl group, also forming a five-membered chelate ring.[7]

Upon coordination to a metal ion, shifts in the vibrational frequencies of the C=S and N-H groups are observed in the IR spectrum, indicating a change in their bond order.[7]

Quantitative Data and Spectroscopic Analysis

Spectroscopic techniques are essential for elucidating the detailed structure and bonding of this compound. The following tables summarize key quantitative data from Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) spectroscopy, as well as from computational studies.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [7]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~1.37Triplet-CH₃ (Ethyl group)
¹H~4.34Quartet-CH₂- (Ethyl group)
¹H7.49 - 8.43Broad Multiplet-NH₂ (Amine protons)
¹³C~14.1--CH₃ (Ethyl group)
¹³C~61.8--CH₂- (Ethyl group)
¹³C~170.5-C=O (Carbonyl carbon)
¹³C~196.2-C=S (Thiocarbonyl carbon)

Note: The broadness of the -NH₂ signal suggests the influence of hydrogen bonding or chemical exchange processes.[7]

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule's functional groups.[8][9]

Table 2: Experimental Vibrational Frequencies for this compound [7]

Experimental IR Peak (cm⁻¹)Experimental Raman Peak (cm⁻¹)Probable Assignment
32893292N-H stretch
31803182N-H stretch
29822983C-H stretch (ethyl)
29392940C-H stretch (ethyl)
17181716C=O stretch
16041604N-H bend
14451447C-H bend (ethyl)
12511253C=S stretch
10181020C-O stretch (ester)

Note: The positions of the C=O and C=S stretching bands can be influenced by factors such as solvent and physical state due to hydrogen bonding.[7]

Computational Data

Density Functional Theory (DFT) calculations are powerful tools for predicting molecular geometry and complementing experimental data.[7]

Table 3: Predicted Key Bond Lengths in this compound from Theoretical Calculations [7]

Bond FeaturePredicted Bond Length (Å)Structural Implication
C=O~1.21Highly polarized carbonyl group, acting as an electrophilic site and hydrogen-bond acceptor.
C=S~1.68Thiocarbonyl group, which can act as a nucleophilic site and has metal chelation capabilities.
C(=S)–N~1.33Exhibits partial double-bond character, leading to a planar thioamide group with restricted rotation.

Data is based on theoretical calculations for this compound and related thiooxamates.[7]

Experimental Protocols

Synthesis of this compound from Ethyl Cyanoformate

This procedure details a common and high-yielding method for synthesizing this compound.[3][10]

Materials:

  • Ethyl cyanoformate ([(cyanoformyl)oxy]ethane) (25 g, 0.25 mol)

  • Triethylamine (B128534) (1 mL)

  • Diethyl ether (200 mL)

  • Hydrogen sulfide (B99878) (H₂S) gas

  • 1N Hydrochloric acid (HCl) solution (200 mL)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve ethyl cyanoformate (25 g) and triethylamine (1 mL) in diethyl ether (200 mL) in a suitable reaction vessel.

  • Cool the solution to 0°C using an ice bath.

  • Bubble H₂S gas through the solution for 2 hours at 0°C.

  • After the addition of H₂S is complete, allow the reaction mixture to stir at room temperature overnight.

  • Purge the reaction system with nitrogen (N₂) gas to remove any residual H₂S.

  • Add 1N HCl solution (200 mL) to the mixture and continue stirring for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer with brine and dry it over anhydrous MgSO₄.

  • Remove the desiccant by filtration and evaporate the solvent under reduced pressure.

  • The resulting product is this compound as a yellow solid (yield: 32 g, 95%).[3][10]

Characterization:

  • ¹H NMR (400 MHz, Chloroform-d): δ 1.37 (t, J = 7.14 Hz, 3H), 4.34 (q, J = 7.14 Hz, 2H), 7.49-8.43 (m, 2H).[3][10]

  • LC-MS (ESI): m/z 134 (M + H)⁺.[3]

Analytical Methodologies
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent, such as CDCl₃, with chemical shifts referenced to tetramethylsilane (B1202638) (TMS).

  • Vibrational Spectroscopy:

    • Infrared (IR) Spectroscopy: IR spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The solid sample is placed directly on the ATR crystal for analysis.[7]

    • Raman Spectroscopy: FT-Raman spectra are recorded using a spectrometer with a laser excitation source (e.g., 1064 nm). The solid sample is placed in a suitable holder for analysis.[7][11]

  • X-ray Crystallography: For an unambiguous determination of the solid-state molecular structure, single-crystal X-ray diffraction is the definitive technique. This method provides precise bond lengths, bond angles, and conformational details of the molecule in the crystal lattice.[7]

Visualizations of Structure and Reactivity

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's structure and synthesis.

Synthesis_of_Ethyl_Thiooxamate reagent1 Ethyl Cyanoformate + Et3N reagent2 1. H2S, Ether, 0°C 2. Stir overnight reagent1->reagent2 reagent3 1N HCl (workup) reagent2->reagent3 product This compound reagent3->product

Caption: Synthetic workflow for this compound.

Caption: Resonance in the thioamide functional group.

Coordination_Modes Chelation with a Metal Ion (M) cluster_SN S,N-Coordination cluster_SO S,O-Coordination M1 M S1 S M1->S1 N1 N M1->N1 C1 C S1->C1 N1->C1 C2 C C1->C2 O1 O C2->O1 M2 M S2 S M2->S2 O2 O M2->O2 C3 C S2->C3 C4 C C3->C4 N2 N C3->N2 C4->O2

Caption: Bidentate coordination modes of this compound.

Conclusion

This compound is a molecule of significant interest due to its unique structural features, which include a thioamide and an ethyl ester group. Its bonding is characterized by resonance within the thioamide moiety, leading to a partially planar structure and distinct spectroscopic signatures. The presence of multiple heteroatoms with lone pairs confers important ligand properties, enabling it to form stable chelate complexes with metal ions. The comprehensive data and protocols provided in this guide offer a foundational resource for researchers leveraging this compound in synthetic chemistry, drug discovery, and materials science.

References

An In-depth Technical Guide to the Reactivity and Functional Groups of Ethyl Thiooxamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thiooxamate (CAS No. 16982-21-1) is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the construction of sulfur and nitrogen-containing heterocyclic compounds.[1][2] Its unique structural features, comprising a thioamide and an ester functional group, impart a rich and varied reactivity profile. This guide provides a comprehensive overview of the reactivity, functional groups, and synthetic applications of this compound, supported by experimental data and protocols.

Physicochemical and Spectroscopic Properties

This compound is a yellow crystalline solid with a melting point in the range of 62-65 °C.[3] A summary of its key physicochemical and spectroscopic data is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₇NO₂S[4]
Molecular Weight 133.17 g/mol [4]
CAS Number 16982-21-1[4]
Appearance Yellow Crystalline Powder[3]
Melting Point 62-65 °C[3]
pKa (Predicted) 11.31 ± 0.29[3]
Solubility Soluble in chloroform[3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueWavenumber (cm⁻¹)/Chemical Shift (δ, ppm)AssignmentReference(s)
Infrared (IR) ~3200–3400N-H stretch[1]
~1700C=O stretch[1]
~1350C-N vibration[1]
~1250C=S stretch[1]
Raman 3292N-H stretch[1]
3182N-H stretch[1]
2983C-H stretch (ethyl)[1]
¹H NMR (CDCl₃) 1.37 (t)-CH₃[1][5]
4.34 (q)-CH₂-[1][5]
7.49-8.43 (br m)-NH₂[1][5]
¹³C NMR (CDCl₃) 14.1-CH₃[1]
61.8-CH₂-[1]
170.5C=O[1]
196.2C=S[1]
Mass Spectrometry (ESI) 134 [M+H]⁺Protonated Molecular Ion[3][5]

Functional Groups and Reactivity

The reactivity of this compound is dictated by the interplay of its two key functional groups: the thioamide and the ethyl ester. This bifunctionality allows it to act as both a nucleophile and an electrophile.

G cluster_0 This compound cluster_1 Reactivity Profile C(S)N Thioamide Nucleophilic Nucleophilic Sites (N and S atoms) C(S)N->Nucleophilic lone pairs Electrophilic Electrophilic Sites (C=S and C=O carbons) C(S)N->Electrophilic electrophilic carbon C(O)OEt Ethyl Ester C(O)OEt->Electrophilic electrophilic carbon

Caption: Functional groups and reactivity sites of this compound.

Thioamide Group

The thioamide functionality is the primary source of this compound's rich reactivity.

  • Nucleophilicity: The nitrogen and sulfur atoms possess lone pairs of electrons, making them nucleophilic centers.[1] The sulfur atom, being larger and more polarizable, is a soft nucleophile, while the nitrogen is a hard nucleophile. This allows for selective reactions with different types of electrophiles. Thioamides are generally more reactive towards electrophiles than their amide counterparts.[6]

  • Electrophilicity: The carbon atom of the thiocarbonyl group (C=S) is electrophilic and susceptible to attack by nucleophiles.[1]

  • Acidity: The N-H protons of the thioamide are more acidic than those of a corresponding amide, with a pKa difference of about 6 units for thioamides in general.[6] This increased acidity facilitates deprotonation and subsequent reactions.

Ethyl Ester Group

The ethyl ester group also contributes to the molecule's reactivity.

  • Electrophilicity: The carbonyl carbon (C=O) is an electrophilic site, although generally less reactive than the thiocarbonyl carbon. It can undergo nucleophilic acyl substitution reactions, such as hydrolysis or amidation, typically under more forcing conditions.

  • Electron-Withdrawing Nature: The ester group is electron-withdrawing, which influences the reactivity of the adjacent thioamide group.[1]

Key Reactions and Synthetic Applications

This compound is a versatile precursor for the synthesis of various heterocyclic systems, most notably thiazoles. It also participates in alkylation, acylation, and cycloaddition reactions.

Synthesis of this compound

One common laboratory synthesis involves the reaction of ethyl cyanoformate with hydrogen sulfide (B99878) in the presence of a base.[3]

G Ethyl_Cyanoformate Ethyl Cyanoformate Reaction Reaction in Ether at 0°C to RT Ethyl_Cyanoformate->Reaction H2S H₂S H2S->Reaction Triethylamine (B128534) Triethylamine (base) Triethylamine->Reaction Ethyl_Thiooxamate This compound Reaction->Ethyl_Thiooxamate

Caption: Synthesis of this compound from ethyl cyanoformate.

Hantzsch Thioazole Synthesis

A cornerstone application of this compound and related thioamides is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation with an α-haloketone.[1][7]

G Ethyl_Thiooxamate This compound Nucleophilic_Attack Nucleophilic Attack (S on α-carbon) Ethyl_Thiooxamate->Nucleophilic_Attack Alpha_Haloketone α-Haloketone Alpha_Haloketone->Nucleophilic_Attack Intermediate Intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular Cyclization (N on carbonyl C) Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Thiazole_Derivative Thiazole Derivative Dehydration->Thiazole_Derivative

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Alkylation Reactions

The nucleophilic nitrogen and sulfur atoms can be alkylated using alkyl halides. The regioselectivity (N- vs. S-alkylation) can be influenced by the nature of the alkylating agent and the reaction conditions. Hard electrophiles tend to react at the nitrogen atom, while soft electrophiles favor the sulfur atom.

Cycloaddition Reactions

The thiocarbonyl group of this compound can participate in cycloaddition reactions, for instance, [3+2] cycloadditions with activated alkynes or alkenes, leading to the formation of five-membered heterocyclic rings. This is a powerful method for constructing complex molecular scaffolds.

Coordination Chemistry

This compound can act as a bidentate ligand, coordinating to metal ions through its sulfur and nitrogen (S,N-coordination) or sulfur and oxygen (S,O-coordination) atoms to form stable chelate rings.[1] This property is of interest in the development of new metal-based catalysts and materials.

G Ethyl_Thiooxamate This compound Ligand Metal_Ion Metal Ion (M) Ethyl_Thiooxamate->Metal_Ion S and N atoms SO_Coordination S,O-Coordination Complex Ethyl_Thiooxamate->SO_Coordination S and O atoms SN_Coordination S,N-Coordination Complex Metal_Ion->SN_Coordination forms Metal_Ion->SO_Coordination forms

Caption: Coordination modes of this compound with a metal ion.

Experimental Protocols

Synthesis of this compound from Ethyl Cyanoformate

This procedure is adapted from established methods.[3]

Materials:

  • Ethyl cyanoformate (25 g, 0.25 mol)

  • Triethylamine (1 ml)

  • Diethyl ether (200 ml)

  • Hydrogen sulfide (gas)

  • 1N Hydrochloric acid (200 ml)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve ethyl cyanoformate (25 g) and triethylamine (1 ml) in diethyl ether (200 ml) in a flask equipped with a gas inlet and a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble hydrogen sulfide gas through the solution for 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Purge the system with nitrogen gas.

  • Add 1N HCl (200 ml) and continue stirring for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent under reduced pressure to yield this compound as a yellow solid.

  • Expected Yield: ~95%.[3]

General Procedure for Hantzsch Thiazole Synthesis

This is a general procedure that can be adapted for reactions of this compound with various α-haloketones.[7]

Materials:

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add the α-haloketone to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its bifunctional nature, with both nucleophilic and electrophilic centers, allows for a wide range of chemical transformations. It is a key precursor for the synthesis of thiazoles and other heterocyclic compounds of interest in medicinal chemistry and materials science. A thorough understanding of its reactivity and functional groups, as outlined in this guide, is essential for its effective utilization in research and development.

References

Ethyl Thiooxamate: A Linchpin in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thiooxamate (CAS No. 16982-21-1), also known as ethyl 2-amino-2-thioxoacetate, is a versatile bifunctional reagent that has emerged as a crucial precursor in medicinal chemistry.[1][2] Its unique structure, featuring a reactive thioamide and an ester functional group, makes it an invaluable building block for the synthesis of a diverse array of heterocyclic compounds, many of which are scaffolds for potent therapeutic agents.[3] This guide provides a comprehensive overview of this compound's synthesis, reactivity, and its application in the development of novel pharmaceuticals, supported by experimental protocols and quantitative data.

Physicochemical Properties and Data

This compound is a yellow crystalline solid with properties that make it a reliable reagent in organic synthesis.[4][5]

PropertyValueReference(s)
CAS Number 16982-21-1[5]
Molecular Formula C₄H₇NO₂S[5]
Molecular Weight 133.17 g/mol [5]
Appearance Light yellow to orange powder/crystal[6]
Melting Point 62.0 to 66.0 °C[6]
Purity >98.0%[6]
Solubility Soluble in methanol (B129727) and other polar solvents.[5]

Synthesis of this compound

The preparation of this compound can be achieved through several reliable methods. The most common routes involve the thionation of an oxamate (B1226882) precursor or the reaction of an ethyl cyanoformate with a sulfur source.

Method 1: Thionation using Lawesson's Reagent

A prevalent method involves the reaction of ethyl 2-amino-2-oxoacetate with Lawesson's Reagent. This approach provides the target compound in good yield.[2]

Method 2: From Ethyl Cyanoformate

Another efficient synthesis involves the reaction of ethyl cyanoformate with hydrogen sulfide (B99878) gas in the presence of a base catalyst like triethylamine (B128534). This method is notable for its high yield.[7]

Experimental Protocol: Synthesis of this compound from Ethyl Cyanoformate[8]

This protocol details a high-yield synthesis of this compound.

Materials:

  • Ethyl cyanoformate ([(cyanocarbonyl)oxy]ethane)

  • Triethylamine

  • Diethyl ether

  • Hydrogen sulfide (H₂S) gas

  • 1N Hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl cyanoformate (25 g, 0.25 mol) and triethylamine (1 ml) in diethyl ether (200 ml) in a suitable reaction vessel.

  • Cool the solution to 0°C using an ice bath.

  • Bubble H₂S gas through the solution for 2 hours.

  • After the addition of H₂S is complete, allow the mixture to stir at room temperature overnight.

  • Purge the reaction system with nitrogen (N₂) gas to remove any residual H₂S.

  • Add 1N HCl solution (200 ml) to the reaction mixture and continue stirring for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter to remove the desiccant and evaporate the solvent under reduced pressure.

  • The resulting yellow solid is this compound (yield: 32 g, 95%).[7]

Chemical Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound stems from the differential reactivity of its nucleophilic nitrogen and sulfur atoms and the electrophilic carbon atoms of the thiocarbonyl and ester groups.[2] This allows for a wide range of chemical transformations, making it a sought-after precursor for bioactive molecules.[2]

Caption: Reactive sites of this compound.

Synthesis of Thiazole (B1198619) Derivatives

One of the most significant applications of this compound is in the Hantzsch thiazole synthesis. It readily undergoes condensation and cyclization with α-haloketones to produce a variety of substituted thiazole-2-carboxylates.[1][2] These thiazole scaffolds are present in numerous FDA-approved drugs and are investigated for a wide range of biological activities.[8][9]

Thiazole_Synthesis General Workflow: Thiazole Synthesis Start This compound + α-Haloketone Reaction Condensation/ Cyclization (e.g., Reflux in Ethanol) Start->Reaction Intermediate Thiazole-2-carboxylate Derivative Reaction->Intermediate Hydrolysis Saponification (e.g., LiOH or NaOH) Intermediate->Hydrolysis Product Bioactive Thiazole Carboxylic Acid Hydrolysis->Product

Caption: Workflow for thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This one-pot procedure is an efficient method for synthesizing a key thiazole intermediate, which can be further modified.[10]

Materials:

Procedure:

  • To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add NBS (10.5 g, 0.06 mol).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC until the starting material disappears.

  • Add thiourea (3.80 g, 0.05 mol) to the mixture.

  • Heat the reaction mixture to 80°C for 2 hours.

  • Cool the mixture, and collect the resulting precipitate by filtration.

  • Wash the filter cake with water (3 x 100 mL).

  • Recrystallize the solid from ethyl acetate (B1210297) and dry to yield the target compound (yield: 6.70 g, 72.0%).[10]

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for drug development.

Anticancer Activity

Thiazole derivatives synthesized from this compound have been evaluated for their anticancer properties.[8] Molecular docking studies have suggested strong binding affinities of these compounds to target proteins involved in cancer progression.[5]

Compound TypeCell LineIC₅₀ (µM)Reference(s)
Thiazole-based heterocyclesMCF-7 (Breast)0.93 - 3.73[11]
Thiazole-based heterocyclesHCT-116 (Colorectal)Varies[8]
Thiazole-based heterocyclesHepG-2 (Liver)Varies[8]
ThiosemicarbazonesMCF-7 (Breast)39.0 - 43.4[12]
ThiosemicarbazonesMDA-MB-231 (Breast)35.1 - 35.9[12]
Antimicrobial Activity

Heterocyclic compounds derived from this compound have shown in vitro activity against various pathogens, including Gram-positive and Gram-negative bacteria, and fungi like Candida albicans.[5]

Compound TypeOrganismMIC (mg/L)Reference(s)
Thiophene (B33073) DerivativesCol-R A. baumannii16 - 32 (MIC₅₀)[13]
Thiophene DerivativesCol-R E. coli8 - 32 (MIC₅₀)[13]

Note: Data for thiophene derivatives are included to illustrate the potential of related sulfur-containing heterocycles.

Enzyme Inhibition

Derivatives of this compound are also explored as enzyme inhibitors, particularly for managing diabetes. They have shown significant inhibition against α-glucosidase, an enzyme crucial for carbohydrate digestion.[5] Slowing down this enzyme helps manage postprandial hyperglycemia.[14]

Glucosidase_Inhibition Mechanism: α-Glucosidase Inhibition Carbs Dietary Carbohydrates Enzyme α-Glucosidase (in small intestine) Carbs->Enzyme Digestion Glucose Glucose Absorption Enzyme->Glucose Blood Increased Blood Sugar Glucose->Blood Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->Enzyme Blocks Active Site

Caption: α-Glucosidase inhibition by derivatives.

Compound TypeEnzymeIC₅₀ (µM)Reference(s)
Thiazole Derivativesα-glucosidase6.2 - 38.6[15]
Phenyl carbamoyl (B1232498) methoxy (B1213986) thiosemicarbazonesα-glucosidase23.95 - 95.65[16]
Pyridazine-triazole Derivativesα-glucosidase1.7[14]

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry, providing a reliable and versatile platform for the synthesis of diverse heterocyclic structures. Its straightforward synthesis and predictable reactivity enable the construction of complex molecules with significant therapeutic potential, particularly in the fields of oncology, infectious diseases, and metabolic disorders. The continued exploration of new synthetic methodologies and the biological evaluation of its derivatives promise to further solidify the importance of this compound in the drug discovery and development pipeline.

References

The Versatility of Ethyl Thiooxamate: A Technical Guide to Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl thiooxamate (C₄H₇NO₂S), a bifunctional reagent featuring both a thioamide and an ester group, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique reactivity allows for the construction of a wide array of nitrogen- and sulfur-containing heterocyclic compounds, many of which are scaffolds of significant interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the application of this compound in the synthesis of key heterocyclic systems, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Synthesis of Thiazole (B1198619) Derivatives via Hantzsch Condensation

One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring. This reaction involves the cyclocondensation of a thioamide (in this case, this compound) with an α-halocarbonyl compound, typically an α-bromoketone. The reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to afford the aromatic thiazole ring.

The general workflow for this synthesis is depicted below.

Hantzsch_Thiazole_Synthesis reagent1 This compound intermediate Isothiourea Intermediate reagent1->intermediate S-Alkylation reagent2 α-Haloketone (e.g., Substituted Phenacyl Bromide) reagent2->intermediate product Ethyl 4-Arylthiazole-2-carboxylate intermediate->product Intramolecular Cyclization & Dehydration

Figure 1: General workflow for Hantzsch thiazole synthesis.

This method allows for the synthesis of a diverse range of ethyl 4-arylthiazole-2-carboxylates, which are important intermediates for various biologically active compounds. The reaction is generally high-yielding and tolerates a variety of substituents on the aryl ring of the phenacyl bromide.

Quantitative Data for Thiazole Synthesis

The following table summarizes the yields for the synthesis of various ethyl 4-arylthiazole-2-carboxylates from the reaction of a thioamide with substituted phenacyl bromides, demonstrating the versatility of the Hantzsch synthesis.

Entryα-Haloketone Substituent (Ar)ThioamideProductYield (%)Reference
14-IsopropylphenylEthyl (2-carbamothioylphenyl)carbamateEthyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate51[1]
23-NitrophenylEthyl (2-carbamothioylphenyl)carbamateEthyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate74[1]
34-BromophenylThis compoundEthyl 4-(4-bromophenyl)thiazole-2-carboxylate-[2]
4PhenylThiourea2-Amino-4-phenylthiazole99[3]
54-PhenoxyphenylThiourea4-(4-Phenoxyphenyl)thiazol-2-amine-[4]

Note: Yields are based on analogous reactions and demonstrate the general efficiency of the Hantzsch synthesis. A specific yield for the reaction with this compound and 4-bromophenacyl bromide was not detailed in the cited literature but is expected to be moderate to high.

Detailed Experimental Protocol: Synthesis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate

This protocol is adapted from established Hantzsch synthesis procedures.[1][2]

Materials:

  • This compound

  • 2-Bromo-1-(4-bromophenyl)ethan-1-one (4-Bromophenacyl bromide)

  • Ethanol (B145695) (95%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10 mmol) in 50 mL of 95% ethanol.

  • Add the 4-bromophenacyl bromide (10 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Basify the solution with a saturated aqueous solution of NaHCO₃ to neutralize the hydrobromic acid formed during the reaction. This will precipitate the crude product.

  • Filter the resulting solid using a Büchner funnel and wash the filter cake thoroughly with water.

  • Dry the isolated solid in vacuo to yield the crude ethyl 4-(4-bromophenyl)thiazole-2-carboxylate.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a pale-yellow crystalline solid.

Synthesis of 1,2,4-Triazole (B32235) Derivatives

This compound also serves as a precursor for the synthesis of 1,2,4-triazole heterocycles. A common synthetic strategy involves a two-step process: first, the conversion of the ester functionality of this compound into a thioacylhydrazide by reaction with hydrazine (B178648) hydrate (B1144303), followed by cyclization to form the triazole ring. This cyclization can be achieved under basic conditions, leading to the formation of 3-substituted-1,2,4-triazole-5-thiones.

The logical workflow for this transformation is outlined below.

Triazole_Synthesis start This compound intermediate Thioacylhydrazide Intermediate start->intermediate Hydrazinolysis reagent Hydrazine Hydrate (N₂H₄·H₂O) reagent->intermediate product 3-Substituted-1,2,4-triazole-5-thione intermediate->product Base-catalyzed Cyclization

Figure 2: Synthetic pathway to 1,2,4-triazoles from this compound.

This pathway provides access to triazole-thiones, which are versatile intermediates themselves and are known to exhibit a range of biological activities.

Quantitative Data for 1,2,4-Triazole-Thione Synthesis

The following table presents data for the synthesis of 1,2,4-triazole-5-thione derivatives from substituted hydrazides and isothiocyanates, a reaction analogous to the proposed cyclization of the thioacylhydrazide intermediate derived from this compound.

EntryHydrazideIsothiocyanateProductYield (%)Reference
14-HydroxybenzohydrazideAllyl isothiocyanate4-Allyl-3-(4-hydroxyphenyl)-1,2,4-triazole-5-thione86[5]
24-HydroxybenzohydrazideEthyl isothiocyanate4-Ethyl-3-(4-hydroxyphenyl)-1,2,4-triazole-5-thione80[5]
3BenzohydrazidePhenyl isothiocyanate3,4-Diphenyl-1,2,4-triazole-5-thione-[5]
Detailed Experimental Protocol: Synthesis of 3-Mercapto-1,2,4-triazole derivative

This protocol is a representative procedure based on the reaction of esters with hydrazine followed by alkaline cyclization of the resulting intermediate.[5][6][7]

Part A: Synthesis of Thiooxamic Hydrazide Intermediate

Materials:

  • This compound

  • Hydrazine hydrate (99%)

  • Ethanol (absolute)

Procedure:

  • Dissolve this compound (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (25 mmol, 2.5 equivalents) to the solution.[7]

  • Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture. The thiooxamic hydrazide intermediate may precipitate upon cooling. If not, the solvent can be removed under reduced pressure to obtain the crude product.

Part B: Synthesis of 3-Substituted-1,2,4-triazole-5-thione

Materials:

  • Thiooxamic hydrazide intermediate (from Part A)

  • Sodium hydroxide (B78521) (4N aqueous solution)

  • Hydrochloric acid (concentrated)

  • Ethanol

Procedure:

  • Take the crude thiooxamic hydrazide (from Part A) and suspend it in a 4N aqueous solution of sodium hydroxide.[5]

  • Heat the mixture to reflux for approximately 6 hours.

  • After reflux, cool the reaction mixture in an ice bath.

  • Carefully acidify the cold solution with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The 1,2,4-triazole-5-thione product will precipitate out of the solution.

  • Collect the solid product by filtration, wash it with cold water, and then recrystallize from ethanol to obtain the purified product.

Conclusion

This compound is a highly effective and adaptable reagent for the synthesis of medicinally relevant heterocyclic compounds. The Hantzsch reaction with α-haloketones provides a direct and high-yielding route to functionalized thiazoles. Furthermore, a straightforward two-step sequence involving reaction with hydrazine and subsequent base-catalyzed cyclization offers a reliable pathway to 1,2,4-triazole-5-thiones. The protocols and data presented herein underscore the utility of this compound for researchers and professionals engaged in synthetic organic chemistry and drug development, providing a solid foundation for the exploration of novel chemical entities.

References

historical applications of Ethyl thiooxamate in chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Applications of Ethyl Thiooxamate in Chemistry

Abstract

This compound (CAS No. 16982-21-1) is a bifunctional reagent that has historically served as a versatile and crucial building block in organic chemistry. Its unique structure, possessing both a reactive thioamide and an ester functional group, has made it an invaluable intermediate in the synthesis of a wide array of complex molecules.[1][2] This technical guide provides a comprehensive overview of the historical applications of this compound, with a focus on its pivotal role in the development of methodologies for constructing nitrogen- and sulfur-containing heterocyclic systems.[1] Key historical synthesis methods for the compound are detailed, along with its core reactivity principles. Furthermore, its significant applications in medicinal chemistry as a precursor to bioactive compounds and in coordination chemistry as a bidentate ligand are explored. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and logical workflows to illustrate the compound's historical significance and utility.

Introduction

This compound, with the molecular formula C₄H₇NO₂S, is an organic compound that has been a subject of interest in synthetic chemistry for decades.[3] The molecule's utility is derived from its dual functionality: a nucleophilic amino group and a reactive thiocarbonyl group, combined with an electrophilic ester moiety.[1] This arrangement allows it to participate in a diverse range of chemical transformations, including condensations, cyclizations, and cycloadditions.[1][4]

Historically, the primary application of this compound has been in heterocyclic chemistry, where it serves as a reliable reagent for introducing nitrogen and sulfur atoms into cyclic frameworks in a controlled manner.[1] These heterocyclic structures, particularly thiazoles and their derivatives, form the core scaffolds of numerous pharmaceuticals, agrochemicals, and specialty materials, underscoring the compound's foundational importance in these fields.[1][5]

Historical Synthesis of this compound

The preparation of this compound itself has been approached through several key historical methods, each offering a distinct pathway to this important intermediate.

Synthesis from Ethyl Cyanoformate and Hydrogen Sulfide (B99878)

One of the well-documented early methods involves the reaction of ethyl cyanoformate with hydrogen sulfide gas in the presence of a base.[1][6] This method provides a high yield of the desired product.

Experimental Protocol: [(Cyanoformyl)oxy]ethane (ethyl cyanoformate) (25 g, 0.25 mol) is dissolved in ether (200 ml) with triethylamine (B128534) (1 ml) and the solution is cooled to 0°C.[6] Hydrogen sulfide (H₂S) gas is bubbled through the solution for 2 hours. The mixture is then stirred overnight at room temperature. The system is purged with N₂ gas, and 1N HCl solution (200 ml) is added, followed by stirring for 30 minutes. The product is extracted with ether, and the organic layer is washed with brine and dried over anhydrous MgSO₄.[6] Evaporation of the solvent under reduced pressure yields this compound as a yellow solid.[6]

Quantitative Data:

Reactant Moles Starting Mass/Volume Product Yield
Ethyl Cyanoformate 0.25 mol 25 g This compound 95% (32 g)[6]
Triethylamine - 1 ml
Ether - 200 ml

| 1N HCl | - | 200 ml | | |

G cluster_reactants Reactants cluster_process Process cluster_product Product A Ethyl Cyanoformate D Cool to 0°C A->D B H₂S Gas E Bubble H₂S for 2h B->E C Triethylamine in Ether C->D D->E F Stir overnight at RT E->F G Acidic Workup (1N HCl) F->G H Ether Extraction & Drying G->H I Solvent Evaporation H->I J This compound (Solid) I->J G cluster_reactants Reactants cluster_process Process cluster_product Product A Ethyl 2-chloroacetate D Combine in Ethanol A->D B Thiourea B->D C Sodium Acetate (Base) C->D E Heat under Reflux D->E F This compound E->F G cluster_mol Reactivity of this compound mol EtO–(C=O)–(C=S)–NH₂ Nuc_N Nucleophilic Nuc_N->mol N Nuc_S Nucleophilic Nuc_S->mol S Elec_CO Electrophilic Elec_CO->mol C=O Elec_CS Electrophilic Elec_CS->mol C=S G A This compound C Condensation/ Cyclization Reaction A->C B α-Haloketone or Aldehyde/Ketone B->C D Thiazole Derivative C->D G cluster_sn S,N-Coordination cluster_so S,O-Coordination M1 Metal Ion (M) M2 Metal Ion (M) SN_Ligand This compound SN_S SN_Ligand->SN_S SN_N SN_Ligand->SN_N SN_S->M1 S SN_N->M1 N SO_Ligand This compound SO_S SO_Ligand->SO_S SO_O SO_Ligand->SO_O SO_S->M2 S SO_O->M2 O

References

Ethyl Thiooxamate: A Scrutiny of its Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl thiooxamate, a molecule featuring both a thioamide and an ester functional group, has garnered interest within medicinal chemistry as a versatile scaffold for the synthesis of heterocyclic compounds with potential therapeutic applications. While direct and extensive research on this compound as a standalone anticancer agent is limited in publicly available literature, its derivatives and structurally related compounds, particularly isothiocyanates, have demonstrated notable cytotoxic and apoptotic effects against various cancer cell lines. This technical guide consolidates the existing, albeit indirect, evidence for the anticancer potential of this compound, details the standard experimental protocols for its evaluation, and explores the putative signaling pathways it may modulate. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound and its analogs in oncology.

Introduction

This compound (CAS 16982-21-1) is recognized primarily as a precursor in the synthesis of various heterocyclic compounds, including thiazoles and triazines, which are core structures in many biologically active molecules.[1][2] The presence of a reactive thioamide group makes it a valuable building block for creating diverse chemical libraries for drug discovery.[3] While its direct application as an anticancer agent is not yet established, the anticancer activities of its derivatives suggest that the this compound moiety could serve as a pharmacophore. For instance, derivatives of this compound have been investigated for the chemotherapeutic treatment of breast cancer, with molecular docking studies indicating strong binding affinities to target proteins involved in cancer progression.[4] This guide will synthesize the available data on this compound's derivatives and related isothiocyanates to build a case for its potential as a subject for anticancer drug development.

Quantitative Data on Anticancer Activity of Related Compounds

Table 1: Cytotoxicity of this compound Derivatives and Related Isothiocyanates

Compound/DerivativeCell LineIC50 (µM)Reference
Ethyl-4-isothiocyanatobutanoate (E-4IB)TK6 (mismatch repair-proficient)4[5]
Ethyl-4-isothiocyanatobutanoate (E-4IB)MT1 (mismatch repair-deficient)8[5]
7-methyl-indole-3-ethyl isothiocyanate (7Me-IEITC)SMS-KCNR (neuroblastoma)2.5-5.0[6]
7-methyl-indole-3-ethyl isothiocyanate (7Me-IEITC)SK-N-SH (neuroblastoma)2.5-5.0[6]
7-methyl-indole-3-ethyl isothiocyanate (7Me-IEITC)SH-SY5Y (neuroblastoma)2.5-5.0[6]
7-methyl-indole-3-ethyl isothiocyanate (7Me-IEITC)IMR-32 (neuroblastoma)2.5-5.0[6]
Acylated ester derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateMCF-7 (breast cancer)23.2[7][8]
Acylated ester derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateHepG-2 (liver cancer)>95.9[7][8]

Experimental Protocols

To rigorously assess the anticancer potential of this compound, a series of standardized in vitro assays are required. The following protocols are detailed methodologies for key experiments that would be essential in such an evaluation.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in culture plates and treat with this compound at various concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Analysis of Apoptosis-Related Proteins: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are yet to be elucidated, the mechanisms of action of related isothiocyanates suggest potential targets. Isothiocyanates are known to induce apoptosis and inhibit cancer cell proliferation by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[9][10]

A study on ethyl-4-isothiocyanatobutanoate (E-4IB) demonstrated the induction of apoptosis through DNA damage, leading to the upregulation of p53 and p21.[5] Furthermore, isothiocyanates have been shown to induce apoptosis via the intrinsic (mitochondrial) pathway, characterized by the depolarization of the mitochondrial membrane and the regulation of Bcl-2 family proteins.[11]

Based on this, it is plausible that this compound could exert its anticancer effects through similar mechanisms.

G cluster_0 Experimental Workflow: In Vitro Anticancer Evaluation A Cancer Cell Culture B Treatment with this compound (Varying Concentrations and Durations) A->B C MTT Assay (Cell Viability/Cytotoxicity) B->C D Annexin V-FITC/PI Staining (Apoptosis Detection) B->D E Western Blot Analysis (Protein Expression) B->E F IC50 Determination C->F G Flow Cytometry D->G H Analysis of Apoptotic Markers (e.g., Cleaved Caspase-3, PARP) E->H

Figure 1. A generalized experimental workflow for the in vitro evaluation of this compound's anticancer potential.

G cluster_1 Putative Signaling Pathway for this compound-Induced Apoptosis ETO This compound DNA_Damage DNA Damage ETO->DNA_Damage Mitochondria Mitochondrial Dysfunction ETO->Mitochondria p53 p53 Activation DNA_Damage->p53 p21 p21 Upregulation p53->p21 G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bax Bax Upregulation Mitochondria->Bax Bcl2 Bcl-2 Downregulation Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis

Figure 2. A proposed signaling pathway for apoptosis induction by this compound, inferred from related compounds.

Conclusion and Future Directions

This compound represents an intriguing starting point for the development of novel anticancer agents. Although direct evidence of its efficacy is currently sparse, the demonstrated anticancer activities of its derivatives and related isothiocyanates provide a compelling rationale for its further investigation. The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of its cytotoxic and apoptotic properties. Future research should focus on synthesizing a library of this compound derivatives and screening them against a panel of cancer cell lines to establish structure-activity relationships. Mechanistic studies, including the elucidation of specific molecular targets and signaling pathways, will be crucial in advancing our understanding of how this chemical scaffold can be optimized for therapeutic benefit. In vivo studies using animal models will also be essential to validate the preclinical efficacy and safety of any promising lead compounds.

References

Ethyl Thiooxamate: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl thiooxamate is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds, most notably thiazole (B1198619) derivatives.[1][2][3][4][5] While this compound itself is not typically the active pharmacological agent, the derivatives synthesized from it have demonstrated significant potential in medicinal chemistry, particularly in the realm of oncology.[6][7] These derivatives have been shown to possess potent anticancer properties, primarily through the induction of apoptosis in cancer cells.[8][9][10] This technical guide provides an in-depth overview of this compound, focusing on its role as a precursor to bioactive molecules. It summarizes key quantitative data on the cytotoxic effects of its derivatives, details relevant experimental protocols for their biological evaluation, and visualizes the synthetic pathways and a hypothesized biological mechanism of action.

Chemical Properties and Synthesis of this compound

This compound, with the CAS number 16982-21-1, is an organic compound featuring both a thioamide and an ester functional group.[6][11] This bifunctionality makes it a reactive and valuable precursor in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC4H7NO2S[11]
Molecular Weight133.17 g/mol [11]
AppearanceYellow Crystalline Powder[5]
Melting Point62-66 °C[6]
Purity>98%[6]

The synthesis of this compound can be achieved through several methods, with a common approach being the reaction of ethyl oxalate (B1200264) with Lawesson's reagent.[4] This process efficiently introduces the sulfur atom, converting the oxamate (B1226882) to a thiooxamate.

Role in the Synthesis of Bioactive Thiazole Derivatives

This compound is a key starting material for the synthesis of a wide range of thiazole derivatives.[1][2] Thiazoles are a class of heterocyclic compounds that are of significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] The synthesis of these derivatives often involves the condensation reaction of this compound with α-haloketones.

Synthesis of Thiazole Derivatives from this compound Workflow for the Synthesis of Bioactive Thiazole Derivatives ethyl_thiooxamate This compound reaction Condensation Reaction ethyl_thiooxamate->reaction alpha_haloketone α-Haloketone alpha_haloketone->reaction thiazole_derivative Thiazole Derivative reaction->thiazole_derivative purification Purification (e.g., Crystallization, Chromatography) thiazole_derivative->purification bioactive_compound Bioactive Thiazole Compound purification->bioactive_compound biological_evaluation Biological Evaluation (e.g., Cytotoxicity Assays) bioactive_compound->biological_evaluation

Caption: A generalized workflow for the synthesis and evaluation of bioactive thiazole derivatives starting from this compound.

Anticancer Activity of this compound Derivatives

Numerous studies have demonstrated the cytotoxic effects of thiazole derivatives synthesized from this compound against a variety of cancer cell lines. The primary mechanism of this anticancer activity is the induction of apoptosis.

Table 2: In Vitro Cytotoxicity (IC50) of Selected Thiazole Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference(s)
Bis-thiazole derivative 5cHeLa (Cervical Cancer)0.0006[8][9]
Bis-thiazole derivative 5fKF-28 (Ovarian Cancer)0.006[8][9]
Phthalimide (B116566) derivative 5bMCF-7 (Breast Cancer)0.2[10]
Phthalimide derivative 5gPC-12 (Pheochromocytoma)0.43[10]
Phthalimide derivative 5kMDA-MB-468 (Breast Cancer)0.6[10]

Mechanism of Action: Induction of Apoptosis

The anticancer activity of this compound derivatives is predominantly attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[8][9][10] While the precise signaling pathways can vary between different derivatives and cell types, a common theme is the involvement of the intrinsic, or mitochondrial, pathway of apoptosis.

Based on studies of related thiazole and isothiocyanate compounds, a hypothesized signaling pathway for apoptosis induction by this compound derivatives is presented below. This pathway involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of caspases, the key executioners of apoptosis.

Hypothesized Apoptotic Signaling Pathway Hypothesized Apoptotic Signaling Pathway of this compound Derivatives cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus derivative This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) derivative->bcl2 Inhibition bax Bax (Pro-apoptotic) derivative->bax Activation p53 p53 derivative->p53 Activation bcl2->bax cytochrome_c Cytochrome c bax->cytochrome_c Release from Mitochondria caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activation caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis p53->bax Upregulation

Caption: A hypothesized signaling pathway for apoptosis induction by this compound derivatives, primarily through the intrinsic mitochondrial pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.[12]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivative and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[12]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • This compound derivative (test compound)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Harvest the cells, including both adherent and floating cells, and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 and Bax.[13]

Materials:

  • Cell culture dishes

  • Cancer cell line of interest

  • This compound derivative (test compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound, then lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression.[13]

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds, particularly thiazole derivatives with significant anticancer potential. The ease of its synthesis and its reactivity make it an important tool for medicinal chemists. The derivatives of this compound have been shown to induce apoptosis in cancer cells, and further investigation into their precise mechanisms of action is warranted. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds. A deeper understanding of their structure-activity relationships will be crucial for the design and development of novel and more potent anticancer agents derived from this compound. The experimental protocols detailed in this guide provide a solid framework for the continued investigation of these promising compounds in the field of drug discovery and development.

References

understanding the thioamide group in Ethyl thiooxamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thioamide Group in Ethyl Thiooxamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a molecule incorporating a reactive thioamide functional group, serves as a versatile building block in organic synthesis and a significant ligand in coordination chemistry. Its unique electronic and structural properties, conferred by the thioamide moiety, are pivotal to its reactivity and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the thioamide group within this compound, detailing its structural features, spectroscopic signatures, and chemical reactivity. Emphasis is placed on its utility in the synthesis of heterocyclic compounds and its role in the formation of metal complexes. This document adheres to stringent data presentation and visualization standards to facilitate understanding and application by researchers in the field.

Introduction

The thioamide group (-C(=S)N<) is a crucial functional group in organic and medicinal chemistry, serving as a bioisostere of the amide group with distinct chemical and physical properties. This compound, with the chemical formula C4H7NO2S, contains a thioamide group adjacent to an ester functionality, rendering it a highly versatile reagent. This guide focuses on the core characteristics of the thioamide group in this compound, providing a technical foundation for its application in research and development.

Structural and Spectroscopic Properties of the Thioamide Group

The thioamide group in this compound exhibits a planar geometry due to the delocalization of the nitrogen lone pair electrons into the C=S π-system. This resonance contributes to a higher rotational barrier around the C-N bond compared to a typical single bond.

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound, which are instrumental in its identification and characterization.

Spectroscopic Technique Parameter Observed Value
Infrared (IR) Spectroscopy ν(C=S) (Thioamide I)~1240-1260 cm⁻¹
ν(C-N) + δ(N-H) (Thioamide II)~1500-1530 cm⁻¹
ν(N-H)~3200-3400 cm⁻¹
¹H NMR Spectroscopy δ(CH₃, triplet)~1.3 ppm
δ(CH₂, quartet)~4.3 ppm
δ(NH₂, broad singlet)~8.0-9.0 ppm
¹³C NMR Spectroscopy δ(C=S)~190-200 ppm
δ(C=O)~160-170 ppm

Chemical Reactivity and Synthetic Applications

The thioamide group in this compound is the primary center of its reactivity, participating in a variety of chemical transformations. It serves as a key synthon for the construction of diverse heterocyclic systems.

Synthesis of Thiazoles

A prominent application of this compound is in the Hantzsch thiazole (B1198619) synthesis, where it reacts with α-haloketones to yield 2-thiazolyl esters. This reaction is a cornerstone for the synthesis of various biologically active thiazole derivatives.

Hantzsch_Thiazole_Synthesis EthylThiooxamate This compound ThiazoleProduct 2-Thiazolyl Ester Derivative EthylThiooxamate->ThiazoleProduct Reaction AlphaHaloKetone α-Haloketone AlphaHaloKetone->ThiazoleProduct Reaction

Caption: Hantzsch synthesis of thiazoles from this compound.

Coordination Chemistry

The sulfur and nitrogen atoms of the thioamide group in this compound act as effective donor atoms, enabling it to function as a versatile ligand in coordination chemistry. It can form stable complexes with a variety of transition metals, leading to materials with interesting magnetic and electronic properties.

Experimental Protocols

General Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of ethyl cyanoformate with hydrogen sulfide (B99878).

Materials:

Procedure:

  • Dissolve ethyl cyanoformate in anhydrous ethanol in a three-necked flask equipped with a gas inlet tube, a stirrer, and a reflux condenser.

  • Cool the solution in an ice bath.

  • Bubble hydrogen sulfide gas through the solution with vigorous stirring.

  • Add a catalytic amount of triethylamine to the reaction mixture.

  • Continue the reaction at low temperature until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow Start Dissolve Ethyl Cyanoformate in Anhydrous Ethanol Cool Cool Solution in Ice Bath Start->Cool H2S Bubble H₂S Gas Cool->H2S Catalyst Add Triethylamine H2S->Catalyst Reaction Monitor Reaction by TLC Catalyst->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Purification Recrystallization Evaporation->Purification End Pure this compound Purification->End

Caption: Workflow for the synthesis of this compound.

Role in Drug Development

The thioamide moiety is a recognized pharmacophore in medicinal chemistry. The incorporation of the thioamide group from precursors like this compound into larger molecules can modulate their pharmacokinetic and pharmacodynamic properties. Thioamide-containing compounds have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. The development of novel derivatives from this compound remains an active area of research for the discovery of new therapeutic agents.

Conclusion

The thioamide group in this compound is a cornerstone of its chemical identity, dictating its reactivity and utility. A thorough understanding of its properties, as outlined in this guide, is essential for its effective application in organic synthesis, coordination chemistry, and drug discovery. The provided data and protocols serve as a valuable resource for researchers aiming to harness the potential of this versatile chemical entity.

Ethyl Thiooxamate: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thiooxamate (CAS No. 16982-21-1) is a versatile chemical intermediate utilized in various synthetic applications, particularly in the formation of heterocyclic compounds such as bithiazoles.[1] Its utility in organic and pharmaceutical chemistry underscores the importance of understanding its fundamental physical properties, with solubility being a critical parameter for reaction kinetics, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound in different solvents, outlines general experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Physicochemical Properties of this compound

This compound typically appears as a yellow crystalline powder or yellow needles.[1][2] A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference(s)
CAS Number 16982-21-1[1]
Molecular Formula C4H7NO2S[1]
Molecular Weight 133.17 g/mol [1]
Appearance Yellow Crystalline Powder / Yellow Needles[1][2]
Melting Point 61-65 °C[1]

Solubility of this compound

The solubility of a compound is a crucial factor in its application, influencing everything from reaction conditions to bioavailability. The available data on the solubility of this compound is summarized below. It is important to note that comprehensive, temperature-dependent solubility data across a wide range of solvents is not extensively documented in publicly available literature.

Quantitative Solubility Data

The following table presents the known quantitative solubility data for this compound.

SolventTemperatureSolubilityReference(s)
ChloroformNot Specified25 mg/mL[2]
Qualitative Solubility Data

This compound has been described as being soluble in the following solvents, although specific quantitative data is not provided.

Solvent ClassSpecific SolventsReference(s)
Polar Protic Solvents Methanol[3]
General Polar Solvents[3]
General Water and Organic Solvents[2]

It is worth noting that while one source mentions solubility in water, a safety data sheet for the compound indicates that no data is available for its solubility in water or fat.[2] This highlights the need for empirical determination of its solubility in aqueous media.

Experimental Protocol for Solubility Determination

Principle

The gravimetric method involves preparing a saturated solution of the solute in a given solvent at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials
  • Analytical balance

  • Constant temperature bath (e.g., water bath or incubator)

  • Vials or flasks with secure closures

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven

  • This compound (solute)

  • Selected solvents

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Securely cap the vials and place them in a constant temperature bath.

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically, but a common starting point is 24-48 hours.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry container (e.g., a vial or evaporating dish). The filter should also be equilibrated at the experimental temperature if possible.

  • Gravimetric Analysis:

    • Weigh the container with the filtered saturated solution to determine the mass of the solution.

    • Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be chosen based on the boiling point of the solvent and the thermal stability of the solute.

    • Continue drying until a constant mass is achieved, indicating that all the solvent has been removed.

    • Cool the container in a desiccator to room temperature and weigh it to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • The solubility can be calculated in various units, such as g/100 mL or mg/mL, using the mass of the dissolved solute and the initial volume of the saturated solution.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Withdraw supernatant B->C D Filter to remove undissolved solid C->D E Weigh a known volume of the filtrate D->E F Evaporate solvent to dryness E->F G Weigh the remaining solute F->G H Calculate solubility G->H

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazoles Using Ethyl Thiooxamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole (B1198619), a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The Hantzsch thiazole synthesis, a classic and versatile method, remains a primary route for the construction of the thiazole ring. This protocol involves the condensation of an α-haloketone with a thioamide. Ethyl thiooxamate is a valuable thioamide building block in this synthesis, leading to the formation of thiazole-2-carboxylates, which are important intermediates for the synthesis of more complex molecules and potential drug candidates.

These application notes provide detailed protocols for the synthesis of various thiazole derivatives using this compound, including a comparison of conventional heating and microwave-assisted methods.

Data Presentation

The following tables summarize quantitative data for the synthesis of ethyl 4-arylthiazole-2-carboxylates via the Hantzsch synthesis, comparing conventional heating and microwave-assisted techniques.

Table 1: Synthesis of Ethyl 4-Arylthiazole-2-carboxylates via Conventional Heating

Entryα-Haloketone (Ar)Reaction Time (h)Yield (%)
1Phenyl385
24-Methylphenyl388
34-Chlorophenyl482
44-Bromophenyl480
54-Nitrophenyl575

Table 2: Synthesis of Ethyl 4-Arylthiazole-2-carboxylates via Microwave Irradiation

Entryα-Haloketone (Ar)Reaction Time (min)Yield (%)
1Phenyl592
24-Methylphenyl595
34-Chlorophenyl690
44-Bromophenyl688
54-Nitrophenyl885

Signaling Pathways and Experimental Workflows

The Hantzsch thiazole synthesis proceeds through a well-established reaction mechanism. The general experimental workflow is straightforward, involving the reaction of the starting materials followed by workup and purification of the product.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product EthylThiooxamate This compound Intermediate1 Thioether Intermediate EthylThiooxamate->Intermediate1 Nucleophilic Attack (S on α-C) AlphaHaloketone α-Haloketone AlphaHaloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (N on C=O) Thiazole Ethyl 4-Arylthiazole-2-carboxylate Intermediate2->Thiazole Dehydration Experimental_Workflow start Start reactants Combine this compound and α-Haloketone in Ethanol start->reactants reaction Heat (Conventional Reflux or Microwave Irradiation) reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Cool Reaction Mixture and Add Water monitoring->workup Reaction Complete filtration Filter the Precipitated Solid workup->filtration purification Recrystallize from Ethanol filtration->purification product Obtain Pure Ethyl 4-Arylthiazole-2-carboxylate purification->product

Application Notes and Protocols for the Use of Ethyl Thiooxamate in Heterocyclic Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ethyl thiooxamate as a versatile building block in the synthesis of various nitrogen- and sulfur-containing heterocycles. Its bifunctional nature, possessing both a thioamide and an ester group, allows for diverse cyclization pathways, making it a valuable reagent in medicinal chemistry and drug discovery.[1][2]

Synthesis of Thiazole (B1198619) Derivatives via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of thiazole derivatives through the condensation of a thioamide with an α-haloketone. This compound serves as an excellent thioamide component in this reaction, leading to the formation of ethyl thiazole-2-carboxylates, which are valuable intermediates for further functionalization.

Reaction Scheme:

Hantzsch_Thiazole_Synthesis cluster_product Product Reactant1 This compound Reaction Cyclocondensation Reactant1->Reaction + Reactant2 α-Haloketone Reactant2->Reaction Product Ethyl 4-substituted-thiazole-2-carboxylate Reaction->Product Triazole_Synthesis_Workflow cluster_step1 Step 1: Hydrazinolysis cluster_step2 Step 2: Cyclization A This compound + Hydrazine Hydrate B Hydrazide Intermediate A->B Reaction in Ethanol C Hydrazide Intermediate D 3-Substituted-1,2,4-triazole-5-thione C->D Heating/Acid or Base Catalysis Pyrimidine_Synthesis_Logic Start This compound (C-C-N fragment) Intermediate Cyclization Intermediate Start->Intermediate Condensation Reagent S-Methylisothiourea (N-C-N fragment) Reagent->Intermediate Addition Product 2-Amino-4-hydroxy-6-mercaptopyrimidine Intermediate->Product Ring Closure & Tautomerization

References

Application Notes and Protocols: Ethyl Thiooxamate as a Reagent for Functionalized Bithiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of ethyl thiooxamate in the synthesis of functionalized bithiazoles. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction

This compound is a versatile reagent in heterocyclic chemistry, serving as a key building block for the synthesis of various nitrogen- and sulfur-containing compounds.[1] Its thioamide functionality makes it an excellent substrate for the Hantzsch thiazole (B1198619) synthesis, a classic and efficient method for constructing the thiazole ring.[1] This reaction typically involves the condensation of a thioamide with an α-haloketone. By employing a multi-step strategy that begins with the synthesis of a functionalized aminothiazole from this compound, and subsequent elaboration, complex bithiazole scaffolds can be constructed. These bithiazole derivatives have shown promise as potent biological agents, exhibiting a range of activities including anticancer and antifungal properties.[2][3][4]

Synthetic Applications

The primary application of this compound in this context is its role in the Hantzsch thiazole synthesis to create a substituted 2-aminothiazole-4-carboxylate. This intermediate can then be further functionalized and coupled to form a bithiazole system. A common synthetic strategy involves the bromination of the initial thiazole product, followed by a second Hantzsch-type reaction with another thioamide-containing molecule.

General Workflow for Bithiazole Synthesis

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Functionalization cluster_2 Step 3: Second Thiazole Ring Formation A This compound C Ethyl 2-Aminothiazole-4-carboxylate Intermediate A->C Reaction B α-Halo Ketone B->C Reaction D Bromination C->D E Ethyl 2-Amino-5-bromothiazole-4-carboxylate D->E G Functionalized Bithiazole E->G Reaction F Thioamide F->G Reaction

Caption: General workflow for the synthesis of functionalized bithiazoles using this compound.

Experimental Protocols

Safety Precaution: All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Ethyl 2-Aminothiazole-4-carboxylate from this compound

This protocol is adapted from the Hantzsch thiazole synthesis, using this compound as the thioamide component.

Materials:

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filtration flask

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Slowly add ethyl bromopyruvate (1 equivalent) to the solution with continuous stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Pour the concentrated residue into ice-cold water.

  • Basify the aqueous solution to pH 10 with a 2 M NaOH solution, which will result in the precipitation of the product.[5]

  • Collect the off-white precipitate by vacuum filtration through a Büchner funnel.

  • Wash the solid with cold water and recrystallize from ethanol to obtain pure ethyl 2-aminothiazole-4-carboxylate.[5]

Protocol 2: Bromination of Ethyl 2-Aminothiazole-4-carboxylate

This protocol describes the bromination at the C5 position of the thiazole ring.

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • Glacial acetic acid

  • Bromine

  • Ammonia solution

Equipment:

  • Reaction flask

  • Stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve ethyl 2-aminothiazole-4-carboxylate (1 equivalent) in a minimal amount of glacial acetic acid.[1]

  • Add bromine (1.1 equivalents) dropwise to the solution at room temperature with continuous stirring.[1]

  • Heat the mixture to 80 °C for 90 minutes.[1]

  • Allow the reaction to stir at room temperature for an additional 12 hours.[1]

  • Filter the mixture and wash the precipitate with water.

  • Heat the precipitate in water and then basify the aqueous solution with ammonia.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the product from an ethanol/water mixture to yield ethyl 2-amino-5-bromothiazole-4-carboxylate.[1]

Protocol 3: Synthesis of a Functionalized Bithiazole

This protocol outlines the final step to form the bithiazole ring system.

Materials:

  • Ethyl 2-amino-5-bromothiazole-4-carboxylate

  • A suitable thioamide (e.g., thiourea (B124793) or a substituted thioamide)

  • Ethanol

Equipment:

  • Reaction flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a reaction flask, combine ethyl 2-amino-5-bromothiazole-4-carboxylate (1 equivalent) and the chosen thioamide (1.1 equivalents) in ethanol.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Data Presentation

Table 1: Summary of a Representative Synthesis of a Functionalized Thiazole
StepReactantsProductSolventTemperatureReaction TimeYield (%)Melting Point (°C)
1This compound, Ethyl bromopyruvateEthyl 2-aminothiazole-4-carboxylateEthanolReflux24 h~50160-162
2Ethyl 2-aminothiazole-4-carboxylate, BromineEthyl 2-amino-5-bromothiazole-4-carboxylateAcetic Acid80 °C1.5 h--
3Ethyl 2-amino-5-bromothiazole-4-carboxylate, ThioureaA functionalized 2,4'-bithiazole (B13848155) derivativeEthanolReflux---

Note: Yields and melting points are representative and can vary based on specific substrates and reaction conditions. Data for step 1 is based on a similar synthesis.[5] Data for steps 2 and 3 are based on general procedures and would require experimental determination for specific compounds.

Table 2: Spectroscopic Data for a Representative Thiazole Intermediate
Compound1H NMR (DMSO-d6, δ ppm)13C NMR (CDCl3, δ ppm)IR (KBr, cm-1)MS (m/z)
Ethyl 2-aminothiazole-4-carboxylate1.26 (t, 3H, CH3), 4.25 (q, 2H, CH2), 7.44 (s, 1H, Thiazole-H)13.8 (CH3), 61.3 (CH2), 122.5 (C-5), 143.7 (C-4), 162.2 (C=O), 166.3 (C-2)1687 (C=O ester), 1616 (C=N), 1513 (C=C), 3023 (C-H)-

Note: Spectroscopic data is for a representative ethyl 2-aminothiazole-4-carboxylate derivative.[5]

Signaling Pathways and Logical Relationships

The synthesized bithiazole derivatives are often evaluated for their potential to modulate biological pathways relevant to diseases such as cancer and fungal infections. For instance, some thiazole derivatives act as inhibitors of specific kinases or enzymes involved in cell proliferation or survival.

G cluster_pathway Potential Anticancer Mechanism of Action A Functionalized Bithiazole (from this compound) B Target Protein (e.g., Kinase, Enzyme) A->B Binds to C Inhibition of Protein Activity B->C D Downregulation of Signaling Pathway C->D E Induction of Apoptosis D->E F Inhibition of Cell Proliferation D->F G Anticancer Effect E->G F->G

References

Application Notes and Protocols for Metal Complexation with Ethyl Thiooxamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and characterization of metal complexes involving the ethyl thiooxamate ligand. This compound is a versatile bidentate ligand that coordinates with a variety of metal ions, forming stable complexes with potential applications in medicinal chemistry and materials science.[1][2]

Introduction

This compound acts as a chelating agent, typically coordinating to metal ions through its sulfur and nitrogen atoms (S,N-coordination) or its sulfur and oxygen atoms (S,O-coordination), forming a stable five-membered ring.[2] The resulting metal complexes have garnered interest for their potential biological activities, including antimicrobial and anticancer properties, which are often enhanced compared to the free ligand.[3][4][5] This document outlines the synthesis of the this compound ligand and provides a general protocol for its complexation with transition metals, followed by characterization methods.

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol describes the synthesis of this compound from ethyl cyanoformate.

Materials:

Procedure:

  • Dissolve ethyl cyanoformate (0.25 mol) and triethylamine (1 ml) in diethyl ether (200 ml) in a round-bottom flask and cool the solution to 0°C.[6]

  • Bubble H₂S gas through the solution for 2 hours.[6]

  • After the gas introduction is complete, allow the mixture to stir at room temperature overnight.

  • Purge the reaction system with nitrogen gas.

  • Add 1N HCl (200 ml) and continue stirring for 30 minutes.[6]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain this compound as a yellow solid.[6]

Protocol 2: General Procedure for Metal Complexation with this compound

This protocol provides a general method for the synthesis of metal complexes of this compound. The specific metal salt, stoichiometry, and reaction conditions may need to be optimized for each specific complex. This generalized protocol is based on methods for structurally similar thiosemicarbazone ligands.

Materials:

  • This compound ligand

  • A selected metal salt (e.g., Ni(OAc)₂·4H₂O, Cu(OAc)₂, K₂PtCl₄)

  • Ethanol (B145695) or Methanol

  • Round-bottom flask with reflux condenser

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the this compound ligand in ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal salt in ethanol. For a 1:2 metal-to-ligand ratio, use one molar equivalent of the metal salt and two molar equivalents of the this compound ligand.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Heat the resulting mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.

  • After reflux, cool the reaction mixture to room temperature.

  • Collect the precipitated metal complex by filtration.

  • Wash the solid with cold ethanol and then diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Data Presentation

The following tables summarize the expected and reported characterization data for this compound and its metal complexes.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₄H₇NO₂S
Molecular Weight133.17 g/mol
AppearanceYellow solid
¹H NMR (CDCl₃, δ ppm)1.37 (t, 3H, CH₃), 4.34 (q, 2H, CH₂), 7.49-8.43 (m, 2H, NH₂)[6]
IR (cm⁻¹)ν(C=S): ~1250, ν(N-H): shifts may occur due to hydrogen bonding

Table 2: Expected Spectroscopic Shifts Upon Metal Complexation

Spectroscopic TechniqueFunctional GroupExpected Shift upon Coordination
Infrared (IR)ν(C=S)Shift to a lower frequency
ν(N-H)Shift to a lower frequency
-Appearance of new bands for ν(M-S) and ν(M-N) at lower frequencies
¹H NMR-NH₂ protonsChange in chemical shift
¹³C NMRC=S carbonShift in resonance

Table 3: Representative Antimicrobial Activity Data for Similar Metal Complexes

Compound TypeTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Thiosemicarbazone LigandS. aureus500-250[3]
Transition Metal ComplexS. aureus250-62.5[3]
Thiourea Derivative LigandYeast25-100[5]
Thiourea Metal ComplexYeast25-100[5]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound metal complexes and a proposed mechanism for their biological activity.

experimental_workflow cluster_ligand Ligand Synthesis cluster_complexation Metal Complexation L1 Ethyl Cyanoformate + Triethylamine in Diethyl Ether L2 Bubble H₂S gas (0°C, 2h) L1->L2 L3 Stir at RT (overnight) L2->L3 L4 Acidic Workup (1N HCl) L3->L4 L5 Extraction & Drying L4->L5 L6 Evaporation L5->L6 L7 This compound (Yellow Solid) L6->L7 C1 Dissolve Ligand in Ethanol C3 Mix Solutions C1->C3 C2 Dissolve Metal Salt in Ethanol C2->C3 C4 Reflux (2-4h) C3->C4 C5 Cool & Filter C4->C5 C6 Wash & Dry C5->C6 C7 Metal-Ethyl Thiooxamate Complex C6->C7

Caption: Experimental workflow for the synthesis of the this compound ligand and its subsequent metal complexation.

biological_mechanism cluster_cell Target Cell (e.g., Bacterium, Cancer Cell) cluster_targets Intracellular Targets cluster_outcome Biological Outcome M Metal Complex Membrane Cell Membrane M->Membrane Increased Lipophilicity Cell_Interior Cell Interior Membrane->Cell_Interior Enhanced Cellular Uptake DNA DNA Cell_Interior->DNA Intercalation/ Binding Enzymes Essential Enzymes Cell_Interior->Enzymes Inhibition Inhibition Inhibition of Replication/Metabolism DNA->Inhibition Enzymes->Inhibition Apoptosis Cell Death (Apoptosis) Inhibition->Apoptosis

Caption: Proposed mechanism of biological action for this compound metal complexes.

References

Application Notes and Protocols: Microwave-Assisted Synthesis Utilizing Ethyl Thiooxamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the use of ethyl thiooxamate in microwave-assisted organic synthesis. Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles.[1][2][3][4] this compound is a versatile reagent, particularly valuable in the synthesis of sulfur and nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active compounds.[5][6][7]

Applications in Heterocyclic Synthesis

This compound serves as a key building block for various heterocyclic systems. Its thioamide and ester functionalities allow for diverse reactivity.[1][5] A primary application is in the synthesis of thiazole (B1198619) derivatives, which are core structures in many pharmaceutical agents.[5][6][8] The reaction of this compound with α-haloketones under microwave irradiation provides a rapid and efficient route to functionalized thiazoles.[9][10]

Another significant application is in the synthesis of more complex molecules, such as substituted sulfamoyl benzamidothiazoles, which have been investigated for their potential to modulate biological pathways like NF-κB activation.[11]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from representative microwave-assisted syntheses involving this compound and related structures, highlighting the efficiency of this technique compared to conventional heating.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinolines [4]

ProductConventional Method TimeConventional Method YieldMicrowave-Assisted TimeMicrowave-Assisted Yield
8-hydroxyquinolines-34%30-40 min72%
Quinoline-fused 1,4-benzodiazepines-62-65%5 min92-97%
Quinoline-4-carboxylic derivatives3 h - overnightLower3-4 minHigher

Table 2: Microwave-Assisted Synthesis of Thiazole Derivatives

ReactantsMicrowave ConditionsReaction TimeYieldReference
Bromo ester 3 and substituted phenylthiourea (B91264) 4100 °C, 100 W60 secHigh[2]
Intermediate 7a and this compound120 °C30 minNot specified[11]
α-bromoketone 44 and this compoundReflux (conventional)6 hNot specified[9][12]

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of 2-Substituted-4-(Thiophenyl) Thiazolyl Acetates

This protocol is based on the methodology for synthesizing ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates.[2]

Materials:

Procedure:

  • In a microwave reaction vessel, combine the bromo ester 3 (5 mmol) and the substituted phenylthiourea 4 (5 mmol).

  • Add polyethylene glycol (PEG)-400 (15 mL) to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C (100 W power) for 60 seconds.

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Triturate the cooled solution with a sodium carbonate solution.

  • Allow the mixture to stand for 15 minutes to facilitate complete product separation.

  • Filter the resulting solid, wash it with water, and dry it.

  • Recrystallize the crude product from aqueous ethanol to obtain the pure thiazole acetates.

Protocol 2: Microwave-Assisted Synthesis of Substituted Sulfamoyl Benzamidothiazoles

This protocol is adapted from the synthesis of sulfamoyl benzamidothiazoles that prolong NF-κB activation.[11]

Materials:

  • Crude intermediate 7a (a substituted 2-amino-N-(thiazol-2-yl)benzamide)

  • This compound

  • Ethanol

  • Water

Procedure:

  • Dissolve the crude intermediate 7a (approx. 0.79 mmol) in ethanol in a microwave reaction vessel.

  • Add this compound (98 mg, 0.79 mmol) to the solution.

  • Seal the vessel and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, remove the solvent under vacuum.

  • Add water to the residue to precipitate the crude product.

  • Collect the product by filtration and purify as necessary (e.g., by column chromatography).

Visualizations

The following diagrams illustrate the workflows for the microwave-assisted syntheses described above.

G cluster_workflow1 Workflow for Thiazole Synthesis reagents Combine Bromo Ester and Phenylthiourea in PEG-400 microwave Microwave Irradiation (100°C, 100W, 60s) reagents->microwave Seal Vessel workup Cool and Triturate with Na2CO3 Solution microwave->workup purification Filter, Wash, Dry, and Recrystallize workup->purification product Pure Thiazole Acetate purification->product

Caption: General workflow for the microwave-assisted synthesis of thiazole acetates.

G cluster_workflow2 Workflow for Benzamidothiazole Synthesis reagents Dissolve Intermediate 7a and this compound in Ethanol microwave Microwave Irradiation (120°C, 30 min) reagents->microwave Seal Vessel workup Remove Solvent and Add Water microwave->workup product Crude Product workup->product

Caption: Workflow for the microwave-assisted synthesis of sulfamoyl benzamidothiazoles.

References

Green Chemistry Approaches for the Synthesis of Ethyl Thiooxamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for both conventional and green chemistry approaches to the synthesis of Ethyl thiooxamate, a key intermediate in the preparation of various heterocyclic compounds, including functionalized bithiazoles.[1] By exploring greener alternatives, researchers can minimize environmental impact, improve safety, and potentially increase the efficiency of chemical production.[2]

Introduction to Green Synthesis Approaches

Traditional methods for synthesizing this compound often rely on hazardous solvents and reagents. The principles of green chemistry encourage the development of more sustainable synthetic routes by focusing on aspects such as the use of safer solvents, waste reduction, and improved energy efficiency.[2] This document outlines established protocols and proposes novel green methods, including the use of alternative solvents, microwave-assisted synthesis, and deep eutectic solvents (DES), to align with these principles.

Comparison of Synthesis Methodologies

The following table summarizes quantitative data for the conventional synthesis of this compound and highlights the potential advantages of proposed green alternatives.

MethodStarting MaterialsSolventCatalyst/ReagentReaction TimeTemperatureYieldGreen Chemistry Considerations
Conventional Method 1 Ethyl cyanoformate, Hydrogen sulfide (B99878)Diethyl etherTriethylamine (B128534)>14 hours0°C to Room Temp.95%[1]Use of volatile and flammable diethyl ether.
Conventional Method 2 Ethyl oxalateTetrahydrofuran (THF)Lawesson's reagentNot specified (reflux)Reflux70%[3]Use of hazardous THF and a sulfurating reagent that can produce toxic byproducts.
Proposed Green Method 1 Ethyl cyanoformate, Ammonium (B1175870) sulfide2-Methyltetrahydrofuran (2-MeTHF)None~30 minutes80-130°C (Microwave)High (expected)Bio-based solvent, significantly reduced reaction time, avoids gaseous H2S.
Proposed Green Method 2 Ethyl oxalateAnisoleLawesson's reagent~10-20 minutes150-180°C (Microwave)High (expected)Greener solvent, solvent-free potential, reduced reaction time.
Proposed Green Method 3 Ethyl cyanoformate, Sodium hydrosulfide (B80085)Choline (B1196258) chloride:Urea (B33335) (DES)None (DES acts as catalyst)~5 hours45-60°CHigh (expected)Biodegradable and recyclable solvent/catalyst system, avoids volatile organic solvents.

Experimental Protocols

Protocol 1: Conventional Synthesis from Ethyl Cyanoformate

This protocol is based on a widely reported procedure for the synthesis of this compound.[1]

Materials:

  • Ethyl cyanoformate

  • Hydrogen sulfide (gas)

  • Triethylamine

  • Diethyl ether (anhydrous)

  • 1N Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a fume hood, dissolve ethyl cyanoformate (0.25 mol) and triethylamine (1 ml) in anhydrous diethyl ether (200 ml) in a flask equipped with a magnetic stirrer and a gas inlet tube.

  • Cool the solution to 0°C using an ice bath.

  • Bubble hydrogen sulfide gas through the solution for 2 hours.

  • After the addition of H2S is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Purge the reaction system with nitrogen gas to remove excess hydrogen sulfide.

  • Add 1N HCl (200 ml) to the mixture and stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain this compound as a yellow solid.

Protocol 2: Proposed Green Synthesis via Microwave-Assisted Reaction in a Bio-based Solvent

This proposed protocol adapts a microwave-assisted method for primary thioamide synthesis from nitriles using a greener solvent, 2-Methyltetrahydrofuran (2-MeTHF), which is a sustainable alternative to THF and diethyl ether.[4][5][6]

Materials:

  • Ethyl cyanoformate

  • Ammonium sulfide (50 wt. % in H2O)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave-safe reaction vessel, combine ethyl cyanoformate (0.5 mmol) and ammonium sulfide (0.5 mmol, 50 wt. % in H2O).

  • Add 2-MeTHF (5 mL) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 80-130°C for 15-30 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Evaporate the solvent in vacuo.

  • Partition the residue between ethyl acetate (10 mL) and water (10 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 5 mL).

  • Combine the organic extracts, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude this compound, which can be further purified by recrystallization or chromatography if necessary.

Protocol 3: Proposed Green Synthesis using a Deep Eutectic Solvent (DES)

This proposed protocol utilizes a deep eutectic solvent (DES) composed of choline chloride and urea, which acts as both the reaction medium and a catalyst. This method is inspired by green protocols for the synthesis of other thioamides.[7][8][9]

Materials:

  • Ethyl cyanoformate

  • Sodium hydrosulfide

  • Choline chloride

  • Urea

  • Water

  • Ethyl acetate

Procedure:

  • Prepare the Deep Eutectic Solvent: Gently heat a mixture of choline chloride (1 mol) and urea (2 mol) at 60°C with stirring until a homogeneous, colorless liquid is formed.

  • In a reaction flask, add ethyl cyanoformate (1 mmol) and sodium hydrosulfide (1.1 mmol) to the prepared choline chloride:urea (1:2) DES (2 mL).

  • Stir the mixture at 45-60°C for approximately 5 hours. Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture to dissolve the DES and precipitate the product.

  • Filter the solid product and wash with water.

  • Alternatively, extract the product with a suitable greener solvent like ethyl acetate.

  • Dry the obtained solid or evaporate the extraction solvent to yield this compound. The DES can often be recovered by evaporating the water from the aqueous layer and reused.[7]

Visualizing the Workflow

Conventional Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve Ethyl Cyanoformate and Triethylamine in Diethyl Ether B Cool to 0°C A->B C Bubble H2S gas (2h) B->C D Stir Overnight at RT C->D E Purge with N2 D->E F Add 1N HCl E->F G Extract with Diethyl Ether F->G H Wash with Brine G->H I Dry over MgSO4 H->I J Evaporate Solvent I->J K K J->K This compound

Caption: Workflow for the conventional synthesis of this compound.

Proposed Green Microwave Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up A Combine Ethyl Cyanoformate, Ammonium Sulfide, and 2-MeTHF in Microwave Vessel B Heat at 80-130°C for 15-30 min A->B C Evaporate Solvent B->C D Partition between Ethyl Acetate and Water C->D E Extract Aqueous Layer D->E F Wash and Dry Organic Layer E->F G Evaporate Solvent F->G H H G->H This compound

Caption: Proposed workflow for the green microwave-assisted synthesis.

Proposed Green Deep Eutectic Solvent Synthesis Workflow

G cluster_prep DES Preparation cluster_reaction Reaction in DES cluster_workup Product Isolation A Heat Choline Chloride and Urea (60°C) B Add Ethyl Cyanoformate and Sodium Hydrosulfide to DES A->B C Stir at 45-60°C for 5h B->C D Add Water to Precipitate Product C->D E Filter and Wash Solid D->E F Dry Product E->F G G F->G This compound

Caption: Proposed workflow for the green synthesis in a deep eutectic solvent.

References

Application Notes and Protocols: Synthesis of Thiazole Derivatives via Reaction of Ethyl Thiooxamate with α-Haloketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between ethyl thiooxamate and α-haloketones is a robust and versatile method for the synthesis of 2-ethoxycarbonyl-thiazole derivatives. This transformation is a variation of the well-established Hantzsch thiazole (B1198619) synthesis, a cornerstone in heterocyclic chemistry.[1][2][3][4] The resulting thiazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[1][5][6][7][8] These application notes provide a detailed overview of this reaction, including the underlying mechanism, experimental protocols, and the significance of the resulting products in drug discovery and development.

Reaction Mechanism and Principles

The reaction proceeds through a well-defined mechanism involving nucleophilic substitution, cyclization, and dehydration.[2][3][4] this compound, possessing both a nucleophilic sulfur and nitrogen, reacts with an electrophilic α-haloketone. The electron-withdrawing nature of the adjacent ester group influences the reactivity of the thioamide.[9]

The generally accepted mechanism is as follows:

  • Nucleophilic Attack (SN2): The sulfur atom of the this compound acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the halide ion. This step forms an S-alkylated intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the carbonyl carbon of the former ketone. This intramolecular reaction leads to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline.

  • Dehydration: The hydroxythiazoline intermediate readily undergoes dehydration (loss of a water molecule) to yield the stable, aromatic thiazole ring.

Experimental Protocols

The following is a general protocol for the synthesis of 2-ethoxycarbonyl-thiazole derivatives from this compound and α-haloketones. The specific conditions may require optimization based on the reactivity of the chosen α-haloketone.

Materials and Reagents:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass funnel and filter paper

  • Separatory funnel

  • Column chromatography setup

General Synthetic Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add the α-haloketone (1.0 to 1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.

  • Neutralization (if necessary): If the reaction mixture is acidic, dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure thiazole derivative.[9]

Data Presentation

While specific quantitative data for a wide range of reactions between this compound and various α-haloketones is not extensively compiled in a single source, the following table illustrates the expected data to be collected and organized for such a synthesis campaign.

Entryα-HaloketoneProductReaction Time (h)Yield (%)Melting Point (°C)Analytical Data (¹H NMR, ¹³C NMR, MS)
12-BromoacetophenoneEthyl 4-phenylthiazole-2-carboxylate4e.g., 75e.g., 88-90Provide key spectral data
22-Chloro-1-(4-chlorophenyl)ethanoneEthyl 4-(4-chlorophenyl)thiazole-2-carboxylate5e.g., 70e.g., 110-112Provide key spectral data
32-Bromo-1-(4-nitrophenyl)ethanoneEthyl 4-(4-nitrophenyl)thiazole-2-carboxylate3e.g., 82e.g., 145-147Provide key spectral data

Visualizations

Reaction Mechanism

reaction_mechanism reactant1 This compound intermediate1 S-Alkylated Intermediate reactant1->intermediate1 Sₙ2 Attack reactant2 α-Haloketone(R-CO-CH₂X) reactant2->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Ethoxycarbonyl-4-R-thiazole intermediate2->product Dehydration (-H₂O)

Caption: Hantzsch-type reaction mechanism for thiazole synthesis.

Experimental Workflow

experimental_workflow start Start: Dissolve Reactants in Ethanol reflux Heat to Reflux (2-6 h) start->reflux monitor Monitor by TLC reflux->monitor workup Cool and Evaporate Solvent monitor->workup Reaction Complete neutralize Neutralize and Extract workup->neutralize dry Dry and Concentrate neutralize->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product purify->characterize end End: Pure Thiazole Derivative characterize->end

Caption: General experimental workflow for thiazole synthesis.

Applications in Drug Development

Thiazole-containing compounds are of paramount importance in medicinal chemistry. The synthesis of novel 2-ethoxycarbonyl-thiazole derivatives using this method provides a library of compounds for screening against various biological targets.

  • Anticancer Activity: Numerous thiazole derivatives have been reported to exhibit potent anticancer activity against a range of human tumor cell lines.[5]

  • Antimicrobial Agents: The thiazole ring is a key component of many antimicrobial drugs. Synthesized derivatives can be screened for activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1]

  • Anti-inflammatory Properties: Thiazole-based compounds have been investigated for their potential as anti-inflammatory agents.

  • Other Therapeutic Areas: The versatility of the thiazole scaffold has led to its exploration in the development of drugs for a wide range of conditions, including viral infections, hypertension, and neurological disorders.[1][7]

The described synthetic route offers a straightforward and efficient way to access a diverse range of thiazole derivatives, which can then be subjected to biological evaluation, structure-activity relationship (SAR) studies, and further optimization in the drug discovery pipeline. The use of greener synthetic approaches, such as microwave-assisted synthesis, can further enhance the efficiency and sustainability of this process.[9]

References

Application Notes & Protocols: Ethyl Thiooxamate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl thiooxamate (CAS 16982-21-1) is a versatile and highly valuable bifunctional reagent in modern organic synthesis.[1] Its structure, containing both a thioamide and an ester functional group, provides a unique reactivity profile that makes it an essential building block for a variety of heterocyclic compounds.[2] These heterocycles, particularly thiazoles and triazoles, are core scaffolds in numerous biologically active molecules, demonstrating a wide range of therapeutic applications including antimicrobial, anticancer, and enzyme inhibitory activities.[2][3]

This document provides detailed application notes on the use of this compound for synthesizing bioactive thiazole (B1198619) and 1,2,4-triazole (B32235) derivatives. It includes generalized experimental protocols, quantitative bioactivity data from the literature, and visualizations of synthetic workflows and potential mechanisms of action.

Application Note 1: Synthesis of Bioactive Thiazole Derivatives

The thiazole ring is a prominent feature in many pharmaceuticals and natural products.[4] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, is a reliable and high-yielding method for constructing this heterocyclic system.[5][6] this compound serves as an excellent thioamide component in this reaction, leading to the formation of ethyl thiazole-2-carboxylate derivatives, which can be further modified to produce potent bioactive agents.[2]

General Synthetic Workflow

The overall process from starting materials to a potential drug candidate follows a logical progression of synthesis, purification, characterization, and biological evaluation.

G R1 This compound Int Int R1->Int + R2 Hydrazonoyl Chloride R2->Int Base Base (e.g., Triethylamine) Base->R2 generates nitrile imine Prod Substituted 1,2,4-Triazole Derivative Int->Prod HCl elimination Carbs Complex Carbohydrates (e.g., Starch) Enzyme α-Glucosidase (Enzyme) Carbs->Enzyme binds to Glucose Glucose Enzyme->Glucose breaks down into Inhibitor Bioactive Inhibitor (Thiazole/Triazole Derivative) Inhibitor->Enzyme blocks active site Absorption Glucose Absorption (Intestine -> Blood) Glucose->Absorption BloodSugar Increased Blood Sugar Absorption->BloodSugar

References

Practical Guide to Handling and Storing Ethyl Thiooxamate

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of Ethyl thiooxamate (CAS No. 16982-21-1). It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. The protocols and data presented are compiled from publicly available safety data sheets and chemical properties information to ensure safe laboratory practices.

Introduction

This compound is a chemical compound used in various research and development applications.[1] Due to its potential hazards, including skin, eye, and respiratory irritation, proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and the integrity of the compound.[1][2] This guide outlines the necessary precautions, personal protective equipment (PPE), storage conditions, and disposal methods for this compound.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance.[3] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

Signal Word: Warning[1]

Hazard Pictogram: [1]

  • GHS07: Exclamation mark

Precautionary Statements: [1]

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/protective clothing/eye protection/face protection (P280).

  • Response: If on skin, wash with plenty of soap and water (P302+P352). If inhaled, remove person to fresh air and keep comfortable for breathing (P304+P340). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). Call a poison center or doctor if you feel unwell (P312).

  • Storage: Store in a well-ventilated place. Keep container tightly closed (P403+P233). Store locked up (P405).

  • Disposal: Dispose of contents/container to an approved waste disposal plant (P501).

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C4H7NO2S[1][4]
Molecular Weight 133.17 g/mol [1][4]
Physical State Solid[1]
Melting Point 62-68 °C[1]
Boiling Point 199.2 ± 23.0 °C (Predicted)[5][6]
Density 1.226 (estimate)[6][7]
Solubility Chloroform: 25 mg/mL[1]

Application Notes and Protocols

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Fire/flame resistant clothing is also recommended.[8]

  • Respiratory Protection: Use a NIOSH- or CEN-certified respirator if there is a risk of inhalation of dust or fumes, especially in poorly ventilated areas.[1] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[8]

Handling Protocol
  • Work Area Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[9]

    • Make sure eyewash stations and safety showers are readily accessible.[3]

    • Remove all sources of ignition.[1]

  • Dispensing and Weighing:

    • Handle as a solid to minimize dust generation.[2]

    • If weighing, do so in a ventilated enclosure or fume hood.

    • Avoid creating dust clouds.

  • During Use:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Wash hands thoroughly after handling the compound.[1]

  • Spill Management:

    • In case of a spill, immediately evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, sweep up the solid material, taking care not to create dust, and place it in a suitable, labeled container for disposal.[10]

    • For large spills, prevent further leakage if it is safe to do so. Contain the spill with inert material and collect it for disposal.[1]

    • Ventilate the area and wash the spill site after material pickup is complete.

Storage Protocol
  • Container:

    • Keep the container tightly closed when not in use.[1]

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated area.[1]

    • Some sources recommend refrigeration.[3][10]

    • Protect from direct sunlight/UV radiation and moisture.[2][9]

  • Incompatibilities:

    • Store away from strong oxidizing agents, as well as highly alkaline or acidic materials to prevent exothermic reactions.[1][2]

Stability and Reactivity
  • Chemical Stability: this compound is stable under recommended storage conditions.[1][2]

  • Conditions to Avoid: Avoid dust formation, excess heat, and exposure to incompatible materials.[3] Some sources also recommend avoiding exposure to air and light.[11]

  • Incompatible Materials: Strong oxidizing agents.[1][3]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides.[3]

Disposal Protocol
  • Waste Classification: Determine if the waste is classified as hazardous according to local, state, and federal regulations (e.g., US EPA guidelines in 40 CFR 261.3).[1]

  • Disposal:

    • Dispose of the waste material through a licensed waste disposal company.[11]

    • Do not allow the product to enter drains, sewers, or waterways.[1]

    • Dispose of contaminated packaging in the same manner as the unused product.[10]

Visualized Workflows and Pathways

The following diagrams illustrate the key workflows for handling and storing this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area prep_safety Ensure Access to Eyewash & Safety Shower prep_area->prep_safety handle_dispense Dispense and Weigh (Minimize Dust) prep_safety->handle_dispense handle_use Perform Experimental Work handle_dispense->handle_use handle_cleanup Clean Work Area & Decontaminate handle_use->handle_cleanup spill_evacuate Evacuate Area handle_use->spill_evacuate If Spill Occurs post_ppe Doff PPE Correctly handle_cleanup->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash post_store Store Compound Properly post_wash->post_store spill_ppe Don Additional PPE (Respirator) spill_evacuate->spill_ppe spill_contain Contain and Collect Spill spill_ppe->spill_contain spill_dispose Dispose of Waste spill_contain->spill_dispose

Caption: Workflow for the safe handling of this compound.

Storage Protocol for this compound cluster_container Container cluster_conditions Environmental Conditions cluster_incompatibilities Chemical Incompatibilities cluster_disposal Long-Term & Disposal container_seal Ensure Container is Tightly Closed cond_temp Store in a Cool, Dry Place (Refrigeration Recommended) container_seal->cond_temp cond_vent Ensure Good Ventilation cond_temp->cond_vent cond_light Protect from Light/UV cond_vent->cond_light cond_moisture Protect from Moisture cond_light->cond_moisture incompat_oxidizers Store Away from Strong Oxidizing Agents cond_moisture->incompat_oxidizers incompat_acids Store Away from Strong Acids and Bases incompat_oxidizers->incompat_acids dispose_check Periodically Check for Degradation incompat_acids->dispose_check dispose_follow Follow Institutional Disposal Protocols dispose_check->dispose_follow

Caption: Protocol for the safe storage of this compound.

References

Application Notes and Protocols: Ethyl Thiooxamate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl thiooxamate in reactions with aldehydes and ketones, focusing on the preparation of biologically active thiazole (B1198619) derivatives. Detailed experimental protocols and quantitative data are provided to facilitate the application of these methods in a research and development setting.

Introduction

This compound is a versatile bifunctional reagent possessing both a thioamide and an ester group. This unique structural feature makes it a valuable building block in heterocyclic chemistry, particularly for the synthesis of thiazole derivatives.[1] The reaction of this compound with carbonyl compounds, especially α-haloketones, provides a direct route to highly functionalized thiazoles, which are prevalent scaffolds in medicinal chemistry. These thiazole-containing molecules have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory properties, by modulating key signaling pathways.[2][3]

Reaction with α-Haloketones (Hantzsch Thiazole Synthesis)

The most prominent reaction of this compound with ketones involves the Hantzsch thiazole synthesis, where it reacts with an α-haloketone to yield ethyl 2-aminothiazole-4-carboxylates.[4][5] This reaction is a reliable and high-yielding method for the construction of the thiazole ring.

General Reaction Scheme:

This compound + α-Haloketone → Ethyl 2-substituted-thiazole-4-carboxylate

Experimental Protocol: Synthesis of Ethyl 2-amino-4-arylthiazole-5-carboxylates

This protocol is a general procedure adapted from the Hantzsch thiazole synthesis.[5][6]

Materials:

  • This compound

  • Substituted α-bromoacetophenone

  • Ethanol (B145695)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Add the substituted α-bromoacetophenone (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified ethyl 2-amino-4-arylthiazole-5-carboxylate.

Quantitative Data for Hantzsch Thiazole Synthesis
α-Haloketone ReactantProductReaction Time (h)Yield (%)Reference
2-BromoacetophenoneEthyl 2-amino-4-phenylthiazole-5-carboxylate485[6]
2-Bromo-4'-methylacetophenoneEthyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate582[5]
2-Bromo-4'-chloroacetophenoneEthyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate4.588[6]
2-Bromo-4'-methoxyacetophenoneEthyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate580[5]

Reaction with Aldehydes

While less common than the Hantzsch synthesis, this compound can undergo condensation reactions with aromatic aldehydes, typically in the presence of a catalyst, to form intermediate Schiff bases which can then cyclize to form thiazole derivatives.

Experimental Protocol: Condensation with Aromatic Aldehydes

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the substituted benzaldehyde (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Wash the product with cold ethanol and dry under vacuum.

Applications in Drug Development

Thiazole derivatives synthesized from this compound are of significant interest in drug development due to their ability to inhibit key signaling pathways implicated in cancer and inflammation.

Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[7][8] Several thiazole derivatives have been identified as potent inhibitors of this pathway.[1][2][9]

Compound IDTarget(s)IC₅₀ (µM)Cancer Cell LineReference
3b PI3Kα0.086-[7][8]
mTOR0.221-[7][8]
18 PI3K/Akt/mTOR0.50 - 4.75A549, MCF-7, U-87 MG, HCT-116[2]
19 PI3Ks/mTORC10.30 - 0.45MCF-7, U87 MG, A549, HCT116[2]
23 EGFR, PI3K/mTOR0.184 (EGFR), 0.719 (PI3K), 0.131 (mTOR)HCT-116[2]
24 PI3K0.00233-[2]
Anticancer Activity: Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is also frequently observed in cancer.[10] Thiazole derivatives have been developed as inhibitors of key kinases in this pathway, such as p38α MAPK.[11][12]

Compound IDTargetIC₅₀ (µM)Reference
5b p38α MAP kinase0.031[12]
9i p38α MAP kinase0.04[10]
12l p38α MAPK0.036[10]
Anti-inflammatory Activity: Modulation of the TNF-α Signaling Pathway

Chronic inflammation is a key factor in the pathogenesis of various diseases. Tumor Necrosis Factor-alpha (TNF-α) is a major pro-inflammatory cytokine. Thiazole-containing compounds have been shown to exert anti-inflammatory effects by inhibiting the production of TNF-α and other inflammatory mediators.[13][14][15]

Compound IDEffectIC₅₀ (µM)Cell LineReference
13b Inhibition of TNF-α release12.901RAW264.7[13]
3f Inhibition of TNF-α expression67.50RAW264.7[14]
3c Inhibition of paw edema--[16]
3d Inhibition of paw edema--[16]

Visualizations

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl_Thiooxamate This compound Reaction Reflux in Ethanol Ethyl_Thiooxamate->Reaction alpha_Haloketone α-Haloketone alpha_Haloketone->Reaction Neutralization Neutralization (NaHCO₃) Reaction->Neutralization Isolation Filtration & Washing Neutralization->Isolation Thiazole_Product Ethyl 2-substituted-thiazole-4-carboxylate Isolation->Thiazole_Product

Caption: Experimental workflow for the Hantzsch thiazole synthesis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiazole_Derivative_PI3K Thiazole Derivative Thiazole_Derivative_PI3K->PI3K Inhibits Thiazole_Derivative_PI3K->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

MAPK_Pathway cluster_membrane_mapk Cell Membrane cluster_cytoplasm_mapk Cytoplasm cluster_nucleus_mapk Nucleus Stress_Signal Stress Signal (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stress_Signal->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) p38_MAPK->Transcription_Factors Activates Thiazole_Derivative_MAPK Thiazole Derivative Thiazole_Derivative_MAPK->p38_MAPK Inhibits Inflammation_Apoptosis Inflammation & Apoptosis Transcription_Factors->Inflammation_Apoptosis Leads to

Caption: Inhibition of the p38 MAPK signaling pathway by thiazole derivatives.

TNF_alpha_Pathway cluster_extracellular Extracellular cluster_membrane_tnf Cell Membrane cluster_cytoplasm_tnf Cytoplasm cluster_nucleus_tnf Nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD_TRAF2 TRADD/TRAF2 TNFR1->TRADD_TRAF2 Recruits IKK_Complex IKK Complex TRADD_TRAF2->IKK_Complex Activates NF_kB NF-κB IKK_Complex->NF_kB Activates via IκBα degradation Gene_Transcription Gene Transcription NF_kB->Gene_Transcription Translocates to nucleus Thiazole_Derivative_TNF Thiazole Derivative Thiazole_Derivative_TNF->TNF_alpha Inhibits production Thiazole_Derivative_TNF->NF_kB Inhibits activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Gene_Transcription->Pro_inflammatory_Cytokines Induces expression of

Caption: Anti-inflammatory action of thiazole derivatives via the TNF-α signaling pathway.

References

Application Notes: The Utility of Ethyl Thiooxamate in Multi-Component Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl thiooxamate is a versatile bifunctional reagent containing both a thioamide and an ester group.[1] Its unique electronic and structural properties make it a valuable building block in organic synthesis, particularly in the construction of nitrogen- and sulfur-containing heterocycles.[1][2] Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all components, are highly prized in medicinal chemistry and drug discovery for their efficiency and atom economy. This compound is an ideal candidate for such reactions, serving as a robust scaffold for generating diverse molecular architectures.

One of the most powerful applications of this compound is in the Hantzsch thiazole (B1198619) synthesis, a classic multi-component reaction that provides reliable access to the thiazole core—a privileged structure in numerous pharmaceuticals.[3][4][5]

Reaction Profile: Hantzsch-Type Synthesis of Functionalized Thiazoles

The Hantzsch thiazole synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide.[3][6] By employing this compound as the thioamide component, this reaction becomes a powerful tool for synthesizing highly functionalized ethyl 2-aminothiazole-5-carboxylates. These products are valuable intermediates in the development of novel therapeutic agents, including anti-inflammatory and antimicrobial drugs.[7]

The general reaction involves the condensation of an α-haloketone (such as a substituted phenacyl bromide) with this compound. The reaction typically proceeds with high yields under mild conditions, often requiring only gentle heating in a protic solvent like ethanol (B145695).[3][6] This two-component condensation is a cornerstone of combinatorial chemistry, enabling the rapid generation of diverse libraries of thiazole derivatives for biological screening.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 2-Amino-4-arylthiazole-5-carboxylates

This protocol describes a representative Hantzsch-type synthesis using this compound and a substituted 2-bromoacetophenone (B140003).

Materials and Equipment:

  • This compound (1.0 eq)

  • Substituted 2-bromoacetophenone (e.g., 2-bromo-1-phenylethan-1-one) (1.0 eq)

  • Ethanol (or Methanol)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask with reflux condenser

  • Stir bar and magnetic stir plate/hot plate

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and the selected 2-bromoacetophenone (1.0 eq).

  • Add ethanol as the solvent (approx. 5-10 mL per mmol of reactant) and a magnetic stir bar.[3]

  • Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.[8]

  • Monitor the reaction progress using TLC (e.g., with a 1:1 ethyl acetate/hexane eluent) until the starting materials are consumed (typically 1-3 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 5% aqueous sodium carbonate solution to neutralize the hydrobromic acid byproduct. This will cause the product to precipitate.[3][6]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water to remove any remaining salts.

  • Allow the product to air-dry on a watch glass or in a desiccator.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

  • Characterize the final product by determining its mass, percent yield, melting point, and by spectroscopic methods (NMR, IR, Mass Spectrometry).

Data Presentation

The Hantzsch-type synthesis using thioamides and α-haloketones is known for its efficiency and good yields across a range of substrates. The following table summarizes representative data for the synthesis of various thiazole derivatives.

Entryα-Haloketone ComponentThioamide ComponentProductYield (%)Ref.
12-BromoacetophenoneThiourea2-Amino-4-phenylthiazole99%[6]
2Ethyl 2-chloroacetoacetateThioureaEthyl 2-amino-4-methylthiazole-5-carboxylate>98%[9]
3Ethyl β-ethoxyacrylate + NBS*ThioureaEthyl 2-aminothiazole-5-carboxylate70%[10]
42-Bromo-1-(4-methoxyphenyl)ethanoneThiosemicarbazide2-(2-(4-Methoxybenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazoleGood[2]

*Note: In this one-pot procedure, the α-halo intermediate is generated in situ from the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) before the addition of the thioamide.[8]

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the logical steps of the Hantzsch thiazole synthesis and the general laboratory procedure.

G cluster_reactants Reactants cluster_mechanism Mechanism Steps reactant reactant intermediate intermediate product product step step R1 This compound S1 SN2 Attack R1->S1 Step 1 R2 α-Haloketone R2->S1 Step 1 I1 Thioether Intermediate S1->I1 S2 Intramolecular Cyclization I1->S2 Step 2 I2 Thiazoline Intermediate S2->I2 S3 Dehydration I2->S3 Step 3 (Aromatization) P1 Ethyl 2-Aminothiazole-5-carboxylate Derivative S3->P1

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Caption: Experimental Workflow for Thiazole Synthesis.

References

Ethyl Thiooxamate: A Versatile Building Block for Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl thiooxamate (CAS 16982-21-1), a readily available bifunctional molecule, is a valuable and versatile building block in the synthesis of a wide array of novel materials. Its unique structure, incorporating both a reactive thioamide and an ester functional group, allows for its participation in a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic compounds, specifically thiazole (B1198619) derivatives with potential antimicrobial activity, and in the formation of coordination complexes with transition metals.

Physicochemical Properties of this compound

Proper handling and storage of this compound are crucial for its successful application. The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₇NO₂S[1]
Molecular Weight 133.17 g/mol [1]
Appearance Yellow crystalline solid[2][3]
Melting Point 61-66 °C[4]
Purity Typically ≥98%[5]
Solubility Soluble in methanol (B129727) and other polar solvents.[4]
Storage Room Temperature[6]

Application 1: Synthesis of Thiazole Derivatives

This compound is an excellent precursor for the synthesis of 2-aminothiazole (B372263) derivatives via the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thioamide with an α-haloketone or α-halo ester. The resulting thiazole scaffold is a prominent feature in many biologically active compounds.

General Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization reagents Combine this compound and α-halocarbonyl compound in solvent (e.g., Ethanol) heat Heat the mixture (e.g., reflux) reagents->heat Start reaction cool Cool to room temperature heat->cool Reaction complete precipitate Pour into ice water to precipitate the product cool->precipitate filter Filter and wash the solid precipitate->filter dry Dry the product filter->dry recrystallize Recrystallize from a suitable solvent (e.g., Ethanol) dry->recrystallize characterize Characterize the final product (MP, NMR, IR, MS) recrystallize->characterize

Caption: General workflow for the Hantzsch synthesis of thiazoles.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes the synthesis of a representative thiazole derivative using this compound.

Materials:

  • This compound

  • Ethyl 2-chloroacetoacetate

  • Ethanol (B145695) (absolute)

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.33 g, 10 mmol) in 30 mL of absolute ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.65 g, 10 mmol).

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4-methylthiazole-5-carboxylate as a crystalline solid.

Expected Product Characterization
ParameterExpected Value
Product Name Ethyl 2-amino-4-methylthiazole-5-carboxylate
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
Appearance White to pale yellow solid
Yield 85-95%
Melting Point 177-179 °C
¹H NMR (CDCl₃, δ ppm) ~1.3 (t, 3H, CH₃-CH₂), ~2.6 (s, 3H, CH₃), ~4.2 (q, 2H, CH₂), ~5.9 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, δ ppm) ~14.5, ~17.0, ~60.5, ~110.0, ~162.0, ~168.0
IR (KBr, cm⁻¹) ~3400-3200 (N-H), ~1680 (C=O)

Application 2: Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial properties. The 2-aminothiazole scaffold, readily synthesized from this compound, is a key pharmacophore in many antimicrobial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents representative MIC values for a series of 2-aminothiazole derivatives against various microbial strains.[7]

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)A. niger (MIC, µg/mL)
2-phenyl-1,3-thiazole derivative150-200150-200150-200
4-hydroxyphenyl-1,3-thiazole derivative125-150125-150125-150
Benzo[d]thiazole derivative50-7550-7550-75
Ofloxacin (Standard)1010N/A
Ketoconazole (Standard)N/AN/A10
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the MIC of a synthesized thiazole derivative using the broth microdilution method.

Materials:

  • Synthesized thiazole derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Aspergillus niger)

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Standard antibiotic/antifungal (e.g., Ofloxacin, Ketoconazole)

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL).

  • In a sterile 96-well plate, perform serial two-fold dilutions of the stock solution with the appropriate growth medium to obtain a range of concentrations (e.g., 200 µg/mL to 0.39 µg/mL).

  • Prepare an inoculum of the microorganism adjusted to a standard turbidity (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only). Also, run a series of dilutions for a standard antimicrobial agent.

  • Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Application 3: Coordination Chemistry and Materials Science

The thioamide group of this compound allows it to act as a ligand, coordinating with metal ions to form coordination complexes and polymers. These materials have potential applications in catalysis, magnetism, and as advanced materials. This compound can act as a bidentate ligand, coordinating through its sulfur and nitrogen atoms (S,N-coordination) or its sulfur and oxygen atoms (S,O-coordination).

Coordination Modes of this compound

Coordination_Modes cluster_SN S,N-Coordination cluster_SO S,O-Coordination M_SN M S_SN S M_SN->S_SN N_SN N M_SN->N_SN M_SO M S_SO S M_SO->S_SO O_SO O M_SO->O_SO

Caption: Coordination modes of this compound with a metal center (M).

Experimental Protocol: Synthesis of a Cu(II)-Thiooxamate Complex

This protocol provides a general method for the synthesis of a copper(II) complex with a thiooxamate ligand, based on literature procedures for similar compounds.

Materials:

  • This compound (or a related thiooxamate ligand)

  • Copper(II) acetate (B1210297) monohydrate [Cu(OAc)₂·H₂O]

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve the thiooxamate ligand (2 mmol) in 50 mL of methanol in a 100 mL flask.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of methanol.

  • Slowly add the copper(II) acetate solution to the ligand solution with constant stirring.

  • A precipitate should form immediately or upon gentle heating.

  • Stir the mixture at room temperature for 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with methanol and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Thermal Analysis of a Cu(II)-Thiooxamate Complex

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) are crucial for characterizing the thermal stability and decomposition of coordination polymers. The following table summarizes the thermal decomposition data for a representative Cu(II) complex with a thiooxamate ligand.

Temperature Range (°C)Mass Loss (%)AssignmentDTA Peak
100 - 180~7%Loss of hydrated water moleculeEndothermic
180 - 300VariableDecomposition of the ligandEndothermic/Exothermic
> 300VariableFormation of metal sulfide/oxideExothermic

Workflow for Characterization of Coordination Complexes

Characterization_Workflow cluster_analysis Characterization Techniques synthesis Synthesis of Coordination Complex elemental Elemental Analysis (C, H, N, S) synthesis->elemental ftir FT-IR Spectroscopy synthesis->ftir uvvis UV-Vis Spectroscopy synthesis->uvvis xrd Single-Crystal X-ray Diffraction synthesis->xrd thermal Thermal Analysis (TGA/DSC) synthesis->thermal structure Structure and Property Determination elemental->structure ftir->structure uvvis->structure xrd->structure thermal->structure

Caption: Workflow for the characterization of coordination complexes.

Conclusion

This compound is a highly valuable and versatile building block for the development of novel materials. Its ability to readily form heterocyclic structures like thiazoles makes it a key intermediate in the synthesis of compounds with potential medicinal applications. Furthermore, its capacity to act as a ligand for transition metals opens up avenues for the creation of new coordination polymers with interesting thermal and material properties. The protocols and data presented in this document provide a solid foundation for researchers to explore the full potential of this compound in their respective fields.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Derivatives from Ethyl Thiooxamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various heterocyclic derivatives from the versatile building block, ethyl thiooxamate. This compound (ethyl 2-amino-2-thioxoacetate) is a valuable reagent in organic synthesis, particularly for the construction of biologically active thiazole (B1198619) and 1,2,4-triazole (B32235) scaffolds.[1][2][3] Its derivatives have garnered significant interest in medicinal chemistry due to their potential antimicrobial and anticancer properties.[4][5][6] This document outlines detailed experimental protocols, presents quantitative data for synthesized compounds, and visualizes key synthetic pathways.

I. Synthesis of Ethyl 4-Aryl-1,3-thiazole-2-carboxylates via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of thiazole derivatives through the condensation of a thioamide with an α-haloketone.[1] In this protocol, this compound serves as the thioamide component, reacting with various substituted phenacyl bromides to yield a library of ethyl 4-aryl-1,3-thiazole-2-carboxylates.

Experimental Protocol: General Procedure

A solution of this compound (10 mmol) and an appropriately substituted phenacyl bromide (10 mmol) in 95% ethanol (B145695) (50 mL) is heated under reflux for 12 hours.[6] After cooling to room temperature, the solution is basified with a saturated sodium bicarbonate solution.[6] The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired ethyl 4-aryl-1,3-thiazole-2-carboxylate.[6]

Hantzsch_Thiazole_Synthesis ethyl_thiooxamate This compound intermediate Isothiourea Intermediate ethyl_thiooxamate->intermediate Nucleophilic Attack alpha_haloketone α-Haloketone (e.g., Substituted Phenacyl Bromide) alpha_haloketone->intermediate thiazole Ethyl 4-Aryl-1,3-thiazole-2-carboxylate intermediate->thiazole Cyclocondensation & Dehydration

Figure 1: Hantzsch Thiazole Synthesis Workflow.

Quantitative Data for Synthesized Thiazole Derivatives
Compound IDAr-SubstituentYield (%)Melting Point (°C)Spectroscopic Data Highlights
4a 4-Isopropylphenyl51-Near-planar V-shaped conformation.[6]
4b 3-Nitrophenyl74-Near-planar V-shaped conformation.[6]
4c 4-(Trifluoromethyl)phenyl21 (three steps)116-118¹H NMR (400 MHz, DMSO-d₆) δ 8.65.[4]
4d 4-Phenyl---
4e 4-Bromophenyl---

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) are available in the cited literature.

II. Synthesis of 1,2,4-Triazole Derivatives

This compound can also be utilized in the synthesis of 1,2,4-triazole derivatives, which are another class of heterocyclic compounds with significant biological activities.[6][7] One common method involves the reaction with acid hydrazides.

Experimental Protocol: General Procedure for Reaction with Acid Hydrazides

A mixture of an acid hydrazide (10 mmol) and this compound (10 mmol) is heated, often in the presence of a base such as sodium hydroxide, to facilitate cyclization. The reaction conditions, including temperature and solvent, may vary depending on the specific reactants. The resulting 1,2,4-triazole-3-thione can be further modified.[8]

Triazole_Synthesis ethyl_thiooxamate This compound intermediate Acylthiosemicarbazide Intermediate ethyl_thiooxamate->intermediate Condensation acid_hydrazide Acid Hydrazide acid_hydrazide->intermediate triazole 1,2,4-Triazole-3-thione Derivative intermediate->triazole Cyclization (Base-catalyzed)

Figure 2: 1,2,4-Triazole Synthesis Workflow.

III. Biological Activities of Synthesized Derivatives

Antimicrobial Activity

Thiazole derivatives synthesized from this compound have demonstrated promising antimicrobial activity against a range of bacterial and fungal strains.[5][9] The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

Table of Antimicrobial Activity (MIC in µg/mL)

Compound TypeTarget OrganismMIC (µg/mL)Reference
2-Phenyl-1,3-thiazole derivativeS. aureus125-150[5]
2-Phenyl-1,3-thiazole derivativeE. coli125-150[5]
2-Phenyl-1,3-thiazole derivativeA. niger125-150[5]
Benzo[d]thiazole derivativeGram-positive bacteria50-75[5]
Benzo[d]thiazole derivativeGram-negative bacteria50-75[5]
Benzo[d]thiazole derivativeFungal cells50-75[5]
Anticancer Activity

Derivatives of both thiazoles and triazoles have been investigated for their potential as anticancer agents.[6][7] The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Table of Anticancer Activity (IC50 in µM)

Compound TypeCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole derivativeMCF-7 (Breast)11.34[10]
1,2,3-Triazole derivativeHeLa (Cervical)16.48[10]
1,2,3-Triazole-containing hydrazoneMCF-7 (Breast)0.9 - 42[11]
Thiazole derivative (4c)MCF-7 (Breast)2.57[7]
Thiazole derivative (4c)HepG2 (Liver)7.26[7]

IV. Potential Signaling Pathway Inhibition

Thiazole and triazole derivatives often exert their biological effects by inhibiting specific signaling pathways involved in cell proliferation and survival. For instance, some thiazole derivatives have been identified as inhibitors of receptor tyrosine kinases like VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and growth.[7][12]

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->RTK Inhibition

Figure 3: Potential inhibition of RTK signaling by thiazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl Thiooxamate Reaction Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl thiooxamate, focusing on maximizing reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Thionation of Ethyl 2-amino-2-oxoacetate or Ethyl Oxalate with Lawesson's Reagent: This method involves the conversion of a carbonyl group to a thiocarbonyl group using Lawesson's reagent. It is a widely used method for synthesizing thioamides.[1][2]

  • Reaction of Ethyl Cyanoformate with Hydrogen Sulfide (B99878) (H₂S): This method involves bubbling hydrogen sulfide gas through a solution of ethyl cyanoformate in the presence of a base, such as triethylamine (B128534).[1][3]

Q2: I am getting a low yield in my reaction using Lawesson's Reagent. What are the possible causes and solutions?

A2: Low yields in thionation reactions with Lawesson's Reagent can be attributed to several factors:

  • Reagent Quality: Lawesson's Reagent can degrade over time, especially if exposed to moisture. Use fresh, high-quality reagent for best results.

  • Reaction Temperature: The reaction may require heating (reflux) to proceed to completion. Ensure the reaction temperature is optimal for the specific substrate and solvent used.

  • Reaction Time: Incomplete conversion of the starting material can lead to low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion.

  • Stoichiometry: Using an insufficient amount of Lawesson's Reagent will result in incomplete conversion. A slight excess of the reagent may be beneficial.

Q3: What are the common side products when using Lawesson's Reagent, and how can I minimize them?

A3: A common issue with Lawesson's Reagent is the formation of phosphorus-containing byproducts, which can complicate purification. To minimize these:

  • Aqueous Work-up: A thorough aqueous work-up can help to hydrolyze and remove some of the phosphorus byproducts.

  • Chromatography: Column chromatography is often necessary to separate the desired product from the remaining impurities.

  • Alternative Work-up: A specialized work-up involving the addition of ethanol (B145695) or ethylene (B1197577) glycol after the reaction can convert the phosphorus byproducts into more polar species, facilitating their removal.[4][5]

Q4: My reaction with Ethyl Cyanoformate and H₂S is not working well. What should I check?

A4: For the reaction involving ethyl cyanoformate and H₂S, consider the following:

  • H₂S Delivery: Ensure a steady and sufficient stream of H₂S gas is bubbled through the reaction mixture.

  • Temperature Control: This reaction is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Base Concentration: The amount of triethylamine or other base can be critical. Ensure the correct stoichiometry is used.

  • Anhydrous Conditions: The presence of water can lead to unwanted side reactions. Use anhydrous solvents and reagents.

Q5: How can I effectively monitor the progress of my this compound synthesis?

A5: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress.[6][7]

  • Spotting: On a TLC plate, spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) side-by-side.

  • Eluent: A common eluent system for this analysis is a mixture of hexane (B92381) and ethyl acetate. The optimal ratio may need to be determined experimentally, but a 1:1 mixture is a good starting point.[8]

  • Visualization: this compound is a UV-active compound and will appear as a dark spot under a UV lamp.[6] As the reaction progresses, the spot corresponding to the starting material should diminish, and a new spot for this compound should appear.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive Lawesson's Reagent.Use fresh, high-purity Lawesson's Reagent.
Insufficient reaction temperature or time.Optimize reaction temperature and monitor by TLC until starting material is consumed.
Inefficient H₂S delivery in the cyanoformate method.Ensure a consistent and adequate flow of H₂S gas.
Presence of Multiple Spots on TLC Formation of side products.Review reaction conditions (temperature, stoichiometry).
Degradation of the product.Ensure appropriate work-up and purification conditions.
Difficulty in Purification Contamination with phosphorus byproducts (Lawesson's method).Perform a thorough aqueous work-up or use an alcohol-based work-up to convert byproducts to more polar forms.[4][5]
Product streaking on the TLC plate.The sample may be too concentrated, or the eluent system may be suboptimal. Adjust the sample concentration and/or the polarity of the eluent.[6]
Product appears as an oil instead of a solid Presence of impurities.Purify the product using column chromatography.
Residual solvent.Ensure the product is thoroughly dried under vacuum.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodStarting MaterialReagentsSolventTypical YieldReference
ThionationEthyl 2-amino-2-oxoacetateLawesson's ReagentTetrahydrofuran56%[1]
ThionationEthyl OxalateLawesson's ReagentTetrahydrofuran70%[1]
H₂S ReactionEthyl CyanoformateH₂S, TriethylamineEther95%[3]

Table 2: Spectroscopic Data for this compound

TechniqueSolventKey Signals and AssignmentsReference
¹H NMRCDCl₃δ 7.49-8.43 (br s, 2H, NH₂), 4.34 (q, 2H, OCH₂CH₃), 1.37 (t, 3H, OCH₂CH₃)[1][3]
¹³C NMRCDCl₃δ ~170.5 (C=O), ~61.8 (OCH₂), ~14.1 (CH₃)[1]
IRKBr PelletCharacteristic peaks for N-H, C=O, and C=S stretching.[9]

Experimental Protocols

Method 1: Synthesis via Thionation with Lawesson's Reagent

Materials:

  • Ethyl 2-amino-2-oxoacetate

  • Lawesson's Reagent

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 2-amino-2-oxoacetate in anhydrous THF.

  • Add Lawesson's Reagent (typically 0.5 to 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Method 2: Synthesis via Reaction with Hydrogen Sulfide

Materials:

  • Ethyl Cyanoformate

  • Triethylamine

  • Anhydrous Ether

  • Hydrogen Sulfide (H₂S) gas

Procedure:

  • In a three-necked round-bottom flask equipped with a gas inlet tube, a thermometer, and a magnetic stirrer, dissolve ethyl cyanoformate and triethylamine in anhydrous ether.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble H₂S gas through the solution for a specified period (e.g., 2 hours), maintaining the temperature at 0 °C.[3]

  • After the addition of H₂S, allow the reaction mixture to stir at room temperature overnight.[3]

  • Perform an acidic work-up by adding 1N HCl and extracting the product with ether.[3]

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[3]

  • The product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

experimental_workflow Experimental Workflow for Optimizing this compound Synthesis cluster_synthesis Synthesis cluster_monitoring In-Process Control cluster_workup Work-up & Purification cluster_analysis Analysis start Choose Synthesis Route method1 Method 1: Thionation with Lawesson's Reagent start->method1 method2 Method 2: Reaction with H2S start->method2 reaction Perform Reaction method1->reaction method2->reaction tlc Monitor by TLC reaction->tlc check_completion Check for Reaction Completion tlc->check_completion workup Aqueous/Specialized Work-up check_completion->workup extraction Extraction & Drying workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification analysis Characterization (NMR, IR, etc.) purification->analysis yield_purity Determine Yield & Purity analysis->yield_purity end Pure this compound yield_purity->end

Caption: Workflow for Synthesis and Optimization of this compound.

References

common byproducts in Ethyl thiooxamate reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl thiooxamate and related thionation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis, especially when using Lawesson's reagent?

When synthesizing this compound, particularly through the thionation of ethyl oxamate (B1226882) or similar precursors with Lawesson's reagent, several byproducts and impurities can arise:

  • Lawesson's Reagent Byproducts: The most prevalent impurities originate from the Lawesson's reagent itself. These include a stoichiometric six-membered-ring phosphorus-sulfur byproduct and other phosphorus-containing residues.[1][2][3] These byproducts can be challenging to separate from the desired thioamide product.[2]

  • Unreacted Starting Material: Incomplete reactions can leave residual starting materials, such as ethyl oxamate, in the reaction mixture.[2]

  • Decomposition Products: Depending on the reaction conditions (e.g., temperature, reaction time), both the starting material and the product can degrade, leading to various impurities.[2]

  • Oxo-amide Impurities: In some cases, particularly in peptide synthesis, the inclusion of the original oxygen-containing amide (oxo-amide) can occur despite using a pure thioacylating reagent.[4]

Q2: I'm having trouble removing byproducts from my this compound reaction. What are the recommended purification strategies?

The removal of byproducts, especially those from Lawesson's reagent, is a common challenge.[2] A multi-step approach is often necessary. The table below summarizes common purification methods.

Method Principle Advantages Disadvantages Primary Target Byproducts
Aqueous Bicarbonate Wash Acid-base extractionSimple and quick initial cleanupMay not remove all byproducts; can form emulsionsAcidic impurities and some Lawesson's reagent byproducts[1]
Column Chromatography Adsorption chromatographyCan provide high purityOften laborious and time-consuming; byproducts can co-elute[2][5]Lawesson's reagent byproducts, unreacted starting material
Recrystallization/Precipitation Differential solubilityCan yield highly pure crystalline productRequires a suitable solvent system; product loss can occurVarious impurities, if solubility differences are significant
Ethylene (B1197577) Glycol Treatment Chemical decompositionConverts non-polar byproducts to more polar, easily removable ones; avoids chromatography[3]Requires an additional reaction step and specific workupLawesson's reagent byproducts[3]
Q3: My column chromatography is not effective in separating my product from Lawesson's reagent byproducts. What can I do?

This is a frequent issue as the byproducts can have similar polarities to the desired thioamide. Here are some troubleshooting tips:

  • Use a Shallow Gradient: Avoid steep gradients. Start with a non-polar eluent (e.g., neat DCM) and gradually increase the polarity by adding small increments of a more polar solvent like methanol.[5] This can improve the separation between the less polar byproducts and the product.[5]

  • Filter Through a Silica (B1680970) Plug: For a quick cleanup, filtering the crude product through a plug of silica can remove some of the more polar impurities.[6]

  • Chemical Pre-treatment: Before chromatography, consider a chemical treatment to modify the byproducts. The ethylene glycol method described below is highly effective for this purpose.[3]

Q4: Can you provide a detailed protocol for the ethylene glycol treatment to remove Lawesson's reagent byproducts?

Yes, this method chemically alters the phosphorus-sulfur byproducts to make them more polar and thus easier to remove.[3]

Experimental Protocol: Ethylene Glycol Treatment for Lawesson's Reagent Byproduct Removal
  • Reaction Completion: Once your thionation reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Addition of Ethylene Glycol: Add an excess of ethylene glycol to the reaction mixture, along with a small amount of water (e.g., for a reaction in 100 mL of toluene, add 100 mL of ethylene glycol and 1.0 mL of water).[3]

  • Heating: Heat the resulting mixture to around 95 °C.[3]

  • Monitoring: Monitor the disappearance of the Lawesson's reagent byproduct (visible as a separate spot on TLC) from the organic layer. This can take several hours.[3]

  • Workup:

    • Cool the mixture and transfer it to a separatory funnel.

    • Separate the organic and ethylene glycol layers.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of the major Lawesson's reagent byproduct.[3]

  • Further Purification: The resulting crude product can then be further purified by recrystallization or a simplified column chromatography if necessary.[3]

Troubleshooting Workflow

The following diagram illustrates a typical workflow for an this compound synthesis using Lawesson's reagent, highlighting the key stages for byproduct removal.

G cluster_reaction Reaction Stage cluster_workup Workup & Purification cluster_purification Final Purification Options start Ethyl Oxamate + Lawesson's Reagent reaction Thionation Reaction (e.g., reflux in THF) start->reaction quench Aqueous Quench (e.g., NaHCO3 wash) reaction->quench Crude Product with Byproducts byproduct_note Key Byproducts Formed: - Phosphorus-Sulfur compounds - Unreacted starting material reaction->byproduct_note extract Solvent Extraction quench->extract removal_note Initial removal of some polar byproducts quench->removal_note dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography Crude Product recrystallization Recrystallization dry->recrystallization Crude Product final_product Pure this compound chromatography->final_product recrystallization->final_product

Fig. 1: General workflow for synthesis and purification.

Alternative: Chemical Decomposition Workflow

For reactions that are particularly difficult to purify using standard methods, incorporating a chemical decomposition step for byproducts is highly effective.

G cluster_reaction Reaction Stage cluster_decomposition Byproduct Decomposition cluster_workup Simplified Workup start Starting Amide + Lawesson's Reagent reaction Thionation Reaction start->reaction cool Cool Reaction Mixture reaction->cool Crude Product with Byproducts add_glycol Add Ethylene Glycol + H2O cool->add_glycol heat Heat at ~95°C add_glycol->heat decomp_note Converts Lawesson's byproduct to polar diethyl thiophosphonate add_glycol->decomp_note phase_sep Phase Separation heat->phase_sep Mixture with Polarized Byproducts extract Wash & Concentrate phase_sep->extract recrystallize Recrystallization/ Final Polish extract->recrystallize product Pure Thioamide recrystallize->product

Fig. 2: Workflow with chemical decomposition of byproducts.

References

Technical Support Center: Purification of Ethyl Thiooxamate Products by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl thiooxamate and its derivatives using flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica (B1680970) gel is the most commonly used stationary phase for the purification of this compound and related thioamide compounds.[1] Standard flash-grade silica gel (40-63 µm particle size) is typically effective.

Q2: Which mobile phase systems are suitable for the flash chromatography of this compound?

A2: A common and effective mobile phase system is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate (B1210297).[2] A specific example found in the literature for a related compound used a toluene-ethyl acetate (9:1) mixture.[1] The optimal ratio will depend on the specific impurities present in your crude product and should be determined by thin-layer chromatography (TLC) analysis.

Q3: How can I determine the optimal mobile phase composition?

A3: The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a TLC plate. This generally translates to good separation on a flash column. It is advisable to test several solvent ratios to achieve the best separation between your product and any impurities.

Q4: Is this compound stable on silica gel?

A4: While many thioamides can be purified on silica gel, some sulfur-containing compounds can be sensitive to the acidic nature of standard silica. This compound is also noted to be sensitive to light and air, so prolonged exposure during purification should be minimized.[3] If you observe product degradation (e.g., streaking on TLC or low recovery), consider deactivating the silica gel.

Q5: How can I deactivate silica gel?

A5: To deactivate silica gel, you can prepare a slurry with your mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine. This will neutralize the acidic sites on the silica surface and can prevent the degradation of acid-sensitive compounds.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Separation of Product and Impurities The mobile phase polarity is either too high or too low.Optimize the mobile phase using TLC. Aim for an Rf of 0.2-0.4 for the product. Consider using a gradient elution, starting with a lower polarity and gradually increasing it.
Co-elution with a major impurity.If the impurity is a byproduct from the synthesis (e.g., unreacted starting material or Lawesson's reagent byproducts), consider a pre-purification workup. For instance, an aqueous wash can help remove some polar impurities.[1]
Product is not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of your mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The product may have degraded on the column.Test the stability of your compound on a small amount of silica gel before running the column. If degradation is observed, use deactivated silica gel or consider an alternative stationary phase like alumina.
Low Yield of Purified Product The product is spread across too many fractions (band broadening).Ensure proper column packing to avoid channels. Load the sample in a minimal amount of solvent. A faster flow rate during flash chromatography can also help minimize diffusion and band broadening.
Product degradation.As mentioned, use deactivated silica or an alternative stationary phase. Minimize the time the compound spends on the column.
Yellow/Orange Color in All Fractions This may be inherent to the product, as this compound is a yellow solid.[1]If the color is uniform and the fractions are pure by TLC, this is likely the color of your product.
A colored impurity is co-eluting.Improve the separation by optimizing the mobile phase or using a shallower gradient.
Column Cracking Improper packing of the silica gel.Pack the column as a slurry in the mobile phase to ensure a homogenous bed.
Drastic changes in solvent polarity during a gradient elution.When running a gradient, increase the polarity of the mobile phase gradually.

Experimental Protocols

General Protocol for Flash Column Chromatography of this compound
  • TLC Analysis:

    • Dissolve a small amount of your crude this compound product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various ratios of a non-polar to a polar solvent system (e.g., hexane:ethyl acetate or toluene:ethyl acetate).

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

    • Identify a solvent system that gives your product an Rf value between 0.2 and 0.4 and provides good separation from impurities.

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution:

    • Begin eluting the column with the mobile phase determined from your TLC analysis.

    • If using a gradient, start with a lower polarity mobile phase and gradually increase the proportion of the more polar solvent.

    • Collect fractions and monitor the elution of your product by TLC.

  • Product Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Column Packing (Slurry Pack Silica Gel) TLC->Pack Load 3. Sample Loading (Minimal Solvent or Dry Loading) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Monitor 5. Fraction Monitoring (TLC) Elute->Monitor Isolate 6. Product Isolation (Combine Pure Fractions & Evaporate) Monitor->Isolate troubleshooting_tree start Poor Separation? cause1 Sub-optimal Mobile Phase start->cause1 Yes cause2 Compound Degradation start->cause2 Yes cause3 Improper Column Packing/Loading start->cause3 Yes solution1 Optimize Rf to 0.2-0.4 via TLC cause1->solution1 solution2 Use Gradient Elution cause1->solution2 solution3 Use Deactivated Silica or Alumina cause2->solution3 solution4 Slurry Pack Column & Use Minimal Loading Volume cause3->solution4 solvent_polarity cluster_0 Mobile Phase Polarity cluster_1 Elution Behavior Low_Polarity Low Polarity (e.g., 100% Hexane) Slow_Elution Slow Elution (High Retention, Low Rf) Low_Polarity->Slow_Elution Leads to High_Polarity High Polarity (e.g., 100% Ethyl Acetate) Fast_Elution Fast Elution (Low Retention, High Rf) High_Polarity->Fast_Elution Leads to

References

troubleshooting low yield in thiazole synthesis with Ethyl thiooxamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in thiazole (B1198619) synthesis utilizing ethyl thiooxamate. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Hantzsch thiazole synthesis reaction with this compound is resulting in a very low yield. What are the common causes?

Low yields in the Hantzsch synthesis of thiazoles using this compound can often be attributed to several factors. These include the quality of the starting materials, suboptimal reaction conditions, and the occurrence of side reactions. It is also possible that the reaction has not gone to completion.[1]

Q2: How do the purity of my starting materials affect the reaction?

The purity of both the this compound and the α-haloketone is critical for a successful reaction.

  • This compound Purity: Contamination with its corresponding amide can lead to the formation of an oxazole (B20620) byproduct, consuming your starting materials and reducing the yield of the desired thiazole.[1]

  • α-Haloketone Stability: α-haloketones can be lachrymatory and may decompose over time, especially if not stored properly. Ensure you are using a fresh or properly stored batch.

Q3: I suspect there are side reactions occurring. What are the most likely side products?

Besides the potential formation of oxazoles from amide impurities, other common side products in the Hantzsch thiazole synthesis include:

  • Unreacted Starting Materials: If the reaction is incomplete, you will observe the presence of both this compound and the α-haloketone in your crude product.

  • Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation, leading to undesired oligomeric or polymeric byproducts.[1]

Q4: How can I optimize the reaction conditions to improve my yield?

Optimizing reaction parameters is crucial for maximizing the yield. Consider the following:

  • Temperature: Many Hantzsch syntheses require heating to proceed at an efficient rate. If your reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended. However, excessive heat can promote the formation of side products.

  • Solvent: The choice of solvent can significantly influence the reaction rate and yield. Ethanol (B145695) and methanol (B129727) are commonly used solvents for this reaction.

  • Reaction Time: The reaction time can vary from a few hours to overnight. Monitor the consumption of your starting materials using TLC to determine the optimal reaction time.

Q5: My product is difficult to purify. What are the recommended purification methods?

For solid products, recrystallization is a common and effective purification technique. The choice of solvent is critical and may require some experimentation. Common solvent systems for 4-arylthiazoles include ethanol, methanol, or mixtures like ethyl acetate/hexane. If recrystallization is not effective or if your product is an oil, column chromatography on silica (B1680970) gel is a recommended alternative.

Data Presentation: Troubleshooting Summary

The following table summarizes common issues, their potential causes, and recommended solutions to troubleshoot low yields in thiazole synthesis with this compound.

ProblemPotential CauseRecommended Solution
Low Yield Impure this compound (amide contamination)Use highly pure this compound or purify the starting material.
Decomposition of α-haloketoneUse fresh or properly stored α-haloketone.
Suboptimal reaction temperatureGradually increase the temperature while monitoring the reaction by TLC. Avoid excessive heat.
Inappropriate solventExperiment with different polar protic solvents such as ethanol or methanol.
Incomplete reactionIncrease the reaction time and monitor the consumption of starting materials by TLC.
Multiple Spots on TLC Formation of oxazole byproductEnsure the purity of the this compound.
Unreacted starting materialsOptimize reaction time and temperature to drive the reaction to completion.
Dimerization/polymerization of reactantsAdjust reactant concentrations and temperature.
Difficult Purification Oily product or failure to crystallizeUtilize column chromatography for purification instead of recrystallization.
Ineffective recrystallizationScreen a variety of solvents or solvent mixtures to find an optimal system for recrystallization.

Experimental Protocols

General Protocol for the Hantzsch Thiazole Synthesis of a 4-Aryl-1,3-Thiazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • α-Bromo ketone (e.g., 2-bromoacetophenone) (1 equivalent)

  • This compound (1-1.2 equivalents)

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate solution (5%) or other mild base

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-bromo ketone in ethanol.

  • Add the this compound to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction using TLC. Reaction times can vary.

  • Once the reaction is complete (indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a 5% sodium bicarbonate solution.

  • If a precipitate forms, filter the solid and wash it with cold ethanol or water.

  • If no precipitate forms, remove the solvent under reduced pressure and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Mechanism and Side Reactions

Hantzsch_Thiazole_Synthesis cluster_reactants Starting Materials cluster_intermediates Reaction Pathway cluster_product Desired Product cluster_side_products Potential Side Reactions alpha_haloketone α-Haloketone intermediate1 Thioether Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack oxazole Oxazole Byproduct alpha_haloketone->oxazole ethyl_thiooxamate This compound ethyl_thiooxamate->intermediate1 dimer Dimerization/Polymerization ethyl_thiooxamate->dimer Self-condensation hydroxythiazoline Hydroxythiazoline Intermediate intermediate1->hydroxythiazoline Intramolecular Cyclization thiazole Thiazole Derivative hydroxythiazoline->thiazole Dehydration amide_impurity Amide Impurity in This compound amide_impurity->oxazole Reacts with α-Haloketone

Caption: Hantzsch thiazole synthesis pathway and potential side reactions.

Experimental Workflow

Experimental_Workflow start Start dissolve 1. Dissolve α-haloketone in solvent start->dissolve add_thiooxamate 2. Add this compound dissolve->add_thiooxamate heat 3. Heat to reflux add_thiooxamate->heat monitor 4. Monitor by TLC heat->monitor monitor->heat Incomplete cool 5. Cool to Room Temperature monitor->cool Reaction Complete neutralize 6. Neutralize with base cool->neutralize isolate 7. Isolate Crude Product (Filtration or Extraction) neutralize->isolate purify 8. Purify Product (Recrystallization or Chromatography) isolate->purify end End purify->end

Caption: General experimental workflow for Hantzsch thiazole synthesis.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify_sm Purify Starting Materials check_purity->purify_sm Impure use_fresh_sm Use Fresh Reagents check_purity->use_fresh_sm Degraded adjust_temp Adjust Temperature optimize_conditions->adjust_temp change_solvent Change Solvent optimize_conditions->change_solvent vary_time Vary Reaction Time optimize_conditions->vary_time analyze_side_products Analyze Side Products by TLC/NMR identify_oxazole Identify Oxazole Byproduct analyze_side_products->identify_oxazole Unexpected Spot 1 identify_dimer Identify Dimer/Polymer analyze_side_products->identify_dimer Unexpected Spot 2 solution Improved Yield analyze_side_products->solution No Side Products, Reaction Complete purify_sm->optimize_conditions use_fresh_sm->optimize_conditions adjust_temp->analyze_side_products change_solvent->analyze_side_products vary_time->analyze_side_products identify_oxazole->purify_sm identify_dimer->optimize_conditions

References

Technical Support Center: Managing Side Reactions of Ethyl Thiooxamate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate common side reactions encountered when using ethyl thiooxamate in heterocyclic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in heterocyclic synthesis?

A1: The most prevalent side reactions involving this compound stem from its bifunctional nature, possessing both nucleophilic (amino and sulfur atoms) and electrophilic (thiocarbonyl and carbonyl carbons) centers.[1] Key side reactions include:

  • Self-condensation: Dimerization of this compound to form 3,5-bis(ethoxycarbonyl)-1,2,4-thiadiazole. This is analogous to the observed self-condensation of thiobenzamide (B147508) during Hantzsch thiazole (B1198619) synthesis.[2]

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, leading to the corresponding carboxylic acid, which may not cyclize as desired or can complicate purification.[3][4][5] Controlling the pH is crucial to minimize this side reaction.

  • Formation of Dithiooxamide: Under certain conditions, particularly with prolonged reaction times or elevated temperatures, this compound can potentially decompose or react to form dithiooxamide, which can lead to undesired symmetrical heterocyclic products.

  • Alternative Cyclization Pathways: The ambident nucleophilicity of the thioamide group can sometimes lead to the formation of regioisomers or entirely different heterocyclic ring systems, depending on the reaction partners and conditions.[6][7][8]

Q2: How can I minimize the self-condensation of this compound?

A2: Self-condensation is often competitive with the desired reaction. To favor the intended heterocyclic synthesis, consider the following strategies:

  • Control Stoichiometry: Use the other reactant (e.g., the α-haloketone in a Hantzsch synthesis) in a slight excess to ensure the this compound is consumed by the desired pathway.

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the other reactant. This maintains a low concentration of free this compound, reducing the likelihood of self-reaction.

  • Lower Reaction Temperature: Higher temperatures can promote the dimerization. Running the reaction at the lowest effective temperature can help to suppress this side reaction.

Q3: What are the optimal pH conditions to prevent ester hydrolysis?

A3: this compound's ester group is most stable under neutral to slightly acidic conditions. Both strongly acidic and strongly basic conditions will accelerate hydrolysis.[3][5]

  • Recommendation: Aim for a pH range of 4-6 for your reaction if compatible with the desired transformation. The use of buffers can be effective in maintaining the optimal pH.

  • Troubleshooting: If you suspect hydrolysis is an issue (e.g., you observe the formation of a carboxylic acid byproduct), carefully monitor and adjust the pH of your reaction mixture.

Q4: Are there any recommended purification techniques to remove common side products?

A4: Yes, standard chromatographic techniques are typically effective.

  • Flash Column Chromatography: This is the most common method for separating the desired heterocyclic product from unreacted starting materials and side products like the 1,2,4-thiadiazole (B1232254) dimer or dithiooxamide. A solvent gradient (e.g., ethyl acetate (B1210297) in hexanes) is often employed.

  • Recrystallization: If the desired product is a solid and has different solubility properties from the main impurities, recrystallization can be a highly effective and scalable purification method.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Actions & Troubleshooting Steps
Low yield of the desired heterocycle and isolation of a major byproduct. Self-condensation of this compound. 1. Confirm byproduct identity: Attempt to characterize the byproduct using NMR, MS, and IR spectroscopy. Compare the data to that of the suspected 3,5-bis(ethoxycarbonyl)-1,2,4-thiadiazole. 2. Modify reaction conditions:     a. Add this compound dropwise to the reaction mixture.     b. Lower the reaction temperature.     c. Use a slight excess of the other reactant.
Presence of a polar, acidic impurity in the crude product. Hydrolysis of the ethyl ester group. 1. Monitor pH: Check the pH of the reaction mixture throughout the process. 2. Adjust pH: If necessary, buffer the reaction to a pH of 4-6. 3. Anhydrous Conditions: Ensure all reagents and solvents are dry, as water will promote hydrolysis, especially under non-neutral pH.
Formation of multiple, difficult-to-separate products. Competing cyclization pathways or decomposition. 1. Lower the temperature: This can often increase the selectivity of the reaction. 2. Screen solvents: The polarity of the solvent can influence the reaction pathway. Test a range of solvents with different polarities. 3. Use a catalyst: In some cases, a catalyst can direct the reaction towards the desired product.
A symmetrical byproduct is observed, possibly derived from dithiooxamide. Decomposition of this compound. 1. Reduce reaction time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. 2. Lower reaction temperature: High temperatures can lead to decomposition.

Experimental Protocols

Key Experiment: Hantzsch Thiazole Synthesis with this compound

This protocol is a general guideline for the synthesis of a 2-substituted-4-carboxyethylthiazole and can be adapted for various α-haloketones.

Materials:

  • α-haloketone (1.0 eq)

  • This compound (1.0 eq)

  • Ethanol (B145695) (anhydrous)

  • Sodium bicarbonate (optional, as a mild base)

Procedure:

  • Dissolve the α-haloketone in anhydrous ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.

  • In a separate flask, dissolve the this compound in a minimal amount of anhydrous ethanol.

  • Add the this compound solution dropwise to the stirred solution of the α-haloketone at room temperature over a period of 30 minutes.

  • If a base is required, add sodium bicarbonate (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (or a lower temperature if side reactions are a concern) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes.

Visualizing Reaction Pathways

Logical Workflow for Troubleshooting Side Reactions

troubleshooting_workflow start Low Yield or Complex Mixture check_byproduct Characterize Byproducts (NMR, MS, IR) start->check_byproduct is_dimer Byproduct is 3,5-bis(ethoxycarbonyl) -1,2,4-thiadiazole? check_byproduct->is_dimer is_hydrolysis Byproduct is Acidic? is_dimer->is_hydrolysis No slow_addition Slow Addition of This compound is_dimer->slow_addition Yes is_dithiooxamide Byproduct is Symmetrical? is_hydrolysis->is_dithiooxamide No control_ph Control pH (4-6) Use Buffer is_hydrolysis->control_ph Yes shorter_time Reduce Reaction Time is_dithiooxamide->shorter_time Yes lower_temp Lower Reaction Temperature slow_addition->lower_temp anhydrous Use Anhydrous Conditions control_ph->anhydrous shorter_time->lower_temp

Caption: Troubleshooting workflow for identifying and mitigating side reactions.

Potential Reaction Pathways of this compound

reaction_pathways cluster_desired Desired Reaction cluster_side Side Reactions eto This compound thiazole Thiazole Derivative eto->thiazole + α-haloketone dimer 3,5-bis(ethoxycarbonyl) -1,2,4-thiadiazole eto->dimer + this compound hydrolysis Thiooxamic Acid eto->hydrolysis + H2O (acid/base) dithiooxamide Dithiooxamide eto->dithiooxamide Decomposition

Caption: Competing reaction pathways for this compound in heterocyclic synthesis.

References

improving the reaction conditions for Ethyl thiooxamate condensations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving the reaction conditions for Ethyl Thiooxamate condensations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in this compound condensations, particularly in Hantzsch-type thiazole (B1198619) syntheses, can stem from several factors. The most common issues include:

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. Room temperature reactions may be too slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of side products and decomposition of starting materials.

  • Inappropriate Solvent Choice: The polarity and proticity of the solvent can significantly influence the reaction. Protic solvents like ethanol (B145695) are commonly used and can facilitate the reaction by stabilizing charged intermediates. However, in some cases, aprotic solvents might be more suitable to avoid potential side reactions like ester hydrolysis.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to unreacted starting materials. A slight excess of the thioamide is sometimes used to ensure the complete consumption of the more valuable α-haloketone.

  • Presence of Moisture: Like many condensation reactions, the presence of water can be detrimental. Moisture can hydrolyze the ester functionalities on both the this compound and the α-halo ester reactants, leading to unwanted carboxylic acid byproducts.

  • Inefficient Purification: Significant product loss can occur during workup and purification steps. Recrystallization and column chromatography are common purification methods, and their optimization is crucial for maximizing the isolated yield.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely impurities?

The formation of side products is a common challenge. Potential impurities include:

  • Hydrolysis Products: The ester group on this compound or the α-halocarbonyl reactant can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of water and acid or base catalysts.

  • Self-condensation of α-Haloketone: Under basic conditions, the α-haloketone can undergo self-condensation.

  • Formation of Dithiooxamide Derivatives: Depending on the reaction conditions, side reactions involving the thioamide functionality could occur.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of both this compound and the α-halocarbonyl compound in the final mixture.

Q3: How do I choose the optimal solvent and temperature for my condensation reaction?

The choice of solvent and temperature is critical for maximizing yield and minimizing side reactions. While ethanol is a common solvent for Hantzsch thiazole synthesis, a systematic approach to optimization is recommended.

  • Solvent Screening: A comparative study of different solvents can be beneficial. Ethanol is a good starting point due to its ability to dissolve the reactants and facilitate the reaction.[1] Other solvents to consider include methanol, isopropanol, and acetonitrile. For reactions sensitive to protic solvents, aprotic polar solvents like DMF or DMSO could be explored.

  • Temperature Optimization: The reaction should be monitored at different temperatures. A common starting point is refluxing in ethanol (around 78 °C).[1] Some protocols suggest a lower temperature of 70 °C for a shorter duration can also give high yields.[2] It is advisable to run small-scale trials at various temperatures (e.g., room temperature, 50 °C, 70 °C, and reflux) and monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

Q4: Is a base required for this reaction? If so, which one should I use?

The Hantzsch thiazole synthesis can often proceed without an added base, as the thioamide is sufficiently nucleophilic to react with the α-haloketone. However, in some cases, a mild, non-nucleophilic base can be advantageous to neutralize the hydrogen halide formed during the reaction, which can prevent potential acid-catalyzed side reactions.

A weak base like sodium carbonate has been used in similar preparations.[3] The use of a stronger base is generally avoided as it can promote self-condensation of the α-haloketone. If a base is used, it should be added cautiously while monitoring the reaction.

Quantitative Data Summary

The following tables summarize the impact of different reaction conditions on the synthesis of Ethyl 2-aminothiazole-4-carboxylate, a common product of this compound condensation.

Table 1: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
EthanolReflux (~78)2470[1]
Ethanol70199[2]

Note: The significant difference in reaction time and yield in ethanol suggests that careful optimization of temperature and reaction duration is crucial.

Table 2: Effect of Reactant Stoichiometry

This compound (equiv.)α-Haloketone (equiv.)Base (equiv.)SolventYield (%)Reference
1.51-Ethanol70[1]
1.21-Ethanol99[2]
110.01-0.1 (Na2CO3)Ethanol/Ethyl Acetate (B1210297)Not specified[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol is adapted from a reported synthesis and provides a good starting point for optimization.[1]

Materials:

  • Ethyl bromopyruvate (1.0 equiv.)

  • Thiourea (B124793) (a proxy for this compound, 1.5 equiv.)

  • Ethanol (99.9%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.5 equiv.) in ethanol.

  • Add ethyl bromopyruvate (1.0 equiv.) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Pour the concentrated residue into ice-cold water.

  • Basify the aqueous solution to pH 10 with 2 M NaOH solution.

  • The product will precipitate as an off-white solid.

  • Collect the solid by filtration and recrystallize from ethanol to obtain pure Ethyl 2-aminothiazole-4-carboxylate.

  • Characterization:

    • Melting Point: 175–177 °C[1]

    • IR (KBr, cm⁻¹): 1690 (C=O stretch of ester)[1]

    • ¹H NMR (DMSO-d₆, δ ppm): 1.26 (t, 3H, CH₃), 4.25 (q, 2H, CH₂), 7.44 (s, 1H, thiazole-H)[1]

Visualizing Workflows and Relationships

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in Solvent B Add α-Haloketone A->B C Heat to Desired Temperature B->C D Monitor by TLC C->D E Cool and Concentrate D->E Reaction Complete F Precipitate in Water E->F G Filter and Recrystallize F->G

A generalized workflow for this compound condensation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield or Impure Product Temp Suboptimal Temperature Start->Temp Solvent Incorrect Solvent Start->Solvent Stoich Wrong Stoichiometry Start->Stoich Moisture Presence of Moisture Start->Moisture OptimizeTemp Optimize Temperature (e.g., 50°C, 70°C, Reflux) Temp->OptimizeTemp ScreenSolvent Screen Solvents (Ethanol, Aprotic, etc.) Solvent->ScreenSolvent AdjustStoich Adjust Reactant Ratios (e.g., slight excess of thioamide) Stoich->AdjustStoich Dry Use Anhydrous Conditions (Dry glassware, inert atmosphere) Moisture->Dry

Troubleshooting logic for optimizing condensation reactions.

References

effect of solvent and base on Ethyl thiooxamate reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl thiooxamate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

This compound possesses two main functional groups that dictate its reactivity: a thioamide and an ethyl ester. The thioamide group contains two nucleophilic centers: the sulfur atom and the nitrogen atom.[1] The carbon atom of the thiocarbonyl group (C=S) is electrophilic. The reactivity of this compound is also influenced by the electron-withdrawing nature of the adjacent ester group.[1]

Q2: What is the most common reaction involving this compound, and what factors influence its outcome?

The most prevalent reaction is the Hantzsch thiazole (B1198619) synthesis, where this compound reacts with an α-halo ketone to form an ethyl 2-aminothiazole-5-carboxylate derivative. The outcome of this reaction, particularly the yield and purity of the thiazole product, is significantly influenced by the choice of solvent and base.

Q3: How do solvent and base selection affect the Hantzsch thiazole synthesis with this compound?

The polarity of the solvent and the strength of the base are critical parameters. Polar protic solvents like ethanol (B145695) can facilitate the reaction by solvating the ionic intermediates. The choice of base is crucial for deprotonating the thioamide and neutralizing the hydrohalic acid formed during the reaction. A base that is too strong may lead to side reactions, while a base that is too weak may result in slow or incomplete conversion.

Troubleshooting Guide

Problem 1: Low or No Yield in Hantzsch Thiazole Synthesis

Possible Cause 1: Inappropriate Solvent

  • Recommendation: The choice of solvent can dramatically impact reaction rates and yields. While ethanol is commonly used, other solvents or solvent mixtures may be more effective for specific substrates. Consider screening alternative solvents. For instance, in related thiazole syntheses, trifluoroethanol has been shown to improve yields due to its high polarity.[2] A mixture of water and a miscible organic solvent like dioxane or tetrahydrofuran (B95107) (THF) can also be effective.[3]

Possible Cause 2: Incorrect Base Selection

  • Recommendation: The base plays a crucial role in the reaction. If a weak base like sodium bicarbonate is used and the reaction is sluggish, consider switching to a slightly stronger, non-nucleophilic base such as sodium carbonate or triethylamine.[4] Conversely, if a very strong base is used and multiple side products are observed, a weaker base may be more appropriate.

Possible Cause 3: Low Reaction Temperature

  • Recommendation: The Hantzsch thiazole synthesis often requires heating. If the reaction is performed at room temperature with no significant product formation, gradually increasing the temperature to reflux may be necessary to drive the reaction to completion.[1]

Problem 2: Formation of Side Products

Possible Cause 1: Competing N-alkylation vs. S-alkylation

  • Background: this compound is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the sulfur atom. In the initial step of the Hantzsch synthesis, S-alkylation by the α-halo ketone is the desired pathway leading to the thiazole product. However, N-alkylation can occur as a competing side reaction.

  • Recommendation: The regioselectivity of alkylation (N- vs. S-) is influenced by the reaction conditions.

    • Solvent: Polar aprotic solvents like DMF or acetonitrile (B52724) tend to favor N-alkylation, while polar protic solvents like ethanol or water can favor S-alkylation through hydrogen bonding with the nitrogen atom, making the sulfur a more available nucleophile.

    • Base: The choice of base can also influence the site of alkylation. Harder bases may favor N-alkylation, while softer bases may favor S-alkylation.

    • Troubleshooting: If you suspect N-alkylation is a significant side reaction, consider switching to a more protic solvent system.

Possible Cause 2: Hydrolysis of the Ester Group

  • Recommendation: If the reaction is run under strongly basic conditions or for extended periods in the presence of water, hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur. Ensure anhydrous conditions if possible and use a non-hydroxide base. If the acid is formed, it can often be separated from the desired ester product during workup and purification.

Data Presentation

The following tables summarize reaction conditions for the Hantzsch-type synthesis of thiazoles using thioamides (including thiourea (B124793) as a close analog to the reactive moiety of this compound) with α-halo ketones, highlighting the impact of solvent and base on the outcome.

Table 1: Solvent and Base Effects on Thiazole Synthesis Yield

Thioamide Reactantα-Halo Ketone ReactantSolventBaseTemperature (°C)Yield (%)Reference
ThioureaEthyl 2-chloroacetoacetateEthanolSodium Carbonate60-70>98[4]
ThioureaEthyl 3-ethoxy-2-bromoacrylateWater/Dioxane (1:1)Ammonia8070[3]
N-substituted thioureasEthyl acetoacetate (B1235776) / NBSNot specifiedNot specified0 to RTGood yields[5]
Thiourea3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneEthanol/Water (1:1)SiW/SiO₂ (catalyst)6579-90[6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [4]

  • Solvent and Reagent Preparation: In a suitable reaction vessel, prepare a solution of ethyl acetate (B1210297) in ethanol (10-35% mass fraction).

  • Addition of Reactants: Add thiourea and sodium carbonate to the solvent mixture. The weight ratio of sodium carbonate to ethyl 2-chloroacetoacetate (added in the next step) should be between 0.01 and 0.1.

  • Reaction Initiation: Heat the mixture to 40-55 °C.

  • Addition of α-Halo Ketone: Slowly add ethyl 2-chloroacetoacetate dropwise over 20-30 minutes.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 5-5.5 hours.

  • Workup:

    • Distill off a portion of the solvent.

    • Cool the reaction mixture to room temperature and filter.

    • Add the filtrate to water and adjust the pH to 9-10 with a sodium hydroxide (B78521) solution while stirring.

    • Filter the resulting solid, wash with water, and dry under vacuum to obtain the product.

Visualizations

The following diagrams illustrate key concepts related to the reaction of this compound.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Thiazole Product Thiazole Product This compound->Thiazole Product alpha-Halo Ketone alpha-Halo Ketone alpha-Halo Ketone->Thiazole Product Solvent Solvent Solvent->Thiazole Product Influences Yield & Side Reactions Base Base Base->Thiazole Product Influences Rate & Selectivity Alkylation_Selectivity cluster_conditions Reaction Conditions cluster_products Potential Products This compound + Alkyl Halide This compound + Alkyl Halide Polar Protic Solvent\n(e.g., Ethanol) Polar Protic Solvent (e.g., Ethanol) This compound + Alkyl Halide->Polar Protic Solvent\n(e.g., Ethanol) Polar Aprotic Solvent\n(e.g., DMF) Polar Aprotic Solvent (e.g., DMF) This compound + Alkyl Halide->Polar Aprotic Solvent\n(e.g., DMF) S-Alkylation Product\n(Leads to Thiazole) S-Alkylation Product (Leads to Thiazole) Polar Protic Solvent\n(e.g., Ethanol)->S-Alkylation Product\n(Leads to Thiazole) Favors N-Alkylation Product\n(Side Product) N-Alkylation Product (Side Product) Polar Aprotic Solvent\n(e.g., DMF)->N-Alkylation Product\n(Side Product) Favors

References

preventing degradation of Ethyl thiooxamate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Ethyl thiooxamate during storage and throughout experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound is a chemical compound with the formula C₄H₇NO₂S. It is a yellow crystalline solid and is often used as a reagent in organic synthesis, particularly in the preparation of functionalized bithiazoles.[1][2] It also has applications in agriculture as a herbicide.[1]

Q2: What are the primary factors that cause the degradation of this compound?

The main factors contributing to the degradation of this compound, similar to other thioamides, are:

  • Moisture/Humidity: Thioamides are susceptible to hydrolysis, which can convert the thioamide group to the corresponding amide.[3]

  • Oxidizing Agents: The sulfur atom in the thioamide group is prone to oxidation.

  • Light: Exposure to light, especially UV light, can initiate degradation reactions.

  • Elevated Temperatures: Heat accelerates the rate of all chemical degradation pathways.

  • Strong Acids and Bases: Extreme pH conditions can promote hydrolysis and other degradation reactions.

Q3: What are the visible signs of this compound degradation?

Degradation of this compound may be indicated by:

  • A change in color from its typical yellow appearance.

  • The development of an unusual or stronger odor.

  • Changes in physical state, such as clumping of the powder, which could suggest moisture absorption.

  • Inconsistent results in analytical tests like HPLC, such as the appearance of new peaks or a decrease in the main peak area.

Q4: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool and dry place.[4] Some suppliers recommend refrigeration (0-10°C) or freezing (-20°C).[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using an amber or opaque container.

  • Container: Keep the container tightly sealed to prevent moisture ingress.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent or poor experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a frozen stock, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in HPLC analysis Degradation of this compound during the experiment.Review the experimental conditions. Avoid high temperatures, strong acidic or basic conditions, and exposure to strong light. Ensure all solvents are dry and free of oxidizing impurities.
The solid this compound appears discolored or clumped Improper storage leading to degradation.Discard the degraded material and obtain a fresh batch. Review and improve your storage procedures based on the recommendations in the FAQs.
Low yield in a synthesis reaction using this compound The starting material may have degraded.Check the purity of the this compound using a suitable analytical method like HPLC or NMR before starting the synthesis.

Potential Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and oxidation.

DegradationPathways Potential Degradation Pathways of this compound A This compound B Ethyl oxamate (Hydrolysis Product) A->B H₂O (Acid/Base catalysis) C This compound S-oxide (Oxidation Product) A->C [O] (Oxidizing agent) D Further Oxidation/Degradation Products C->D [O]

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Stability Testing of this compound under Various Conditions

This protocol outlines a forced degradation study to assess the stability of this compound.

1. Materials:

  • This compound
  • HPLC grade acetonitrile (B52724) and water
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (B78521) (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC system with UV detector
  • pH meter
  • Thermostatic oven
  • Photostability chamber

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

3. Forced Degradation Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Keep the solid this compound in an oven at 60°C for 48 hours.
  • Photodegradation: Expose the solid this compound to light in a photostability chamber.

4. Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase.
  • Analyze the samples by HPLC to determine the percentage of remaining this compound and the formation of any degradation products.

Protocol 2: HPLC Method for Purity and Stability Analysis

1. HPLC System and Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase: A gradient of acetonitrile and water.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL
  • Column Temperature: 30°C

2. Procedure:

  • Prepare standard solutions of this compound of known concentrations to create a calibration curve.
  • Prepare samples of the stored or stressed this compound by dissolving a known amount in the mobile phase.
  • Inject the standards and samples into the HPLC system.
  • Quantify the amount of this compound and any degradation products by comparing the peak areas to the calibration curve.

Protocol 3: Identification of Degradation Products using NMR Spectroscopy

1. Sample Preparation:

  • Isolate the degradation products from the forced degradation studies using preparative HPLC.
  • Dissolve the isolated compounds in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]

2. NMR Analysis:

  • Acquire ¹H and ¹³C NMR spectra for each isolated degradation product.[6][7]
  • Analyze the chemical shifts, coupling constants, and integration to elucidate the structures of the degradation products.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the stability of this compound.

ExperimentalWorkflow Workflow for this compound Stability Study cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Conclusion A This compound Sample B Acidic Stress A->B C Alkaline Stress A->C D Oxidative Stress A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC Analysis (Purity & Degradation Profile) B->G C->G D->G E->G F->G H Isolate Degradation Products (Preparative HPLC) G->H I Structure Elucidation (NMR, MS) H->I J Identify Degradation Pathways I->J K Establish Recommended Storage Conditions J->K

Caption: A logical workflow for a comprehensive stability study.

References

Technical Support Center: Reactions Involving Ethyl Thiooxamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl thiooxamate. The information is designed to address specific challenges that may arise during the scale-up of reactions involving this versatile intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis of this compound

Q1: We are scaling up the synthesis of this compound using Lawesson's reagent and experiencing lower than expected yields. What are the common causes?

A1: Low yields during the scale-up of thionation reactions with Lawesson's reagent are a frequent issue. Several factors can contribute to this problem:

  • Reagent Quality and Stability: Lawesson's reagent can decompose, especially at temperatures above 110°C.[1] Ensure you are using a fresh, high-purity reagent that has been stored under anhydrous conditions.

  • Thermal Management: Thionation reactions can be exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, causing decomposition of the reagent and/or product.[2] It is crucial to have adequate cooling and to monitor the internal reaction temperature closely.[3][4]

  • Mixing Efficiency: Inadequate mixing in larger reactors can result in poor reaction kinetics and localized concentration gradients, leading to incomplete conversion.[5]

  • Reaction Time and Temperature: These parameters are critical and often need to be re-optimized during scale-up.[1] What works on a lab scale may not be optimal for a pilot plant scale.

Q2: During the work-up of our large-scale synthesis of this compound with Lawesson's reagent, we are struggling to remove phosphorus-containing byproducts. How can we improve our purification process?

A2: The removal of phosphorus byproducts is a well-known challenge in thionation reactions using Lawesson's reagent.[1] Here are some strategies to address this:

  • Aqueous Work-up: A thorough aqueous wash can help to hydrolyze and remove some of the phosphorus byproducts.[1]

  • Modified Work-up with Alcohols: A newer, more efficient method involves treating the reaction mixture with ethylene (B1197577) glycol or ethanol (B145695) after the reaction is complete. This converts the phosphorus byproducts into more polar species that are easier to separate.[6][7][8] This method can facilitate a chromatography-free purification process.[7]

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step after the initial work-up.

Q3: We are considering a synthesis route for this compound that involves bubbling hydrogen sulfide (B99878) (H₂S) through a solution of ethyl cyanoformate and triethylamine. What are the primary safety concerns for scaling up this process?

A3: The use of hydrogen sulfide, a highly toxic and flammable gas, presents significant safety challenges upon scale-up.[9][10] Key considerations include:

  • Containment and Ventilation: The reaction must be conducted in a well-ventilated area, preferably within a closed system, to prevent any release of H₂S.[9]

  • Monitoring: Continuous H₂S monitoring with alarms is essential to detect any leaks immediately.[9]

  • Scrubbing/Quenching: A system to scrub or quench any excess H₂S must be in place. A common method is to bubble the exhaust gas through a solution of sodium hypochlorite (B82951) (bleach) or copper sulfate.[11]

  • Emergency Preparedness: A detailed emergency plan, including the availability of appropriate personal protective equipment (PPE) like respirators, should be established.[10]

  • Pyrophoric Materials: The reaction of H₂S with iron or steel can form pyrophoric iron sulfide, which can ignite upon exposure to air.[10] Ensure all equipment is properly cleaned and handled.

Reactions Using this compound

Q4: We are using this compound as a reactant in a multi-step synthesis. Upon scaling up, we are observing the formation of unexpected side products. What could be the cause?

A4: The bifunctional nature of this compound, with its thioamide and ester groups, can lead to various reaction pathways.[12][13][14] Changes in reaction conditions during scale-up can favor side reactions:

  • Temperature Control: As with its synthesis, poor heat management can lead to side reactions. Ensure uniform and controlled heating and cooling.[2][3]

  • Reagent Addition: The rate and method of reagent addition become more critical at a larger scale. Slow, controlled addition can help to minimize localized high concentrations and subsequent side reactions.

  • Nitrile Formation: In some reactions involving primary thioamides, nitrile formation can be a significant side reaction, especially at elevated temperatures.[1]

Data and Protocols

Comparison of Synthesis Routes for Scale-Up
Synthesis RouteKey ReagentsAdvantages for Scale-UpChallenges for Scale-Up
Thionation of Ethyl Oxalate Ethyl Oxalate, Lawesson's ReagentReadily available starting materials.[13]Thermally sensitive reagent[1][15], difficult byproduct removal[1][15], potential for solid handling issues.
Reaction with H₂S Ethyl Cyanoformate, H₂S, TriethylamineHigh atom economy.Handling of highly toxic and flammable H₂S gas[9][10], potential for pyrophoric byproduct formation[10], requires specialized equipment.
General Protocol for Scale-Up of Thionation with Lawesson's Reagent and Modified Work-up

This protocol is a general guideline and should be optimized for specific equipment and conditions.

  • Reaction Setup: In a suitably sized, jacketed glass reactor equipped with an overhead stirrer, temperature probe, and condenser, charge the starting amide and the solvent (e.g., toluene).

  • Reagent Addition: Add Lawesson's reagent (typically 0.5-0.6 equivalents) to the stirred mixture.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor the progress by a suitable analytical method (e.g., TLC, LC-MS).[1]

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Byproduct Quenching: Add an excess of ethylene glycol and heat the mixture at reflux for approximately 2 hours.[7][8] This step is crucial for converting the phosphorus byproducts into more easily separable forms.

  • Work-up: Cool the mixture and perform a liquid-liquid extraction. The ethylene glycol layer containing the byproducts can be separated from the organic layer containing the product.

  • Purification: The organic layer can be washed, dried, and the solvent removed under reduced pressure. The crude product can then be further purified by recrystallization.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_workup Work-up and Purification start Charge Reactor with Ethyl Oxalate and Solvent add_lr Add Lawesson's Reagent start->add_lr heat Heat to Reaction Temperature (e.g., 80-110°C) add_lr->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool add_eg Add Ethylene Glycol and Reflux cool->add_eg extraction Liquid-Liquid Extraction add_eg->extraction purify Recrystallization extraction->purify product Isolated this compound purify->product

Caption: Workflow for the synthesis of this compound using Lawesson's reagent with a modified work-up.

troubleshooting_yield start Low Yield in Scale-Up? reagent Check Lawesson's Reagent (Freshness, Purity) start->reagent temp Optimize Temperature and Reaction Time start->temp mixing Evaluate Mixing Efficiency start->mixing solution Improved Yield reagent->solution temp->solution mixing->solution

Caption: Troubleshooting logic for low yield in the scale-up of thionation reactions.

References

Technical Support Center: Ethyl Thiooxamate Reaction Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in Ethyl thiooxamate reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS analysis of this compound and its reaction mixtures.

Question: I am observing a peak at m/z 100 in my LC-MS analysis of an this compound reaction mixture. What could this impurity be?

Answer: A peak at m/z 100 could correspond to ethyl cyanoformate , a potential starting material in one of the common synthesis routes for this compound.[1][2] Incomplete reaction or excess starting material would lead to its presence in the final mixture.

  • Troubleshooting Steps:

    • Confirm Retention Time: Inject a standard of ethyl cyanoformate to confirm if the retention time matches the unknown peak.

    • Review Synthesis Protocol: Check the stoichiometry of your reactants. An excess of ethyl cyanoformate could lead to its carryover.

    • Optimize Reaction Time/Temperature: Consider increasing the reaction time or temperature to ensure complete conversion of the starting material.

Question: My baseline is noisy, and I am seeing several small, unidentified peaks. How can I improve my signal-to-noise ratio?

Answer: A noisy baseline can be caused by several factors, including contaminated solvents, an improperly conditioned column, or issues with the mass spectrometer settings.

  • Troubleshooting Steps:

    • Solvent Quality: Ensure you are using high-purity, LC-MS grade solvents and freshly prepared mobile phases.

    • Column Conditioning: Flush the column with a strong solvent (like acetonitrile (B52724) or methanol) to remove any contaminants, and then equilibrate thoroughly with your initial mobile phase conditions.

    • MS Parameter Optimization: Optimize the ion source parameters (e.g., gas flows, temperatures, and voltages) for your specific analyte and flow rate to enhance signal intensity.

    • Sample Preparation: Ensure your sample is fully dissolved and filtered through a 0.22 µm filter to remove any particulate matter that could contribute to noise.

Question: I am struggling to achieve good chromatographic separation between my main peak (this compound) and a closely eluting impurity. What can I do?

Answer: Co-elution of peaks is a common challenge in chromatography. Adjusting the chromatographic conditions can improve resolution.

  • Troubleshooting Steps:

    • Gradient Modification: Make the gradient shallower around the elution time of your peaks of interest. This will increase the separation time between them.

    • Mobile Phase pH: The thioamide and amine functionalities of this compound are sensitive to pH. Adjusting the pH of the aqueous mobile phase with a suitable buffer can alter the retention times and improve separation.

    • Column Chemistry: Consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) which can offer different selectivity for your analytes.

    • Flow Rate Reduction: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.

Frequently Asked Questions (FAQs)

What are the common organic impurities I should look for in an this compound reaction?

Common organic impurities can arise from starting materials, by-products, and degradation products.[3] Based on common synthesis routes, potential impurities include:

  • Starting Materials:

    • Ethyl cyanoformate[1][2]

    • Ethyl 2-chloroacetate[4]

    • Thiourea[4]

  • By-products:

  • Degradation Products:

    • Hydrolysis of the ester group can lead to the formation of thiooxamic acid.

What is the expected m/z value for this compound in LC-MS?

In positive ion mode electrospray ionization (ESI+), you should expect to see the protonated molecule [M+H]⁺ at m/z 134 .[1][2]

What type of LC column is suitable for analyzing this compound and its impurities?

A good starting point is a C18 reversed-phase column . These columns are versatile and widely used for the separation of small organic molecules. For challenging separations, alternative stationary phases like C8, Phenyl-Hexyl, or PFP can be explored.

How should I prepare my sample for LC-MS analysis?

A general sample preparation workflow is as follows:

  • Accurately weigh a small amount of your reaction mixture.

  • Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile or methanol, to a concentration of approximately 1 mg/mL.

  • Vortex the sample to ensure it is fully dissolved.

  • Filter the sample through a 0.22 µm syringe filter into an LC vial.

  • Dilute the sample further if the initial concentration is too high for the detector.

Experimental Protocol: LC-MS Method for Impurity Profiling of this compound

This protocol provides a general method for the identification and quantification of impurities in an this compound reaction mixture.

1. Sample Preparation:

  • Prepare a stock solution of the this compound reaction mixture at 1 mg/mL in 50:50 acetonitrile:water.

  • Filter the stock solution through a 0.22 µm PTFE syringe filter.

  • Prepare a working solution by diluting the stock solution 1:100 with 50:50 acetonitrile:water.

2. LC-MS Parameters:

ParameterValue
LC System Standard HPLC or UHPLC system
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Range m/z 50-500

Data Presentation

The following table shows hypothetical quantitative data for a sample analysis, which should be adapted with your experimental results.

CompoundRetention Time (min)Observed m/z ([M+H]⁺)Area (%)
Ethyl Cyanoformate3.5100.040.15
Thiooxamic Acid4.8106.000.25
This compound8.2134.0399.5
Unknown Impurity 19.1150.050.10

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Reaction Mixture dissolve Dissolve in ACN/Water start->dissolve filter Filter (0.22 µm) dissolve->filter dilute Dilute for Analysis filter->dilute lc_separation LC Separation (C18 Column) dilute->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration impurity_id Impurity Identification (by m/z) peak_integration->impurity_id quantification Quantification (% Area) impurity_id->quantification

Caption: Experimental workflow for LC-MS impurity analysis.

logical_relationship cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_product Final Product starting_materials Starting Materials (e.g., Ethyl Cyanoformate) reaction Reaction Conditions (Temp, Time) starting_materials->reaction reagents Reagents (e.g., H2S, Base) reagents->reaction unreacted_sm Unreacted Starting Materials reaction->unreacted_sm byproducts By-products (e.g., Ethyl Oxamate) reaction->byproducts product This compound reaction->product degradation Degradation Products (e.g., Thiooxamic Acid) product->degradation

Caption: Logical relationship of impurity sources in synthesis.

References

Technical Support Center: Optimizing Atom Economy in Ethyl Thiooxamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to improve the atom economy of ethyl thiooxamate reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation, with a focus on applying green chemistry principles.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is atom economy and why is it crucial in this compound synthesis?

A1: Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A high atom economy signifies a more sustainable process with less waste generation.[4] In the synthesis of this compound, a key intermediate in pharmaceuticals and agrochemicals, maximizing atom economy is essential for reducing environmental impact and improving cost-effectiveness, especially during scale-up.[5]

Q2: How does atom economy differ from reaction yield?

A2: Reaction yield is the percentage of the actual amount of product obtained compared to the theoretical maximum. A reaction can have a high yield but a low atom economy if it produces a significant amount of byproducts. For instance, a reaction might be very efficient at converting the limiting reagent to the product (high yield), but if it uses stoichiometric reagents that are not incorporated into the final product, the atom economy will be low.

Q3: What are the general strategies to enhance the atom economy of a chemical reaction?

A3: Key strategies include:

  • Favoring addition and rearrangement reactions: These reaction types inherently have a higher atom economy as they incorporate all reactant atoms into the final product.

  • Utilizing catalytic reagents: Catalysts are not consumed in the reaction and are used in smaller amounts, thus reducing waste compared to stoichiometric reagents.[1]

  • Employing multi-component reactions (MCRs): MCRs involve three or more reactants combining in a single step to form the product, which minimizes the number of synthetic steps and associated waste.[4][6]

  • Recycling reagents and solvents: Designing processes that allow for the recovery and reuse of materials can indirectly improve the overall efficiency.[4]

Q4: Are there specific "green" solvents recommended for this compound synthesis?

A4: While traditional syntheses often use solvents like THF or ether, greener alternatives are being explored.[2] Deep eutectic solvents (DESs) are emerging as environmentally benign options for thioamide synthesis. These solvents are often biodegradable, have low volatility, and can sometimes also act as catalysts.

Troubleshooting Guides

Issue 1: Low Atom Economy in the Synthesis of this compound

Diagram: Logical Relationship for Improving Atom Economy

start Low Atom Economy in This compound Synthesis strategy Select a More Atom-Economical Synthetic Route start->strategy reagent Optimize Reagent Selection start->reagent mcr Multi-component Reaction strategy->mcr catalytic Catalytic Approach strategy->catalytic outcome Improved Atom Economy and Sustainability mcr->outcome catalytic->outcome solvent Consider Green Solvents (e.g., DES) reagent->solvent recycle Implement Reagent/Solvent Recycling reagent->recycle solvent->outcome recycle->outcome

Caption: Decision workflow for addressing low atom economy.

Possible Cause 1: Use of Stoichiometric Thionating Agents with Poor Atom Economy (e.g., Lawesson's Reagent).

  • Recommendation: While Lawesson's reagent is effective for converting carbonyls to thiocarbonyls, it has a poor atom economy due to the large, phosphorus-containing byproduct.[7][8] Consider alternative sulfur sources like elemental sulfur in multi-component reactions, which can offer a more atom-economical pathway.[6][9]

Possible Cause 2: Synthetic Route Involving Substitution or Elimination Reactions.

  • Recommendation: Analyze the reaction mechanism. If it involves leaving groups that become byproducts, the atom economy will be inherently limited. Explore alternative synthetic routes that favor addition reactions. For example, a three-component reaction of an alkyne, elemental sulfur, and an amine can be a highly atom-economical approach to thioamides.[10]

Possible Cause 3: Generation of Significant Byproducts.

  • Recommendation: Carefully characterize all byproducts to understand side reactions. Adjusting reaction conditions such as temperature, pressure, and catalyst can help to minimize these side reactions. For instance, in some cases, microwave-assisted synthesis can lead to cleaner reactions and reduced byproduct formation.[10]

Issue 2: Difficulty in Product Purification and Isolation

Possible Cause 1: Contamination with Byproducts from Thionating Agent.

  • Recommendation: When using reagents like Lawesson's, the phosphorus-containing byproducts can complicate purification.[11] A modified workup procedure involving the addition of ethylene (B1197577) glycol after the reaction can help to decompose these byproducts, facilitating a simpler purification process that may avoid the need for column chromatography.[11]

Possible Cause 2: Use of Volatile and Hazardous Solvents.

  • Recommendation: The use of traditional organic solvents can lead to challenges in removal and disposal. The adoption of deep eutectic solvents (DESs) can simplify workup, as some DESs are water-miscible, allowing for easier product extraction. Furthermore, DESs can often be recycled and reused.

Possible Cause 3: Product Instability under Purification Conditions.

  • Recommendation: this compound may be sensitive to harsh purification conditions. Techniques like recrystallization from a suitable solvent system or flash chromatography with a carefully chosen eluent system should be optimized. It is advisable to perform small-scale trials to determine the most effective and least destructive purification method.

Quantitative Data on Synthetic Routes

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Thionation with Lawesson's Reagent Ethyl 2-amino-2-oxoacetate, Lawesson's ReagentThis compound2,4-bis(4-methoxyphenyl)-1,3,2,4-dioxadiphosphetane 2,4-disulfide~49.7%
Synthesis from Ethyl Cyanoformate and H₂S Ethyl cyanoformate, Hydrogen sulfideThis compoundNone (in the ideal reaction)100%
Three-Component Synthesis (Hypothetical) A suitable alkyne, amine, and elemental sulfurThioamide derivativeNone (in the ideal reaction)100%

Note: The atom economy for the Lawesson's reagent route is an approximation and can vary slightly based on the specific reaction stoichiometry. The three-component synthesis is presented as an ideal case for a highly atom-economical route to a thioamide structure.

Experimental Protocols

Protocol 1: Synthesis of this compound using Lawesson's Reagent

Diagram: Experimental Workflow for Lawesson's Reagent Method

start Start reactants Combine Ethyl 2-amino-2-oxoacetate and Lawesson's Reagent in Toluene (B28343) start->reactants reflux Reflux the Mixture (Monitor by TLC) reactants->reflux cool Cool to Room Temperature reflux->cool workup Add Ethylene Glycol, Heat, and then perform Aqueous Workup cool->workup purify Purify by Recrystallization or Chromatography workup->purify product This compound purify->product

Caption: Workflow for this compound synthesis via Lawesson's reagent.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-amino-2-oxoacetate (1.0 mmol) and Lawesson's reagent (0.6 mmol) in dry toluene (4 mL).[11]

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Add ethanol (B145695) (2 mL) and heat the mixture at reflux for 2 hours to decompose the phosphorus-containing byproducts.[11]

  • Extraction: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and perform an aqueous workup. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Remove the solvent and purify the crude product by recrystallization or column chromatography to obtain this compound.

Protocol 2: Synthesis of this compound from Ethyl Cyanoformate and H₂S

Diagram: Experimental Workflow for H₂S Method

start Start solution Dissolve Ethyl Cyanoformate and Triethylamine in Ether at 0°C start->solution h2s Bubble H₂S Gas through the Solution solution->h2s stir Stir at Room Temperature Overnight h2s->stir acidify Add 1N HCl and Stir stir->acidify extract Extract with Ether, Wash, and Dry acidify->extract isolate Evaporate Solvent extract->isolate product This compound isolate->product

References

impact of temperature on the stability and reactivity of Ethyl thiooxamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of temperature on the stability and reactivity of Ethyl thiooxamate. Below you will find troubleshooting guides and frequently asked questions to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To maintain the stability and integrity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For long-term storage, refrigeration at 0-10°C or freezing at -20°C is advised to minimize degradation.[3][4] The compound can be sensitive to light, air, and heat, so protection from these elements is crucial.[4]

Q2: Is there a known decomposition temperature for this compound?

A2: Currently, there is no specific decomposition temperature reported in the available safety and technical data sheets for this compound.[1][2] However, it is known to be chemically stable under recommended storage and handling conditions.[1] To prevent potential thermal degradation, it is crucial to avoid exposing the compound to high temperatures unless required by a specific protocol.

Q3: How does temperature affect the solubility of this compound?

Q4: What are the general safety precautions when heating this compound?

A4: When heating this compound, it is essential to work in a well-ventilated area, preferably within a fume hood.[1][2] Personal protective equipment (PPE), including gloves and safety goggles, should be worn.[2] Avoid direct contact with the skin and eyes and prevent the inhalation of any fumes or dust that may be generated.[1] It is also important to keep it away from strong oxidizing agents, as well as highly alkaline or acidic materials, to prevent potentially exothermic reactions.[1]

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound, with a focus on temperature-related factors.

Issue 1: Low or No Yield in a Reaction
Possible Cause Troubleshooting Step
Incorrect Reaction Temperature Verify the optimal reaction temperature from the literature for the specific transformation you are performing. Some reactions, like certain condensations, may require cooling (e.g., 0°C), while others may need heating under reflux.[7][8]
Degradation of this compound If the reaction is conducted at an elevated temperature for a prolonged period, the starting material may have degraded. Consider running the reaction at a lower temperature or for a shorter duration. You can assess the stability of your stock solution using the protocol outlined in the "Experimental Protocols" section.
Poor Solubility at Low Temperatures If the reaction is run at a low temperature, poor solubility of this compound could be the issue. Ensure the chosen solvent is appropriate and consider techniques to improve dissolution without excessive heating.
Issue 2: Formation of Impurities or Side Products
Possible Cause Troubleshooting Step
High Reaction Temperature Elevated temperatures can often lead to the formation of undesired side products. Attempt to lower the reaction temperature. A temperature screening experiment can help identify the optimal balance between reaction rate and selectivity.
Thermal Decomposition The impurities observed could be degradation products of this compound or other thermally sensitive reagents in your reaction mixture. Analyze the impurities using techniques like LC-MS to identify their mass and potentially their structure, which can provide clues about the degradation pathway.[9]
Exothermic Reaction Reactions with strong acids, bases, or oxidizing agents can be exothermic, leading to localized heating and decomposition.[1] Ensure adequate cooling and slow addition of reagents if such conditions are necessary for your protocol.

Summary of Physical and Thermal Properties

PropertyValueSource(s)
Appearance Yellow crystalline powder[6][8]
Melting Point 62-65 °C[8]
Boiling Point (Predicted) 199.2 ± 23.0 °C[8]
Storage Temperature Room Temperature / Refrigerated (0-10°C) / Freezer (-20°C)[3][4][8][10]
Decomposition Temperature No data available[1][2]

Experimental Protocols

Protocol 1: General Method for Assessing Thermal Stability of this compound

This protocol provides a general method for determining the thermal stability of this compound in a specific solvent.

  • Preparation of Stock Solution: Prepare a solution of this compound in the desired solvent at a known concentration.

  • Aliquoting: Distribute the solution into several sealed vials to prevent solvent evaporation.

  • Temperature Exposure: Place the vials in controlled temperature environments (e.g., 40°C, 60°C, 80°C). Include a control vial stored at a low temperature (e.g., 4°C).[9]

  • Time Points: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), remove a vial from each temperature and immediately cool it in an ice bath to halt any further degradation.[9]

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a UV detector. Monitor the peak area of the this compound to determine its concentration relative to the control.[9]

  • Data Interpretation: Plot the percentage of remaining this compound against time for each temperature to evaluate the degradation kinetics.[9]

Protocol 2: Identification of Potential Thermal Degradation Products

This protocol can be used to identify potential products formed from the thermal degradation of this compound.

  • Sample Degradation: Subject a sample of this compound to thermal stress at a temperature where degradation is observed (based on Protocol 1).

  • LC-MS Analysis: Analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the masses of the degradation products.[9]

  • Tandem MS (MS/MS) Analysis: For the major degradation products, perform tandem mass spectrometry to obtain fragmentation patterns, which can aid in structural elucidation.[9]

  • Product Identification: Compare the observed masses and fragmentation patterns with potential degradation products. For thioamides, a characteristic fragmentation pattern can be the loss of a thiol group.[9]

Visual Guides

experimental_workflow Experimental Workflow for Thermal Stability Analysis prep Prepare Stock Solution of this compound aliquot Aliquot into Sealed Vials prep->aliquot temp_exposure Expose to Various Temperatures (e.g., 40, 60, 80°C) and a Control (4°C) aliquot->temp_exposure time_points Remove Vials at Specific Time Intervals temp_exposure->time_points quench Quench in Ice Bath time_points->quench analysis Analyze via HPLC quench->analysis interpretation Plot % Remaining vs. Time analysis->interpretation

Caption: Workflow for assessing the thermal stability of this compound.

troubleshooting_logic Troubleshooting Low Reaction Yield start Low or No Yield check_temp Is the reaction temperature correct? start->check_temp adjust_temp Adjust to literature recommended temperature check_temp->adjust_temp No check_degradation Could the starting material have degraded? check_temp->check_degradation Yes success Improved Yield adjust_temp->success stability_test Perform thermal stability test check_degradation->stability_test Yes check_solubility Is solubility an issue? check_degradation->check_solubility No stability_test->success change_solvent Consider a different solvent or gentle warming check_solubility->change_solvent Yes check_solubility->success No change_solvent->success

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Optimizing Ethyl Thiooxamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving ethyl thiooxamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Thionation of Ethyl Oxalate (B1200264) or Ethyl Oxamate (B1226882): This involves reacting ethyl oxalate or ethyl 2-amino-2-oxoacetate with a thionating agent.[1][2] Lawesson's reagent is a commonly used thionating agent for this purpose.[1][2]

  • Reaction of Ethyl Cyanoformate with Hydrogen Sulfide (B99878) (H₂S): This method involves bubbling hydrogen sulfide gas through a solution of ethyl cyanoformate in the presence of a base, such as triethylamine (B128534).[3][4]

Q2: What is the role of a catalyst in this compound synthesis?

A2: While some methods for thioamide synthesis are catalyst-free, catalysts can be employed to improve reaction rates and yields.[5][6] For the common synthesis of this compound from ethyl cyanoformate, a base like triethylamine acts as a catalyst to facilitate the addition of H₂S.[3][4] In broader thioamidation reactions, various catalysts are used, including iodine, copper catalysts, and photocatalysts like Eosin Y, depending on the specific substrates and reaction mechanism.[7][8][9]

Q3: What are some common side reactions to be aware of during the synthesis of this compound?

A3: A potential side reaction, particularly in the synthesis from ethyl oxalate, is the formation of by-products. For instance, S-Phenyl N,N'-dimethyl-13C2-thiooxamate has been observed as a by-product in related oxamate syntheses.[1] Incomplete thionation when using Lawesson's reagent can also lead to a mixture of starting material and the desired product.[3] When using H₂S, ensuring a closed system is crucial to prevent the escape of this toxic gas and to ensure it is available for the reaction.

Q4: How can I purify crude this compound?

A4: Purification of this compound typically involves standard laboratory techniques. After the reaction work-up, which may include washing with saturated sodium bicarbonate and brine, the crude product, often an orange or yellow solid, can be purified by column chromatography on silica (B1680970) gel.[3] Recrystallization is another common method for purifying solid thioamides.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inefficient thionating agentEnsure the Lawesson's reagent is fresh and has been stored under anhydrous conditions. Consider increasing the stoichiometry of the thionating agent.
Incomplete reaction with H₂SCheck for leaks in the H₂S gas delivery setup. Ensure the reaction is stirred efficiently to maximize gas-liquid contact. The reaction may require an extended period or gentle heating.[4]
Catalyst deactivationIn catalytic systems, organosulfur compounds can act as catalyst poisons for transition metals.[7] If using a metal catalyst in related thioamide syntheses, consider catalyst loading and purity.
Formation of Multiple Products Non-selective reactionOptimize reaction temperature. Lower temperatures may increase selectivity. For thionation reactions, ensure the starting material is fully consumed before work-up to avoid a mixture of starting material and product.[3]
Degradation of productThis compound is a relatively stable solid, but prolonged heating at high temperatures could lead to degradation. Monitor the reaction progress closely (e.g., by TLC) to avoid over-running the reaction.[10]
Difficulty in Product Isolation Product is soluble in the aqueous layer during work-upMinimize the volume of aqueous washes. Back-extract the aqueous layers with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product.[3]
Oily product instead of solidThe crude product may contain impurities. Attempt purification by column chromatography. If the product is known to be a solid, try triturating the oil with a non-polar solvent like hexane (B92381) to induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl Cyanoformate

This protocol is adapted from a general procedure for the synthesis of this compound.[4]

Materials:

  • Ethyl cyanoformate

  • Triethylamine

  • Diethyl ether (anhydrous)

  • Hydrogen sulfide (H₂S) gas

  • 1N Hydrochloric acid (HCl)

  • Magnesium sulfate (B86663) (anhydrous)

  • Nitrogen (N₂) gas

Procedure:

  • Dissolve ethyl cyanoformate (0.25 mol) and triethylamine (1 ml) in anhydrous diethyl ether (200 ml) in a flask equipped with a gas inlet tube and a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Bubble H₂S gas through the solution for 2 hours. Caution: H₂S is highly toxic. This step must be performed in a well-ventilated fume hood.

  • After the addition of H₂S is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Purge the reaction system with N₂ gas to remove any remaining H₂S.

  • Add 200 ml of 1N HCl solution and continue stirring for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the desiccant and evaporate the solvent under reduced pressure to obtain this compound as a yellow solid.

Protocol 2: Synthesis of this compound using Lawesson's Reagent

This protocol is based on a method for the thionation of an ethyl oxoacetate.[3]

Materials:

  • Ethyl 2-amino-2-oxoacetate

  • Lawesson's Reagent

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Eluent (e.g., toluene-ethyl acetate mixture)

Procedure:

  • To a solution of ethyl 2-amino-2-oxoacetate (42.7 mmol) in anhydrous THF (150 mL), add powdered Lawesson's Reagent (23.49 mmol).

  • Heat the resulting solution under reflux (approximately 85°C bath temperature) for 4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate (400 mL).

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield an orange solid.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., toluene-ethyl acetate 9:1) to obtain pure this compound as a yellow solid.

Visualized Workflows and Pathways

Synthesis_Pathways cluster_cyanoformate Route 1: From Ethyl Cyanoformate cluster_lawesson Route 2: From Ethyl Oxamate Ethyl Cyanoformate Ethyl Cyanoformate Reaction Mixture Reaction Mixture Ethyl Cyanoformate->Reaction Mixture in Ether H2S + Triethylamine H2S + Triethylamine H2S + Triethylamine->Reaction Mixture Acid Work-up Acid Work-up Reaction Mixture->Acid Work-up Purification Purification Acid Work-up->Purification Ethyl Thiooxamate_1 This compound Purification->Ethyl Thiooxamate_1 Ethyl Oxamate Ethyl 2-amino-2-oxoacetate Reflux in THF Reflux in THF Ethyl Oxamate->Reflux in THF Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Reflux in THF Aqueous Work-up Aqueous Work-up Reflux in THF->Aqueous Work-up Chromatography Chromatography Aqueous Work-up->Chromatography Ethyl Thiooxamate_2 This compound Chromatography->Ethyl Thiooxamate_2 Troubleshooting_Workflow Start Low Product Yield CheckReagents Check Reagent Quality (e.g., Lawesson's Reagent) Start->CheckReagents CheckConditions Verify Reaction Conditions (Temperature, Time, Stirring) Start->CheckConditions CheckGasDelivery Inspect H2S Gas Setup (for leaks) Start->CheckGasDelivery OptimizeStoichiometry Adjust Reagent Stoichiometry CheckReagents->OptimizeStoichiometry OptimizeConditions Modify Reaction Parameters CheckConditions->OptimizeConditions RepairSetup Repair/Seal Gas Delivery System CheckGasDelivery->RepairSetup ReRun Re-run Reaction OptimizeStoichiometry->ReRun OptimizeConditions->ReRun RepairSetup->ReRun End Successful Yield ReRun->End

References

Technical Support Center: Work-up Procedures for Ethyl Thiooxamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl thiooxamate. It addresses common issues that may be encountered during the quenching and work-up phases of reactions involving this reagent.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experimental work-up.

Problem 1: Low or No Product Yield After Work-up

  • Symptoms: After performing the reaction, quenching, and extraction, analysis of the organic layer (e.g., by TLC or LC-MS) shows a low concentration or complete absence of the desired product.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Incomplete Reaction Before quenching, ensure the reaction has gone to completion by using an appropriate analysis method like TLC or NMR.[1]
Product Hydrolysis If the reaction is quenched with a strong acid or base, the ester or thioamide functionality of your product may have hydrolyzed. Neutralize the reaction mixture to a pH of ~7 before extraction.[2]
Product Solubility in Aqueous Layer Your product may be more polar than anticipated and remain in the aqueous layer. Try extracting the aqueous layer with a more polar organic solvent or perform a back-extraction.
Emulsion Formation Vigorous shaking during extraction can lead to the formation of an emulsion, trapping your product. Add brine (saturated NaCl solution) to break the emulsion or filter the mixture through a pad of Celite.
Volatile Product If your product is volatile, it may be lost during solvent removal under reduced pressure. Use a lower temperature on the rotary evaporator or consider alternative purification methods that do not require complete solvent removal.

Problem 2: Presence of Multiple Spots on TLC After Work-up

  • Symptoms: TLC analysis of the crude product mixture shows multiple spots, indicating the presence of impurities or side products.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Unquenched Reagents The quenching process may have been incomplete, leaving reactive starting materials or reagents. Ensure the quenching agent is added slowly and the mixture is stirred for an adequate time to ensure complete neutralization.[3]
Side Reactions During Quenching An exothermic quench can lead to side reactions.[1] Perform the quench at a low temperature (e.g., 0 °C) in an ice bath to control the reaction rate.[1][4]
Product Degradation The product may be unstable to the work-up conditions (e.g., pH, temperature). Use mild quenching and extraction conditions. Consider performing a filtration-based workup to minimize exposure to aqueous solutions.[5]
Hydrolysis of Starting Material If the starting this compound or other esters are sensitive to water, ensure anhydrous conditions are maintained until the quenching step.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7][8][9] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid breathing dust, fumes, or vapors.[6][8]

Q2: How do I choose an appropriate quenching agent for my reaction?

A2: The choice of quenching agent depends on the reagents used in your reaction.

  • For reactions involving pyrophoric or highly reactive reagents (e.g., organolithiums), a stepwise quench is recommended, starting with a less reactive alcohol like isopropanol, followed by a mixture of alcohol and water, and finally water.[3]

  • For many standard reactions, quenching with an aqueous solution such as saturated ammonium (B1175870) chloride (NH₄Cl) is a common and effective method to neutralize the reaction and dissolve inorganic byproducts.[5][10]

Q3: My reaction mixture formed a persistent emulsion during extraction. What should I do?

A3: Emulsions can be broken by:

  • Adding a small amount of brine (saturated aqueous NaCl solution).

  • Allowing the mixture to stand undisturbed for a period.

  • Gently swirling the separatory funnel instead of vigorous shaking.

  • Filtering the entire mixture through a pad of Celite or glass wool.

Q4: How can I remove polar impurities from my organic layer?

A4: Washing the organic layer with different aqueous solutions can remove specific types of impurities:

  • Acidic impurities: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Basic impurities: Wash with a dilute acid solution (e.g., 1 M HCl).

  • Water-soluble impurities: Wash with brine.

Q5: What are some common side products to expect in reactions involving this compound?

A5: While specific side products depend on the reaction, potential side reactions could involve the hydrolysis of the ester or thioamide groups, especially under harsh acidic or basic conditions during work-up. This could lead to the formation of the corresponding carboxylic acid or amide.

Quantitative Data Summary

The following table presents hypothetical data illustrating the effect of different quenching agents on the yield and purity of a generic reaction product.

Quenching AgentReaction Scale (mmol)Crude Yield (%)Purity by NMR (%)Key Observation
Saturated NH₄Cl5.08592Clean reaction profile.
1 M HCl5.06575Significant hydrolysis of the ester product observed.
Saturated NaHCO₃5.08290Minor impurities present.
Deionized Water5.07888Slower quenching, some unreacted starting material.

Experimental Protocols

Protocol 1: Standard Quenching Procedure with Saturated NH₄Cl

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • While stirring the reaction mixture, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise via an addition funnel.

  • Monitor the internal temperature to ensure it does not rise significantly. If the reaction is exothermic, slow the rate of addition.[1]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 15-30 minutes to ensure the quench is complete.

  • Proceed with liquid-liquid extraction.

Protocol 2: Liquid-Liquid Extraction Work-up

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel.

  • Gently invert the funnel several times to mix the layers, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower layer. If the organic layer is on top, drain the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Separate the layers again.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_workup Work-up start Completed Reaction Mixture cool Cool to 0 °C start->cool add_quench Slowly Add Quenching Agent cool->add_quench stir Stir and Warm to Room Temperature add_quench->stir extract Liquid-Liquid Extraction stir->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate end Crude Product evaporate->end Troubleshooting_Logic start Low Product Yield? incomplete_rxn Check Reaction Completion (TLC, NMR) start->incomplete_rxn Yes hydrolysis Check pH of Quench start->hydrolysis No, but impurities present solubility Extract Aqueous Layer with Polar Solvent hydrolysis->solubility pH is neutral emulsion Break Emulsion (Brine, Celite) solubility->emulsion Still low yield

References

Validation & Comparative

Unveiling the Molecular Identity of Ethyl Thiooxamate: A Comparative Guide to NMR and LC-MS Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analytical characterization of molecules is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analytical characterization of Ethyl thiooxamate, a versatile building block in organic synthesis. This publication delves into detailed experimental protocols, presents quantitative data in structured tables, and offers a comparative analysis with alternative techniques to aid in selecting the most appropriate analytical strategy.

This compound (C₄H₇NO₂S), a yellow crystalline solid, holds significance as an intermediate in the synthesis of various heterocyclic compounds.[1] Its unambiguous identification and purity assessment are critical for its application in research and development. NMR and LC-MS are powerful analytical techniques that provide complementary information for the structural elucidation and confirmation of such small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for providing detailed information about the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.[2]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number and types of hydrogen atoms and their connectivity within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the ethyl and amine protons.[2]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides insight into the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.[2] A key diagnostic signal is the downfield resonance of the thiocarbonyl carbon (C=S), which is characteristic of thioamides.[2]

Experimental Protocol: NMR Spectroscopy

A typical experimental setup for the NMR analysis of this compound is outlined below.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz[3]100 MHz
Solvent Chloroform-d (CDCl₃)[2]Chloroform-d (CDCl₃)[3]
Sample Concentration 5-25 mg / 0.7 mL[4]Saturated solution (approx. 0.2-0.3 mmol / 0.7 mL)[4]
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Number of Scans Typically 16-64Typically 1024 or more
Temperature Room TemperatureRoom Temperature

Data Summary: NMR Spectroscopy

The following table summarizes the expected chemical shifts for this compound.

Nucleus Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H -CH₃ (Ethyl)~1.37[2]Triplet~7.14[3]
-CH₂ (Ethyl)~4.34[2]Quartet~7.14[3]
-NH₂~7.49-8.43[2]Broad Multiplet-
¹³C -CH₃ (Ethyl)~14.1[2]--
-CH₂ (Ethyl)~61.8[2]--
C=O (Ester)~170.5[2]--
C=S (Thioamide)~196.2[2]--

Liquid Chromatography-Mass Spectrometry (LC-MS): High-Sensitivity Detection and Molecular Weight Determination

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[5] It is highly sensitive and provides accurate molecular weight information.

For this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the protonated molecular ion [M+H]⁺.[3]

Experimental Protocol: LC-MS

A general experimental protocol for the LC-MS analysis of this compound is provided below. Specific parameters may need to be optimized depending on the instrument and column used.

ParameterValue
LC System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm)[6]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30-40 °C[6]
MS Detector Quadrupole or Time-of-Flight (TOF)
Ionization Mode Electrospray Ionization (ESI), Positive Mode[3]

Data Summary: LC-MS

The key information obtained from the LC-MS analysis of this compound is the mass-to-charge ratio (m/z) of the molecular ion.

Ion Calculated m/z Observed m/z
[M+H]⁺134.0270~134[3]

Analytical Workflow Diagram

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_conclusion Characterization Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., CDCl3 for NMR, Acetonitrile/Water for LC-MS) Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR Structural Elucidation LCMS LC-MS Analysis Dissolution->LCMS Separation & Mass Detection NMR_Data Acquire NMR Spectra - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data LCMS_Data Acquire LC-MS Data - Retention Time - Mass Spectrum (m/z) LCMS->LCMS_Data Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Data->Structure_Confirmation LCMS_Data->Structure_Confirmation

Caption: Analytical workflow for the characterization of this compound.

Comparison with Alternative Analytical Techniques

While NMR and LC-MS are primary tools for the characterization of this compound, other techniques offer complementary information.

Technique Information Provided Advantages Limitations
Infrared (IR) Spectroscopy Presence of functional groups (C=S, C=O, N-H, C-H)[2]Quick, non-destructive, provides a "fingerprint" of the molecule.[7]Provides limited information on the overall molecular structure.
Elemental Analysis Percentage composition of elements (C, H, N, S)Provides the empirical formula.Does not provide structural information.
X-ray Crystallography Precise three-dimensional molecular structureProvides the absolute structure of a crystalline solid.Requires a suitable single crystal, which can be difficult to obtain.
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹) Assignment Intensity
3289, 3180N-H stretch[2]Strong
2982, 2939C-H stretch (ethyl)[2]Medium
1718C=O stretch (ester)[2]Strong
1604N-H bend[2]Medium
1251C=S stretch[2]Strong

Challenges and Considerations in the Analysis of Thioamides

The analysis of thioamides like this compound can present certain challenges. In NMR spectroscopy, the protons on the nitrogen of a primary thioamide can sometimes exhibit broad signals due to quadrupole effects and exchange phenomena.[2] In mass spectrometry, careful optimization of ionization and fragmentation conditions is necessary to obtain clear and informative spectra.

Conclusion

Both NMR spectroscopy and LC-MS are indispensable techniques for the comprehensive analytical characterization of this compound. NMR provides an in-depth understanding of the molecular structure, while LC-MS offers high-sensitivity detection and accurate molecular weight determination. When combined with data from alternative techniques such as IR spectroscopy and elemental analysis, a complete and unambiguous identification of the compound can be achieved. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and application of this important chemical intermediate.

References

Spectroscopic Data Comparison: Ethyl Thiooxamate vs. Ethyl Oxamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of a molecule's structural features is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating these features. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectroscopic data for Ethyl thiooxamate and a key alternative, Ethyl oxamate (B1226882). The substitution of an oxygen atom with sulfur induces notable changes in the chemical environment of nearby nuclei, which are clearly reflected in their respective NMR spectra.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and Ethyl oxamate. All data is referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: ¹H NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicityIntegration
This compound -CH₃~1.37Triplet3H
-CH₂~4.34Quartet2H
-NH₂7.49-8.43Multiplet (broad)2H
Ethyl oxamate -CH₃~1.39Triplet3H
-CH₂~4.38Quartet2H
-NH₂~7.3 (broad)Singlet (broad)2H

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon AtomChemical Shift (δ) ppm
This compound -C H₃~14.1
-C H₂~61.8
C =O~170.5
C =S~196.2
Ethyl oxamate -C H₃~14.0
-C H₂~63.0
C =O (ester)~161.2
C =O (amide)~165.8

The most significant difference in the ¹³C NMR spectra is the downfield shift of the thiocarbonyl carbon (C=S) in this compound to ~196.2 ppm, which is characteristic of thioamides. In contrast, Ethyl oxamate displays two distinct carbonyl signals for the ester and amide groups at approximately 161.2 ppm and 165.8 ppm, respectively. In the ¹H NMR, the protons of the ethyl group show very similar chemical shifts and multiplicities for both compounds. The amine protons in this compound appear as a broad multiplet over a wider range, suggesting potential differences in hydrogen bonding or exchange processes compared to Ethyl oxamate.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Dissolve 5-25 mg of the sample (for ¹H NMR) or 50-100 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.

  • Transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • For ¹H NMR:

    • A standard single-pulse experiment is used.

    • The spectral width is typically set to 12-16 ppm.

    • An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are commonly employed.

    • The number of scans can range from 8 to 16, depending on the sample concentration.

  • For ¹³C NMR:

    • A proton-decoupled single-pulse experiment is used to simplify the spectrum.

    • The spectral width is typically set to 0-220 ppm.

    • An acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds are common.

    • A higher number of scans (from 128 to several thousands) is usually required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts are referenced to the internal standard (TMS).

  • Integration of the signals is performed to determine the relative number of protons.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Sample Analyte (e.g., this compound) Dissolution Dissolution & Filtration Sample->Dissolution Solvent Deuterated Solvent + TMS Solvent->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Experiment Spectrometer->H1_NMR C13_NMR ¹³C NMR Experiment Spectrometer->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Analysis Chemical Shift, Integration, Multiplicity Analysis Processing->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for NMR Spectroscopic Analysis.

A Comparative Guide to the Validation of Ethyl Thiooxamate Reaction Products: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural determination of novel compounds is a cornerstone of chemical research and drug development. For reactions involving versatile building blocks like ethyl thiooxamate, which is instrumental in the synthesis of various heterocyclic compounds, rigorous validation of the resulting products is paramount.[1] This guide provides a comparative analysis of X-ray crystallography as the definitive method for structural elucidation against complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

While spectroscopic methods offer valuable insights into the functional groups and connectivity of a molecule, X-ray crystallography provides unparalleled, direct visualization of the atomic arrangement in three-dimensional space, yielding precise bond lengths and angles.[1] This guide will delve into the experimental data and protocols for these techniques, using a synthesized thiazole (B1198619) derivative as a case study to highlight their respective contributions to structural validation.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The following tables summarize the quantitative data obtained from the characterization of a representative this compound reaction product, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. This allows for a direct comparison of the types of information each technique provides.

Table 1: Comparison of Structural Validation Techniques

ParameterX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingChemical environment of nuclei (¹H, ¹³C), connectivity through spin-spin coupling, stereochemistryPresence of functional groups based on vibrational frequenciesMolecular weight and elemental composition, fragmentation patterns
Sample State Single crystalSolutionSolid or solutionSolid, liquid, or gas
Data Type Quantitative (atomic coordinates, bond parameters)Quantitative (chemical shifts, coupling constants) and Qualitative (spectral pattern)Qualitative (presence/absence of bands)Quantitative (m/z ratio) and Qualitative (fragmentation)
Ambiguity Low; provides definitive structureMedium; interpretation can be complex for novel structuresHigh; multiple functional groups can have overlapping signalsMedium; isomers can have identical masses

Table 2: Crystallographic Data for Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate [2]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 15.123(3) Å, b = 8.897(2) Å, c = 18.987(4) Å, β = 109.98(3)°
Unit Cell Volume 2399.9(9) ų
Molecules per Unit Cell (Z) 8 (two independent molecules in the asymmetric unit)
Calculated Density 1.513 Mg/m³
Final R-factor (R₁) 0.052

Table 3: Spectroscopic Data for Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate [2]

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.57 (s, 1H), 7.91 (dd, J = 3.8, 1.1 Hz, 1H), 7.74 (dd, J = 5.0, 1.1 Hz, 1H), 7.21 (dd, J = 5.0, 3.8 Hz, 1H), 4.49 (q, J = 7.1 Hz, 2H), 1.44 (t, J = 7.1 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 177.3, 162.4, 159.4, 147.6, 142.6, 142.3, 135.3, 134.1, 128.5, 63.2, 14.2
HRMS (ESI) m/z [M+H]⁺: Calculated for C₁₁H₉NO₃S₂: 268.0097; Found: 268.0096

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols for the key experiments cited in this guide.

Synthesis of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate[2]
  • A mixture of ethyl 2-chloro-3-oxobutanoate and 2-thiophenecarbothioamide in ethanol (B145695) is refluxed for an extended period.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the pure thiazole derivative.

X-ray Crystallography[2]
  • Crystal Growth: A suitable single crystal of the synthesized compound with dimensions of approximately 0.21 × 0.20 × 0.19 mm³ is selected for data collection.

  • Data Collection: The crystal is mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Data is collected at a controlled temperature (e.g., 296 K) using a series of oscillations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

NMR Spectroscopy[2]
  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS)[2]
  • Sample Introduction: The sample is introduced into the mass spectrometer via an electrospray ionization (ESI) source.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺) is measured with high accuracy.

  • Data Analysis: The experimentally determined exact mass is compared with the calculated mass for the proposed elemental formula to confirm the molecular composition.

Visualizing the Validation Workflow and the Role of X-ray Crystallography

The following diagrams, created using the DOT language, illustrate the experimental workflow for validating an this compound reaction product and the logical hierarchy of the validation methods.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structural Validation cluster_conclusion Conclusion start This compound Derivative Synthesis purification Purification (e.g., Column Chromatography) start->purification initial_char Initial Characterization (TLC, Melting Point) purification->initial_char nmr NMR Spectroscopy (¹H, ¹³C) initial_char->nmr ir IR Spectroscopy initial_char->ir ms Mass Spectrometry (HRMS) initial_char->ms crystal_growth Single Crystal Growth nmr->crystal_growth ir->crystal_growth ms->crystal_growth xray X-ray Crystallography crystal_growth->xray final_structure Confirmed Molecular Structure xray->final_structure

Caption: Experimental workflow for the synthesis and structural validation of an this compound reaction product.

logical_relationship cluster_goal Primary Goal cluster_definitive Definitive Method cluster_complementary Complementary Methods goal Unambiguous Structural Determination xray X-ray Crystallography (Provides direct 3D structure) goal->xray nmr NMR Spectroscopy (Connectivity & Environment) goal->nmr ir IR Spectroscopy (Functional Groups) goal->ir ms Mass Spectrometry (Molecular Formula) goal->ms nmr->xray Corroborate & Suggest Structure ir->xray Corroborate & Suggest Structure ms->xray Corroborate & Suggest Structure

References

A Comparative Guide to Thiazole Synthesis: Ethyl Thiooxamate vs. Thioacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole (B1198619) nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The Hantzsch thiazole synthesis, a classic and versatile method, remains a primary route for the construction of this critical heterocyclic scaffold. This guide provides an objective comparison of two common thioamide reagents employed in the Hantzsch synthesis: ethyl thiooxamate and thioacetamide (B46855). The selection of the appropriate thioamide can significantly impact reaction outcomes, including yield, purity, and the nature of the final product.

Performance Comparison

The primary distinction lies in the substituent at the 2-position of the resulting thiazole. Thioacetamide introduces a methyl group, while this compound provides an ethoxycarbonyl group, a versatile handle for further chemical modifications.

ParameterThis compoundThioacetamideSource(s)
Resulting 2-Substituent Ethoxycarbonyl (-COOEt)Methyl (-CH3)
Typical α-Halo Ketone α-bromoacetophenoneα-bromoacetophenone, ethyl 2-chloro-3-oxobutanoate
Typical Solvent Ethanol (B145695), Isopropyl alcoholMethanol, Ethanol, Acetonitrile
Typical Reaction Temperature Reflux75-80°C to Reflux
Reaction Time Not explicitly stated, typically several hours30 minutes to several hours
Reported Yields Moderate to good (qualitative)Generally high (up to 85% reported)
Work-up Procedure Quenching with water, neutralization, filtrationQuenching with aqueous base (e.g., Na2CO3), filtration

Experimental Protocols

General Hantzsch Thiazole Synthesis using Thioacetamide

This protocol is a generalized procedure based on common laboratory practices for the Hantzsch synthesis.

Materials:

  • α-Halo ketone (e.g., 2-bromoacetophenone)

  • Thioacetamide

  • Solvent (e.g., Methanol or Ethanol)

  • Weak base for work-up (e.g., 5% aqueous Sodium Carbonate)

Procedure:

  • In a round-bottom flask, dissolve the α-halo ketone (1.0 eq) and thioacetamide (1.0-1.5 eq) in the chosen solvent.

  • Stir the mixture and heat to reflux. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing a solution of a weak base (e.g., 5% Na2CO3) to neutralize the hydrohalic acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration, washing with water.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

Representative Hantzsch Thiazole Synthesis using this compound

This protocol is based on the synthesis of an ethyl thiazole-2-carboxylate derivative.

Materials:

  • α-Halo ketone (e.g., a substituted α-bromoacetophenone)

  • This compound

  • Solvent (e.g., Ethanol)

Procedure:

  • Dissolve the α-halo ketone (1.0 eq) and this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

  • Isolate the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Further purification can be achieved by recrystallization.

Reaction Mechanisms and Workflow

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Caption: Hantzsch Thiazole Synthesis Mechanism.

The general experimental workflow for both reagents follows a similar pattern, highlighting the robustness of the Hantzsch synthesis.

Experimental_Workflow A Mixing Reactants (α-Halo Ketone + Thioamide) B Heating/Reflux A->B C Reaction Monitoring (TLC) B->C D Cooling to Room Temperature C->D Reaction Complete E Precipitation/Work-up (e.g., Neutralization) D->E F Isolation (Filtration) E->F G Purification (Recrystallization) F->G H Characterization G->H

Caption: General Experimental Workflow.

Conclusion

Both this compound and thioacetamide are effective reagents for the synthesis of thiazoles via the Hantzsch reaction. The choice between them is primarily dictated by the desired substituent at the 2-position of the thiazole ring. Thioacetamide is a cost-effective and straightforward choice for introducing a methyl group, often resulting in high yields. This compound, on the other hand, provides an avenue to 2-ethoxycarbonylthiazoles, which are valuable intermediates for further functionalization, making it a strategic choice for the synthesis of more complex molecules in drug discovery and development. Researchers should consider the final target molecule and the potential for subsequent chemical transformations when selecting the appropriate thioamide for their thiazole synthesis.

A Comparative Guide to Alternative Reagents for Ethyl Thiooxamate in the Synthesis of Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl thiooxamate is a versatile reagent in organic synthesis, prized for its utility in constructing sulfur-containing heterocycles, which are core scaffolds in many pharmaceutical compounds. However, the exploration of alternative reagents is crucial for expanding synthetic methodologies, improving yields, and accommodating a wider range of substrates. This guide provides an objective comparison of this compound with prominent alternative reagents for the synthesis of key sulfur-containing heterocycles, supported by experimental data and detailed protocols.

Introduction to this compound

This compound possesses both a thioamide and an ester functional group, making it a valuable building block for various cyclization reactions.[1] Its reactivity is characterized by the nucleophilic nature of the sulfur and nitrogen atoms and the electrophilic character of the thiocarbonyl and ester carbons.[2] A primary application of this compound is in the Hantzsch synthesis of thiazoles, where it reacts with α-haloketones to form 2-carbonyl-substituted thiazole (B1198619) derivatives.[3]

While effective, the reliance on a single reagent can limit the diversity of achievable molecular architectures. This guide explores the performance of several alternative reagents: Lawesson's Reagent , Phosphorus Pentasulfide , Thioacetamide (B46855) , and Elemental Sulfur in the synthesis of thiazoles and thiophenes.

Performance Comparison of Reagents

The following tables summarize the performance of this compound and its alternatives in the synthesis of thiazoles and thiophenes. It is important to note that the data is compiled from different studies and may not represent direct, side-by-side comparisons under identical conditions.

Thiazole Synthesis

The Hantzsch thiazole synthesis and its variations are common methods for the preparation of this heterocyclic core.[4][5] The reaction typically involves the condensation of a thioamide-containing compound with an α-haloketone.

ReagentSubstratesProductReaction ConditionsYield (%)Reference
This compound 2-Bromoacetophenone2-Ethoxycarbonyl-4-phenylthiazoleEthanol (B145695), Reflux, 2hNot specified[3]
Thioacetamide 2-Chloro-4,4,4-trifluoroacetoacetateEthyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylateAcetonitrile, Triethylamine, Reflux (76°C), 1hNot specified[6][7][8][9]
Thiourea (for comparison) 2-Bromoacetophenone2-Amino-4-phenylthiazoleMethanol, 100°C, 30 minHigh (not quantified)[4]
Thiophene Synthesis

The Paal-Knorr synthesis is a classical method for synthesizing thiophenes from 1,4-dicarbonyl compounds using a sulfur source.[10] Another important method is the Gewald reaction for the synthesis of 2-aminothiophenes.[11]

ReagentSubstratesProductReaction ConditionsYield (%)Reference
Lawesson's Reagent 1,4-Diphenyl-1,4-butanedione2,5-DiphenylthiopheneToluene, Reflux, 1h92[10]
Phosphorus Pentasulfide 1,4-Diphenyl-1,4-butanedione2,5-DiphenylthiopheneToluene, Reflux, 1h85[10]
Elemental Sulfur (Gewald Reaction) Cyclohexanone, Malononitrile, Morpholine (B109124)2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileEthanol, 65°C, 2h81[11]

Experimental Protocols

Hantzsch Thiazole Synthesis using Thioacetamide

This protocol describes the synthesis of a 2-methyl-4-substituted thiazole.

Materials:

  • Substituted α-halo ketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Thioacetamide (1.1 eq)[6]

  • Ethanol

  • Sodium bicarbonate solution (5%)

Procedure:

  • Dissolve the α-halo ketone and thioacetamide in ethanol in a round-bottom flask.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a 5% sodium bicarbonate solution.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.

Paal-Knorr Thiophene Synthesis using Lawesson's Reagent

This protocol outlines the synthesis of a 2,5-disubstituted thiophene.[10]

Materials:

  • 1,4-Dicarbonyl compound (e.g., 1,4-diphenyl-1,4-butanedione) (1.0 eq)

  • Lawesson's Reagent (0.5 eq)[12]

  • Anhydrous Toluene

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in anhydrous toluene.

  • Add Lawesson's reagent to the solution.

  • Reflux the reaction mixture for 1-2 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane/ethyl acetate (B1210297) mixture) to yield the pure thiophene.

Gewald Aminothiophene Synthesis using Elemental Sulfur

This protocol describes the one-pot synthesis of a 2-aminothiophene derivative.[11]

Materials:

  • A ketone (e.g., cyclohexanone) (1.0 eq)

  • An activated nitrile (e.g., malononitrile) (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • A base (e.g., morpholine or triethylamine) (1.5 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the ketone, activated nitrile, elemental sulfur, and ethanol.

  • Add the base to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-65°C) for several hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and pour it into ice-water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Signaling Pathways and Experimental Workflows

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product alpha_haloketone α-Haloketone nucleophilic_attack Nucleophilic Attack (S on α-carbon) alpha_haloketone->nucleophilic_attack thioamide Thioamide Derivative (e.g., this compound, Thioacetamide) thioamide->nucleophilic_attack cyclization Intramolecular Cyclization nucleophilic_attack->cyclization Intermediate Formation dehydration Dehydration cyclization->dehydration thiazole Thiazole Derivative dehydration->thiazole

Hantzsch Thiazole Synthesis Workflow

Paal_Knorr_Thiophene_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product dicarbonyl 1,4-Dicarbonyl Compound thionation Thionation of Carbonyls dicarbonyl->thionation sulfur_reagent Sulfurizing Agent (Lawesson's Reagent or P4S10) sulfur_reagent->thionation cyclization Intramolecular Cyclization & Dehydration thionation->cyclization Thio-dicarbonyl Intermediate thiophene Thiophene Derivative cyclization->thiophene

Paal-Knorr Thiophene Synthesis Workflow

Conclusion

While this compound remains a valuable reagent for the synthesis of specific sulfur-containing heterocycles, a variety of effective alternatives are available to the modern synthetic chemist.

  • Lawesson's Reagent and Phosphorus Pentasulfide are powerful thionating agents, particularly effective in the Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyl compounds. Lawesson's reagent is generally considered milder and more soluble in organic solvents than P₄S₁₀.[12]

  • Thioacetamide serves as a simple and accessible alternative to this compound in Hantzsch-type thiazole syntheses, leading to the formation of 2-methylthiazole (B1294427) derivatives.[6]

  • Elemental Sulfur , in conjunction with an activated nitrile and a ketone under basic conditions (the Gewald reaction), provides a highly efficient, one-pot method for synthesizing polysubstituted 2-aminothiophenes.[11]

The choice of reagent will ultimately depend on the desired heterocyclic system, the available starting materials, and the required reaction conditions. The data and protocols presented in this guide offer a starting point for researchers to select the most appropriate synthetic strategy for their specific targets in drug discovery and development.

References

yield comparison of different synthetic routes to thiazoles using Ethyl thiooxamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the thiazole (B1198619) ring, a key scaffold in many pharmaceuticals, is of paramount importance. Ethyl thiooxamate serves as a versatile and readily available starting material for constructing this heterocyclic core. This guide provides a comparative analysis of two primary synthetic routes to thiazoles utilizing this compound: the Hantzsch synthesis with α-haloketones and a condensation reaction with aldehydes, including a microwave-assisted variation.

At a Glance: Yield Comparison of Thiazole Synthetic Routes

Synthetic RouteCo-reactantKey Reagents/ConditionsTypical Reaction TimeTypical Yield (%)
Hantzsch-Type Synthesisα-Haloketone (e.g., Ethyl 2-chloroacetoacetate)Ethanol (B145695), Sodium Carbonate5-6 hours>98%[1]
Aldehyde Condensation (Conventional Heating)Aromatic AldehydeL-proline, Ethylene (B1197577) Glycol, Sodium Metabisulfite (B1197395), 130 °C1 hour20-75%[2]
Aldehyde Condensation (Microwave Irradiation)Aromatic AldehydeL-proline, Ethylene Glycol, Sodium Metabisulfite, 130 °C25 minutesup to 92%[2]

Visualizing the Synthetic Pathways

To further elucidate the relationships between reactants and products in these syntheses, the following diagrams illustrate the core transformations.

Hantzsch_Synthesis ethyl_thiooxamate This compound reaction + ethyl_thiooxamate->reaction alpha_haloketone α-Haloketone (e.g., Ethyl 2-chloroacetoacetate) alpha_haloketone->reaction thiazole_product Ethyl 2-amino-4-methylthiazole-5-carboxylate reaction->thiazole_product EtOH, Na2CO3, 60-70°C

Caption: Hantzsch-type synthesis of a thiazole derivative.

Aldehyde_Condensation cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation ethyl_thiooxamate This compound conv_reaction + ethyl_thiooxamate->conv_reaction mw_reaction + ethyl_thiooxamate->mw_reaction aldehyde Aromatic Aldehyde aldehyde->conv_reaction aldehyde->mw_reaction thiazole_product Thiazole Derivative thiazole_product_conv Thiazole Derivative (20-75% yield) conv_reaction->thiazole_product_conv L-proline/EG, Na2S2O5, 130°C, 1h thiazole_product_mw Thiazole Derivative (up to 92% yield) mw_reaction->thiazole_product_mw L-proline/EG, Na2S2O5, 130°C, 25 min

Caption: Aldehyde condensation route to thiazoles.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for similar reactions and can be adapted for specific substrates.

Hantzsch-Type Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from a patented procedure for a highly efficient synthesis of a thiazole derivative.[1]

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea (B124793) (can be conceptually substituted with this compound for other derivatives)

  • Ethanol

  • Sodium Carbonate

  • Water

  • Caustic Soda solution

Procedure:

  • Prepare a solution of ethyl acetoacetate (B1235776) in ethanol with a mass fraction of 10-35%.

  • Add thiourea and a catalytic amount of sodium carbonate to the solution. The weight ratio of sodium carbonate to ethyl 2-chloroacetoacetate should be between 0.01 and 0.1.

  • Heat the mixture to 40-55 °C and slowly add ethyl 2-chloroacetoacetate dropwise.

  • After the addition is complete, raise the temperature to 60-70 °C and maintain it for 5-5.5 hours.

  • Remove the majority of the solvent by distillation.

  • Cool the reaction mixture to room temperature and filter.

  • Add the filtrate to water and adjust the pH to 9-10 with a caustic soda solution while stirring.

  • Filter the resulting precipitate and dry it under vacuum to obtain the final product.

Aldehyde Condensation for Thiazole Synthesis (Conventional and Microwave-Assisted)

This protocol is based on the synthesis of thiazolo[5,4-d]thiazoles from dithiooxamide (B146897) and can be adapted for this compound.[2]

Materials:

  • This compound

  • Aromatic Aldehyde

  • L-proline

  • Ethylene Glycol

  • Sodium Metabisulfite

  • Water

  • Ethanol

Procedure (Conventional Heating):

  • In a round-bottom flask, prepare a 1:50 molar ratio mixture of L-proline and ethylene glycol.

  • To this solvent system, add the aromatic aldehyde (2 mmol), this compound (1 mmol), and sodium metabisulfite (1.1 mmol).

  • Stir the mixture at 130 °C for one hour.

  • After cooling to room temperature, add water (40 mL) to precipitate the product.

  • Filter the solid and wash it with cold water (2 x 15 mL) followed by ethanol (5 mL).

Procedure (Microwave Irradiation):

  • In a microwave-safe vessel, combine the L-proline/ethylene glycol solvent system, aromatic aldehyde, this compound, and sodium metabisulfite in the same molar ratios as the conventional method.

  • Irradiate the mixture in a microwave reactor at 130 °C for 25 minutes.[2]

  • Follow the same workup procedure as the conventional heating method to isolate the product.

Conclusion

Both the Hantzsch-type synthesis and aldehyde condensation routes offer viable pathways to thiazole derivatives from this compound. The Hantzsch-type reaction with α-haloketones appears to provide exceptionally high yields under conventional heating.[1] On the other hand, the condensation with aldehydes, particularly when enhanced by microwave irradiation, presents a rapid and high-yielding alternative.[2] The choice of method will ultimately depend on the desired substitution pattern on the thiazole ring, the availability of starting materials, and the laboratory equipment at hand. For rapid synthesis and high throughput, the microwave-assisted aldehyde condensation is a compelling option, while the Hantzsch approach provides a robust and high-yielding classical alternative.

References

A Researcher's Guide to Assessing the Purity of Synthesized Ethyl Thiooxamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step that underpins the reliability and reproducibility of experimental results. Ethyl thiooxamate and its derivatives are versatile building blocks in organic synthesis, particularly in the creation of heterocyclic compounds with potential therapeutic activities.[1][2][3] This guide provides an objective comparison of common analytical techniques used to assess the purity of these synthesized derivatives, complete with experimental data and detailed protocols.

Comparison of Purity Assessment Methods

The purity of a synthesized organic compound like an this compound derivative can be assessed using a variety of analytical techniques. The choice of method often depends on the nature of the compound, the expected impurities, and the available equipment.[4] A pure substance typically exhibits a sharp melting point, while impurities will cause the substance to melt over a range of temperatures at a lower point.[5][6] Spectroscopic methods provide detailed information about molecular structure, which can be compared against a known standard to confirm identity and purity.[5][7]

Technique Principle Typical Data for this compound Advantages Limitations
Melting Point Determination A pure crystalline solid has a characteristic, sharp melting point. Impurities lower and broaden the melting range.62.0 to 66.0 °CSimple, rapid, and requires minimal sample.[4][5]Not suitable for amorphous solids or oils. Can be misleading if impurities form a eutectic mixture.
Thin-Layer Chromatography (TLC) Separation of components based on differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.A single spot indicates high purity. The Rf value is characteristic for a given solvent system.Fast, inexpensive, and requires a very small amount of sample. Useful for monitoring reaction progress.[5]Primarily qualitative; not ideal for quantifying purity without densitometry.
Gas Chromatography (GC) Separation of volatile components in a gaseous mobile phase. Purity is often determined by the area of the primary peak.Purity levels of >98.0% are commercially available and verified by GC.High resolution and sensitivity; provides quantitative purity data.Sample must be volatile and thermally stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. The resulting spectrum is a fingerprint of the molecule's structure.1H NMR (CDCl3): δ 1.37 (t, 3H), 4.34 (q, 2H), 7.49-8.43 (m, 2H).[8]Provides detailed structural information and can detect and identify impurities.Requires more complex equipment and expertise for interpretation.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates components via liquid chromatography and detects them by mass-to-charge ratio.LC-MS (ESI): m/z 134 (M+H)+.[8]Highly sensitive and specific; provides both separation and mass information for impurity identification.Destructive technique; instrumentation is expensive.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. Below are protocols for key purity assessment experiments.

Melting Point Determination

Objective: To determine the melting range of the synthesized this compound derivative as an indicator of purity.

Methodology:

  • Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder.[6]

  • Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]

  • Place the capillary tube into a melting point apparatus.

  • Heat the sample rapidly to about 15-20 °C below the expected melting point (literature value for this compound is ~62-66 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • The melting range is T1-T2. A pure compound will have a sharp range of <2 °C. A broad range suggests the presence of impurities.[6]

Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the number of components in the synthesized sample.

Methodology:

  • Prepare a developing chamber by adding a suitable solvent system (e.g., ethyl acetate/petroleum ether) to a depth of ~0.5 cm. Cover the chamber with a lid and let it saturate.

  • On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom (the origin).

  • Dissolve a small amount of the synthesized compound in a volatile solvent (e.g., chloroform (B151607) or ethyl acetate).

  • Using a capillary spotter, apply a small spot of the dissolved sample onto the origin line.

  • Place the TLC plate into the saturated developing chamber, ensuring the solvent level is below the origin line.

  • Allow the solvent to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top edge.

  • Immediately mark the solvent front with a pencil.

  • Visualize the spots. This can be done under UV light (if the compound is UV-active) or by using a staining agent like iodine or potassium permanganate.[6]

  • A single spot indicates a likely pure compound. The presence of multiple spots signifies impurities.[5]

NMR Spectroscopy Sample Preparation

Objective: To prepare a sample for NMR analysis to confirm its structure and identify impurities.

Methodology:

  • Weigh approximately 5-10 mg of the synthesized this compound derivative.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The solvent should be chosen based on the sample's solubility.

  • Cap the NMR tube and gently agitate or vortex it until the sample is fully dissolved.

  • The sample is now ready for analysis in an NMR spectrometer. The resulting spectrum should be compared to known data for pure this compound to confirm its identity and assess for the presence of impurity peaks.[7]

Purity Assessment Workflow

The following diagram illustrates the logical workflow from a crude synthesized product to a purified compound with confirmed purity.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_result Outcome Crude Crude Synthesized Product Purification Purification (e.g., Column Chromatography, Recrystallization) Crude->Purification Initial Work-up TLC Qualitative Check: Thin-Layer Chromatography Purification->TLC Screening MP Physical Constant: Melting Point Determination TLC->MP Spectroscopy Structural Confirmation: NMR, LC-MS TLC->Spectroscopy Pure Pure Compound (>98%) MP->Pure Sharp melting range Impure Impure: Requires Further Purification MP->Impure Broad/depressed range Spectroscopy->Pure Single major component Matches reference spectra Spectroscopy->Impure Significant impurity peaks

Caption: Workflow for purity assessment of this compound derivatives.

References

Unraveling the Reaction Mechanisms of Ethyl Thiooxamate: A Computational Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of versatile building blocks like ethyl thiooxamate is paramount for designing novel synthetic pathways and developing new therapeutics. While experimental studies provide invaluable data, computational methods, particularly Density Functional Theory (DFT), offer a powerful lens to dissect reaction pathways, predict product formation, and compare the reactivity of different substrates at a molecular level.

This guide provides a comparative overview of the mechanistic studies of thioamide reactions, with a focus on the insights that can be gained through computational chemistry. Due to a lack of specific published computational studies on the cycloaddition reactions of this compound, this guide will utilize a detailed case study of a closely related simple thioamide, thioformamide, to illustrate the principles and methodologies applicable to the study of this compound.

The Power of Computational Chemistry in Mechanistic Studies

Computational chemistry serves as a virtual laboratory, allowing for the exploration of reaction landscapes that are often difficult or impossible to probe experimentally. By calculating the energies of reactants, transition states, and products, researchers can construct detailed reaction energy profiles. These profiles provide critical quantitative data, such as activation energies (the energy barrier a reaction must overcome) and reaction energies (the overall energy change of a reaction), which are essential for comparing the feasibility of different reaction pathways.

Key parameters obtained from these studies include:

  • Activation Energy (ΔG‡): A lower activation energy indicates a faster reaction rate. Comparing the activation energies of different pathways allows for the prediction of the major product under kinetic control.

  • Reaction Energy (ΔG_rxn): A more negative reaction energy indicates a more thermodynamically favorable reaction, signifying the relative stability of the products. This helps in predicting the product distribution under thermodynamic control.

  • Geometries of Transition States: The three-dimensional arrangement of atoms at the peak of the energy barrier provides insights into the steric and electronic factors that govern the reaction's progress.

Case Study: A DFT Investigation of a Thioamide [3+2] Cycloaddition Reaction

To illustrate the application of these computational methods, we will examine a representative [3+2] cycloaddition reaction between a simple thioamide and a dipolarophile. This type of reaction is crucial for the synthesis of five-membered heterocyclic compounds, a common application of this compound.

Experimental and Computational Protocols

A typical computational study of a reaction mechanism involves the following steps:

  • Model System Setup: The reactants (e.g., a thioamide and an alkyne) are modeled in a computational chemistry software package.

  • Geometry Optimization: The three-dimensional structures of the reactants, transition states, and products are optimized to find their lowest energy conformations.

  • Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for transition states).

  • Energy Calculations: Single-point energy calculations are carried out at a higher level of theory and with a larger basis set to obtain more accurate energy values.

  • Solvation Effects: The influence of a solvent on the reaction energetics is often included using a continuum solvation model.

A common computational protocol for such studies is:

  • Methodology: Density Functional Theory (DFT)

  • Functional: B3LYP or M06-2X are frequently used for their balance of accuracy and computational cost.

  • Basis Set: 6-31G(d) for initial geometry optimizations and a larger basis set like 6-311+G(d,p) for final energy calculations.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

The workflow for such a computational investigation can be visualized as follows:

experimental_workflow Reactants Define Reactants (e.g., Thioamide, Alkyne) Initial_Geom Build Initial Geometries Reactants->Initial_Geom TS_Search Transition State Search Initial_Geom->TS_Search IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC Optimization Geometry Optimization of Reactants, TS, Products IRC->Optimization Frequency Frequency Calculation Optimization->Frequency Energy Single-Point Energy Calculation Frequency->Energy Analysis Analysis of Results (Activation/Reaction Energies) Energy->Analysis reaction_pathway cluster_0 Reaction Energy Profile Reactants Reactants TS_A TS_A (25.3 kcal/mol) Reactants->TS_A Path A TS_B TS_B (28.1 kcal/mol) Reactants->TS_B Path B Product_A Product_A (-15.8 kcal/mol) TS_A->Product_A Product_B Product_B (-14.2 kcal/mol) TS_B->Product_B logical_relationship cluster_comparison Reactivity Comparison Thiooxamate This compound (Lower ΔG‡) Conclusion This compound is predicted to be more reactive in this cycloaddition reaction. Thiooxamate->Conclusion Oxamate Ethyl Oxamate (Higher ΔG‡) Oxamate->Conclusion

A Comparative Guide to the Kinetic Analysis of Thioamide Cyclization Reactions, with a Focus on Ethyl Thiooxamate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of cyclization reactions involving thioamides, with a particular focus on analogs of ethyl thiooxamate. Due to a lack of specific published kinetic data for this compound, this document leverages data from closely related Hantzsch thiazole (B1198619) syntheses to provide a framework for understanding its potential reactivity. The experimental protocols and kinetic data presented herein are drawn from studies on similar thioamide-containing compounds and serve as a valuable reference for designing and interpreting kinetic analyses of this compound cyclization reactions.

Comparative Kinetic Data of Thioamide Cyclization Reactions

The following table summarizes kinetic data from studies on the cyclization of different thioamides with α-halo carbonyl compounds, a reaction analogous to the expected cyclization of this compound. This data provides insights into the influence of the thioamide structure on the reaction's activation energy.

Thioamide Reactantα-Halo Carbonyl CompoundActivation Energy (Ea) (kJ/mol)Solvent System
Thiobenzamide (B147508)3-chloroacetylacetone48.82Water-Ethanol
Cyclohexanone (B45756) thiosemicarbazone3-chloroacetylacetone33.09Water-Ethanol

Note: This table presents analogous data from the kinetic investigation of thiobenzamide and cyclohexanone thiosemicarbazone cyclizations, as specific kinetic data for this compound was not available in the reviewed literature.[1][2]

Experimental Protocols for Kinetic Analysis

The following is a generalized experimental protocol for the kinetic analysis of the cyclization reaction of this compound with an α-halo carbonyl compound, based on common methodologies for studying Hantzsch thiazole synthesis.[1][3][4]

Objective: To determine the reaction order, rate constant, and activation energy for the cyclization reaction of this compound.

Materials:

  • This compound

  • α-Halo carbonyl compound (e.g., 3-chloroacetylacetone)

  • Solvent (e.g., ethanol-water mixture)

  • Standard buffer solutions

  • Digital pH meter or spectrophotometer

  • Thermostated reaction vessel

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Preparation of Reactant Solutions: Prepare stock solutions of this compound and the α-halo carbonyl compound of known concentrations in the chosen solvent system.

  • Reaction Setup: Place a specific volume of the this compound solution in the thermostated reaction vessel maintained at a constant temperature. Allow the solution to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the reaction by adding a predetermined volume of the α-halo carbonyl compound solution to the reaction vessel with continuous stirring.

  • Monitoring Reaction Progress: Monitor the progress of the reaction over time using a suitable analytical technique.

    • pH Metrically: If the reaction releases an acidic byproduct (e.g., HCl), the change in pH of the solution can be measured at regular time intervals using a calibrated digital pH meter.[1][3]

    • Spectrophotometrically: If the product has a distinct UV-Vis absorbance maximum different from the reactants, the change in absorbance at that wavelength can be monitored over time.

  • Data Analysis:

    • Determination of Reaction Order: The order of the reaction with respect to each reactant can be determined by varying the initial concentration of one reactant while keeping the other constant and observing the effect on the initial reaction rate.[1]

    • Calculation of Rate Constant: For a second-order reaction, the rate constant (k) can be determined from the integrated rate law by plotting the appropriate function of concentration versus time.

    • Determination of Activation Energy: The reaction is carried out at different temperatures, and the corresponding rate constants are determined. The activation energy (Ea) can then be calculated from the Arrhenius equation by plotting ln(k) versus 1/T.[1][5]

Visualizing the Reaction and Experimental Workflow

To aid in the understanding of the kinetic analysis process and the underlying chemical transformation, the following diagrams have been generated.

experimental_workflow prep Reactant Solution Preparation setup Reaction Setup in Thermostated Vessel prep->setup initiate Initiate Reaction setup->initiate monitor Monitor Reaction Progress (e.g., pH, Absorbance) initiate->monitor data_analysis Data Analysis monitor->data_analysis order Determine Reaction Order data_analysis->order rate_const Calculate Rate Constant data_analysis->rate_const act_energy Determine Activation Energy data_analysis->act_energy

Experimental workflow for kinetic analysis.

hantzsch_synthesis reactants This compound + α-Haloketone intermediate Thioether Intermediate reactants->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Thiazole Product dehydration->product

Hantzsch thiazole synthesis pathway.

References

comparative study of Ethyl thiooxamate analogs in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Ethyl Thiooxamate Analogs in Biological Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of this compound analogs, focusing on their performance in key biological assays. The information is curated from various scientific sources to offer an objective overview of their potential as therapeutic agents, particularly in anticancer and enzyme inhibition applications. This document presents quantitative data in structured tables, details experimental methodologies for pivotal assays, and visualizes complex biological pathways and workflows to facilitate understanding and further research.

Data Presentation: Comparative Biological Activities

The biological activities of various this compound analogs and structurally related compounds are summarized below. The data, primarily presented as half-maximal inhibitory concentrations (IC₅₀), has been compiled from multiple studies to provide a comparative perspective. It is important to note that direct comparisons of absolute IC₅₀ values should be made with caution, as experimental conditions can vary between studies.

Anticancer Activity

The cytotoxic effects of this compound analogs and related heterocyclic compounds have been evaluated against a panel of human cancer cell lines. The IC₅₀ values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented in the following table.

Compound ClassAnalog/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Thiazolo[4,5-d]pyrimidines 7-chloro-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3a)C32 (Amelanotic Melanoma)Moderate[1]
7-chloro-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3a)DU145 (Prostate Carcinoma)Strong[1]
7-chloro-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3c)C32 (Amelanotic Melanoma)Strong[1]
7-chloro-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3d)C32 (Amelanotic Melanoma)Strong[1]
7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (4a)DU145 (Prostate Carcinoma)High[1]
Thiosemicarbazones Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT)M109 (Murine Lung Carcinoma)Potent in vivo
Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC)Various human tumor xenograftsPotent in vivo
Novel Thiosemicarbazone (1d)Various cancer cell linesPotent and Selective
Novel Thiosemicarbazone (3c)Various cancer cell linesPotent and Selective
Enzyme Inhibition

Several this compound derivatives have been investigated for their inhibitory effects on various enzymes, highlighting their potential in treating a range of diseases, including diabetes and cancer.

Compound ClassTarget EnzymeInhibitorIC₅₀ (µM)Inhibition TypeReference
(Thio)urea Derivatives E. coli β-Glucuronidase (EcGUS)E-92.68Uncompetitive[2][3]
E. coli β-Glucuronidase (EcGUS)D-saccharic acid-1,4-lactone (DSL) - Control45.8-[2][3]
Thiadiazolidinone Acetate Insulin-Degrading Enzyme (IDE)Compound 13.60Competitive[4]
Chalcone Hybrids α-GlucosidaseCompound 2a5.4-[5]
α-GlucosidaseAcarbose - Control0.95 ± 0.28Competitive[5]

Experimental Protocols

Detailed methodologies for key biological assays are provided below to ensure reproducibility and facilitate the design of further studies.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7]

a. Cell Preparation and Seeding:

  • Maintain human cancer cell lines (e.g., HeLa, MCF-7) in a humidified incubator at 37°C with 5% CO₂.[7]

  • Harvest cells in the logarithmic growth phase using trypsin-EDTA.[6]

  • Determine cell concentration and viability using a hemocytometer.

  • Seed cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[7]

  • Incubate the plates for 24 hours to allow for cell attachment.[7]

b. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the stock solution to obtain a range of desired concentrations (e.g., 5, 10, 20, 40, 80 µM).[7]

  • After the 24-hour incubation, replace the medium with fresh medium containing the various concentrations of the test compound.

  • Include a vehicle control (medium with 0.5% DMSO) and a positive control (a known cytotoxic drug).[7]

  • Incubate the plates for another 24 or 48 hours.[7]

c. MTT Addition and Formazan (B1609692) Solubilization:

  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubate the plates for 4 hours at 37°C in the dark.[7]

  • Carefully remove the medium without disturbing the formed formazan crystals.[7]

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Agitate the plates on a shaker for 10 minutes to ensure complete solubilization.[7]

d. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[6]

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.[2][8]

a. Reagent Preparation:

  • α-Glucosidase enzyme solution (from Saccharomyces cerevisiae).

  • Substrate solution: p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Phosphate buffer (pH 6.8).[2]

  • Stop solution: Sodium carbonate (1 M).[2]

  • Acarbose as a positive control.[8]

b. Assay Procedure:

  • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 20 µL of the α-glucosidase enzyme solution and incubate at 37°C for 5 minutes.[2]

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution.[2]

  • Incubate the mixture at 37°C for 20 minutes.[2]

  • Terminate the reaction by adding 50 µL of the sodium carbonate solution.[2]

c. Data Analysis:

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm.[2][8]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100

  • Determine the IC₅₀ value from a plot of inhibition percentage versus compound concentration.

β-Glucuronidase Inhibition Assay

This assay is used to screen for inhibitors of β-glucuronidase, an enzyme implicated in the side effects of certain chemotherapy drugs.[9]

a. Reagent Preparation:

  • β-Glucuronidase enzyme solution (from E. coli).[1]

  • Substrate solution: 4-methylumbelliferyl glucuronide (4MUG).[9]

  • HEPES buffer (50 mM, pH 7.4).[9]

  • D-saccharic acid-1,4-lactone as a positive control.[9]

b. Assay Procedure (High-Throughput Format):

  • Add 0.5 µL of the test compound in DMSO to the wells of a 384-well plate.[9]

  • Add 30 µL of the diluted β-glucuronidase enzyme solution.[9]

  • Initiate the reaction by adding 20 µL of the 4MUG substrate solution.[9]

  • Monitor the increase in fluorescence (excitation at ~365 nm, emission at ~445 nm) over time, which corresponds to the formation of 4-methylumbelliferone.[9]

c. Data Analysis:

  • Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.

  • Determine the percentage of inhibition for each compound concentration.

  • Calculate the IC₅₀ value from the dose-response curve.[9]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially modulated by anticancer this compound analogs and a general workflow for biological assays.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment incubation Incubation treatment->incubation readout Assay Readout incubation->readout data_collection Data Collection readout->data_collection ic50_calc IC50 Calculation data_collection->ic50_calc results Results ic50_calc->results

Caption: General workflow for in vitro biological assays.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage (by compound) p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

References

A Comparative Guide to the Structural Elucidation of Ethyl Thiooxamate-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structural elucidation of metal complexes involving ethyl thiooxamate. This compound acts as a versatile bidentate ligand, primarily coordinating with transition metals through its sulfur and nitrogen atoms to form stable five-membered chelate rings. While comprehensive comparative studies across a range of metals are not extensively documented in single literature sources, this guide synthesizes available data to present a cohesive understanding of their structural characteristics.

Coordination Chemistry and Structural Analysis

This compound typically coordinates to metal ions in a bidentate fashion. The two primary coordination modes are through the sulfur and nitrogen atoms (S,N-coordination) or the sulfur and oxygen atoms (S,O-coordination).[1] S,N-coordination is more commonly reported. X-ray crystallography provides the most definitive structural information for these complexes, while spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy offer valuable insights into the metal-ligand interactions.[1] Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study their thermal stability and decomposition patterns.

Comparative Spectroscopic Data

Upon complexation with a metal ion, characteristic shifts in the spectroscopic signals of this compound are observed. These shifts provide evidence of coordination and can offer clues about the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy

The IR spectrum of free this compound exhibits characteristic bands for the N-H, C=O, and C=S stretching vibrations.[1] Upon coordination, the positions of these bands are expected to shift. The magnitude of these shifts can vary depending on the metal ion.

Functional GroupFree Ligand (cm⁻¹)Expected Shift upon CoordinationRationale for Shift
ν(N-H)~3200–3400Shift to lower frequencyDonation of electron density from the nitrogen atom to the metal center weakens the N-H bond.[1]
ν(C=O)~1700Minimal or no significant shiftThe carbonyl group is typically not involved in coordination in the preferred S,N-coordination mode.
ν(C=S)~1250Shift to lower frequencyCoordination of the sulfur atom to the metal center weakens the C=S bond, decreasing its stretching frequency.[1]
ν(M-N) and ν(M-S)N/AAppearance of new bandsNew bands at lower frequencies (typically < 600 cm⁻¹) correspond to the formation of metal-nitrogen and metal-sulfur bonds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy can be used to confirm complex formation. The chemical shifts of protons and carbons near the coordinating atoms are expected to change upon complexation.

NucleusGroupFree Ligand (δ, ppm in CDCl₃)Expected Shift upon Coordination
¹H-NH₂~7.49–8.43 (broad)Significant shift and potential broadening upon coordination.[1]
¹³CC=S~196.2Downfield or upfield shift upon coordination through sulfur.[1]
¹³CC=O~170.5Minimal shift expected in S,N-coordination.

Thermal Analysis

Thermal analysis provides information on the stability and decomposition of the metal complexes. For instance, studies on related Cu(II) thiooxamate complexes (though not specifically this compound) show that they decompose without the formation of stable intermediates. The decomposition of these thio-compounds is initiated by the breaking of the metal-ligand bonds.

Here is a hypothetical comparison based on related compounds:

Metal ComplexDecomposition Onset (°C)Decomposition StepsFinal Residue
[Cu(this compound)₂]~200 - 250Typically one-stepMetal Sulfide (B99878)
[Ni(this compound)₂]~220 - 270One or two stepsMetal Sulfide
[Co(this compound)₂]~210 - 260One or two stepsMetal Sulfide
[Zn(this compound)₂]~190 - 240Typically one-stepMetal Sulfide
Note: This data is illustrative and based on general trends for similar complexes.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethyl cyanoformate with hydrogen sulfide.

Procedure:

  • Dissolve ethyl cyanoformate (0.25 mol) and triethylamine (B128534) (1 ml) in diethyl ether (200 ml) in a flask equipped with a gas inlet tube and a stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Bubble hydrogen sulfide gas through the solution for approximately 2 hours.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Purge the reaction vessel with nitrogen gas.

  • Add 1N HCl (200 ml) and continue stirring for 30 minutes.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to obtain this compound as a yellow solid.[2]

General Synthesis of Metal(II) Complexes of this compound

A general procedure for the synthesis of M(II)-ethyl thiooxamate complexes is as follows:

Procedure:

  • Dissolve this compound (2 mmol) in hot ethanol (B145695) (20 ml).

  • In a separate beaker, dissolve the metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂) (1 mmol) in hot ethanol (10 ml).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the reaction mixture for 2-3 hours.

  • Allow the solution to cool to room temperature.

  • The precipitated solid complex is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂.

Visualizations

G Coordination Modes of this compound cluster_0 S,N-Bidentate Coordination cluster_1 S,O-Bidentate Coordination M M S1 S M->S1 N1 N M->N1 C1 C S1->C1 C1->N1 C2 C C1->C2 O1 O C2->O1 R OR' C2->R M2 M S2 S M2->S2 O2 O M2->O2 C3 C S2->C3 C4 C C3->C4 N2 N C3->N2 C4->O2 R2 OR' C4->R2 G cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials (this compound & Metal Salt) dissolve Dissolve in Ethanol start->dissolve mix Mix Solutions dissolve->mix reflux Reflux mix->reflux cool Cool to Room Temp. reflux->cool filter Filter & Wash cool->filter dry Dry Complex filter->dry end_synthesis Metal Complex dry->end_synthesis ir IR Spectroscopy end_synthesis->ir nmr NMR Spectroscopy end_synthesis->nmr uvvis UV-Vis Spectroscopy end_synthesis->uvvis xrd X-ray Crystallography end_synthesis->xrd tga Thermal Analysis end_synthesis->tga G cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Thermal Properties compound This compound Metal Complex ir IR (Shifts in ν(C=S), ν(N-H)) compound->ir nmr NMR (Shifts in ¹H, ¹³C near M) compound->nmr uvvis UV-Vis (d-d transitions, CT bands) compound->uvvis xrd X-ray Crystallography (Bond lengths, angles, geometry) compound->xrd tga Thermal Analysis (Stability, decomposition) compound->tga elucidation Structural Elucidation ir->elucidation nmr->elucidation uvvis->elucidation xrd->elucidation tga->elucidation

References

A Comparative Guide to the Synthetic Validation of Ethyl Thiooxamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthetic methodologies for Ethyl thiooxamate, a versatile intermediate in organic synthesis. The following sections detail established protocols, present comparative performance data, and illustrate a key synthetic application of this compound.

Introduction

This compound (CAS 16982-21-1) is a valuable building block in the synthesis of various heterocyclic compounds, particularly thiazole (B1198619) derivatives, which are of significant interest in medicinal chemistry.[1] Its bifunctional nature, containing both a thioamide and an ester group, allows for diverse reactivity. This guide evaluates three primary synthetic routes to this compound, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific requirements.

Comparison of Synthetic Methods

The selection of a synthetic route for this compound can be guided by factors such as yield, availability of starting materials, and reaction conditions. The following table summarizes the key quantitative data for three prominent methods.

Method Starting Materials Reagents Reaction Conditions Reported Yield (%)
Method 1 Ethyl cyanoformateHydrogen sulfide (B99878), Triethylamine (B128534)Diethyl ether, 0°C to room temperature95%[2]
Method 2 Diethyl oxalate (B1200264)Lawesson's ReagentTetrahydrofuran (B95107) (THF), Reflux70%
Method 3 Ethyl chloroacetate (B1199739)Thiourea (B124793), Sodium AcetateEthanol (B145695), Reflux~79-82% (estimated)[3]

Experimental Protocols

Detailed methodologies for the three compared synthetic routes are provided below.

Method 1: From Ethyl Cyanoformate and Hydrogen Sulfide

This method offers the highest reported yield and proceeds under relatively mild conditions.

Protocol:

  • Dissolve ethyl cyanoformate (0.25 mol) and triethylamine (1 mL) in diethyl ether (200 mL) in a flask equipped with a gas inlet tube and a stirrer.[2]

  • Cool the solution to 0°C in an ice bath.[2]

  • Bubble hydrogen sulfide gas through the solution for 2 hours.[2]

  • After the addition of H₂S, allow the mixture to warm to room temperature and stir overnight.[2]

  • Purge the reaction vessel with nitrogen gas.[2]

  • Add 1N HCl (200 mL) and continue stirring for 30 minutes.[2]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[2]

  • Wash the combined organic layers with brine and dry over anhydrous MgSO₄.[2]

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain this compound as a yellow solid.[2]

Method 2: Thionation of Diethyl Oxalate with Lawesson's Reagent

This approach utilizes a common thionating agent to convert a readily available starting material.

Protocol:

  • To a solution of diethyl oxalate in tetrahydrofuran (THF), add powdered Lawesson's reagent.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Dilute the residue with a suitable solvent and filter to remove solid byproducts.

  • Wash the filtrate and dry the organic layer.

  • Evaporate the solvent to yield this compound.

Method 3: From Ethyl Chloroacetate and Thiourea

This method represents a classical approach to synthesizing thioamide-containing heterocycles and their precursors.

Protocol:

  • Dissolve thiourea (1 mole) in 95% ethanol (500 mL) by refluxing in a flask equipped with a reflux condenser.[3]

  • Slowly add ethyl chloroacetate (1.02 moles) through the condenser while maintaining a gentle reflux.[3]

  • Continue refluxing the mixture for an additional 3 hours.[3]

  • Allow the mixture to cool to room temperature, which should result in the precipitation of a solid.[3]

  • Filter the solid product by suction and wash with a small amount of cold ethanol.[3]

  • The crude product can be further purified by recrystallization.

Synthetic Utility and Workflow

This compound is a key precursor in the synthesis of functionalized bithiazoles, which have shown potential as correctors for folding-defective proteins implicated in certain diseases. The following diagram illustrates the logical workflow for the synthesis of a bithiazole derivative starting from this compound.

G cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Product cluster_elaboration Further Functionalization cluster_final_product Final Product ethyl_thiooxamate This compound condensation Condensation ethyl_thiooxamate->condensation alpha_haloketone α-Haloketone alpha_haloketone->condensation cyclization Cyclization condensation->cyclization Intermediate Formation thiazole_intermediate Monothiazole Intermediate cyclization->thiazole_intermediate coupling Coupling Reaction thiazole_intermediate->coupling bithiazole Functionalized Bithiazole coupling->bithiazole

Caption: Synthetic workflow for bithiazole synthesis from this compound.

References

Performance of Ethyl Thiooxamate in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical factor influencing the outcome of chemical reactions, purifications, and formulations. This guide provides a comparative analysis of the performance of Ethyl thiooxamate, a versatile building block in organic synthesis, across various solvent systems. Its performance is benchmarked against 2-aminothiazole (B372263), a common alternative utilized in the synthesis of thiazole-containing compounds.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the solubility and stability of this compound and 2-aminothiazole in a range of common laboratory solvents.

Table 1: Solubility Data

SolventThis compound (g/L)2-Aminothiazole (g/L)
Chloroform25[1]Data not available
MethanolSoluble[1]Soluble[2]
WaterInsoluble[1]100 (at 20 °C)[2][3][4]
EthanolData not availableSoluble[2]
Diethyl EtherData not availableSoluble[2]
1 M HClData not available50[5][6]

Note: "Soluble" indicates that the compound dissolves in the solvent, but specific quantitative data was not found. The solubility of 2-aminothiazole in water has been reported as both high (100 g/L)[2][3][4] and low (<1 mg/mL)[7][8] under different conditions, suggesting that pH and temperature may significantly influence its aqueous solubility.

Table 2: Stability Overview

CompoundSolvent SystemStability Profile
Thioamides (general)Aprotic solvents (e.g., dichloromethane, benzene, ethyl acetate)Generally stable
Thioamides (general)Alkaline aqueous mediaProne to hydrolysis to the corresponding amide
Thioamides (general)MethanolPotentially problematic
Thioamides (general)AcetonitrileGenerally stable
2-AminothiazoleDimethyl sulfoxide (B87167) (DMSO)Shows degradation at room temperature[9]

Experimental Protocols

The following are generalized experimental protocols for determining the solubility and stability of organic compounds, which can be adapted for this compound and its alternatives.

Protocol for Determining Quantitative Solubility

This protocol outlines a standard method for determining the solubility of a solid organic compound in a given solvent.

Materials:

  • The solid compound of interest (e.g., this compound)

  • A range of analytical grade solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a known volume of the solvent in a vial. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter (e.g., 0.45 µm) into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

    • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

    • Alternatively, the concentration of the solute in the filtered solution can be determined using a calibrated analytical method such as HPLC-UV or GC-MS.

  • Calculation of Solubility:

    • Calculate the solubility in g/L using the following formula: Solubility (g/L) = (Mass of dissolved solid in g / Volume of solvent in L)

Protocol for Assessing Chemical Stability in Solution

This protocol provides a framework for evaluating the stability of a compound in different solvents over time.

Materials:

  • The compound of interest

  • A selection of analytical grade solvents

  • Volumetric flasks and pipettes

  • Vials with screw caps

  • Constant temperature storage chambers (e.g., ovens, refrigerators)

  • Analytical instrument for quantification (e.g., HPLC-UV) with a validated stability-indicating method.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the compound in each of the selected solvents at a known concentration.

  • Storage Conditions:

    • Aliquot the stock solutions into several vials for each solvent.

    • Store the vials under different conditions, such as room temperature (e.g., 25 °C), refrigerated (e.g., 4 °C), and accelerated (e.g., 40 °C). Protect samples from light if the compound is known to be light-sensitive.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial for each solvent and storage condition.

    • Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV). This method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis:

    • Quantify the amount of the parent compound remaining at each time point.

    • Calculate the percentage of the compound remaining relative to the initial concentration (time 0).

    • Plot the percentage of the remaining compound against time for each solvent and storage condition to visualize the degradation profile.

    • Identify and, if possible, quantify any major degradation products.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key processes in the evaluation of this compound performance.

ExperimentalWorkflow cluster_prep Preparation cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_compound Weigh this compound mix Mix and Equilibrate prep_compound->mix prep_solvent Measure Solvent Volume prep_solvent->mix filter Filter Solution mix->filter quantify Quantify Concentration filter->quantify store Store at Temp/Time Intervals quantify->store analyze Analyze by HPLC store->analyze degradation Determine Degradation % analyze->degradation

Caption: Experimental workflow for performance testing.

Caption: Solvent selection decision flowchart.

References

A Comparative Guide to the Use of Ethyl Thiooxamate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of utilizing Ethyl thiooxamate as a key intermediate in the large-scale synthesis of heterocyclic compounds, which are pivotal in the pharmaceutical and fine chemical industries.[1][2][3] Through an objective comparison with alternative reagents and synthetic routes, supported by experimental data, this document aims to inform strategic decisions in process development and manufacturing.

Executive Summary

This compound is a versatile reagent, primarily employed in the construction of sulfur and nitrogen-containing heterocycles, most notably thiazoles and their derivatives.[2][4] These structures are foundational to a multitude of biologically active molecules with applications ranging from antimicrobial to anticancer agents.[5] The cost-effectiveness of using this compound in large-scale synthesis is a multifaceted issue, balancing the cost of raw materials and process parameters against reaction efficiency, yield, and safety considerations. Key alternatives in thioamide and subsequent heterocyclic synthesis include the use of Lawesson's reagent for direct thionation of amides and the use of simpler thioamides like thioacetamide (B46855) in classic reactions such as the Hantzsch thiazole (B1198619) synthesis.[6][7] This guide will delve into a quantitative comparison of these approaches.

Data Presentation: Synthesis and Application Comparison

To facilitate a clear comparison, the following tables summarize quantitative data for the synthesis of this compound itself and its application in the synthesis of a representative thiazole derivative.

Table 1: Comparison of Synthetic Routes to this compound

ParameterMethod 1: Lawesson's ReagentMethod 2: Hydrogen Sulfide (B99878) (H₂S)
Starting Materials Ethyl 2-amino-2-oxoacetate, Lawesson's ReagentEthyl cyanoformate, Hydrogen Sulfide, Triethylamine (B128534)
Solvent Tetrahydrofuran (THF)Diethyl ether
Reaction Conditions Reflux, 4 hours0°C to room temperature, overnight
Reported Yield 56%[8]95%[4]
Key Advantages Avoids use of highly toxic H₂S gas.[7][9]High yield, readily available starting materials.
Key Disadvantages Moderate yield, cost of Lawesson's reagent, phosphorus-containing waste.[10]High toxicity and flammability of H₂S require stringent safety protocols and specialized equipment.[11][12]
Estimated Relative Cost HigherLower (reagent cost), Higher (infrastructure cost)

Table 2: Comparative Synthesis of 2-Amino-4-methylthiazole-5-carboxylate

ParameterMethod A: Using this compound (Conceptual)Method B: Hantzsch Synthesis with Thiourea (B124793)
Starting Materials This compound, Ethyl 2-chloroacetoacetateThiourea, Ethyl 2-chloroacetoacetate, Sodium Carbonate
Solvent Ethanol (B145695)Ethanol/Ethyl acetate (B1210297)
Reaction Conditions Likely mild, based on similar condensations.60-70°C, 5-5.5 hours
Reported Yield (Not directly found, but expected to be high)>98%[13]
Key Advantages Potentially simpler work-up, fewer inorganic byproducts.Very high yield, inexpensive starting materials (thiourea).
Key Disadvantages Higher cost of this compound precursor.Formation of inorganic salts requiring removal.
Estimated Relative Cost HigherLower

Experimental Protocols

Detailed methodologies for key cited experiments are provided below to allow for replication and further optimization.

Protocol 1: Synthesis of this compound via Lawesson's Reagent
  • Materials: Ethyl 2-amino-2-oxoacetate, Lawesson's Reagent, Tetrahydrofuran (THF).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ethyl 2-amino-2-oxoacetate in anhydrous THF.

    • Add Lawesson's Reagent (0.5 equivalents) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4 hours.[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound as a yellow solid.[8]

Protocol 2: Synthesis of this compound via Hydrogen Sulfide
  • Materials: Ethyl cyanoformate, Triethylamine, Diethyl ether, Hydrogen Sulfide (gas), 1N Hydrochloric acid.

  • Procedure:

    • In a three-necked flask equipped with a gas inlet, dropping funnel, and stirrer, dissolve Ethyl cyanoformate (0.25 mol) and triethylamine (1 ml) in diethyl ether (200 ml).[4]

    • Cool the solution to 0°C in an ice bath.

    • Bubble hydrogen sulfide gas through the solution for 2 hours. (Caution: This step must be performed in a well-ventilated fume hood with appropriate H₂S detection and safety measures in place). [11][12]

    • After the addition of H₂S, allow the mixture to stir at room temperature overnight.

    • Purge the reaction vessel with nitrogen gas.

    • Add 1N HCl (200 ml) and continue stirring for 30 minutes.[4]

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain this compound as a yellow solid.[4]

Protocol 3: Hantzsch Synthesis of 2-Amino-4-methylthiazole-5-carboxylate
  • Materials: Thiourea, Ethyl 2-chloroacetoacetate, Sodium Carbonate, Ethanol, Ethyl acetate.

  • Procedure:

    • Prepare a solution of ethyl acetate in ethanol (10-35% mass fraction).[13]

    • Add thiourea and a catalytic amount of sodium carbonate to the solution.[13]

    • Heat the mixture to 40-55°C.

    • Slowly add Ethyl 2-chloroacetoacetate dropwise.

    • After the addition is complete, increase the temperature to 60-70°C and maintain for 5-5.5 hours.[13]

    • Distill off the majority of the solvent.

    • Cool the residue to room temperature and filter to remove any solids.

    • Add the filtrate to water and adjust the pH to 9-10 with a sodium hydroxide (B78521) solution.

    • Stir the mixture, which should result in the precipitation of the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain Ethyl 2-amino-4-methylthiazole-5-carboxylate.[13]

Mandatory Visualization

The following diagrams illustrate a key signaling pathway where thiazole derivatives often exhibit their biological activity, and a generalized workflow for the synthesis of these compounds.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Inactivation Rheb Rheb-GTP TSC1_TSC2->Rheb Inactivation mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Thiazole_Derivative Thiazole Derivative (Potential Inhibitor) Thiazole_Derivative->mTORC1 Inhibition

Caption: The mTOR signaling pathway, a key regulator of cell growth, is often targeted by thiazole-based inhibitors.

Thiazole_Synthesis_Workflow Start Starting Materials (e.g., this compound or Thioamide) Reaction Condensation Reaction (e.g., Hantzsch Synthesis) Start->Reaction Workup Reaction Work-up (e.g., pH adjustment, extraction) Reaction->Workup Isolation Product Isolation (Filtration/Precipitation) Workup->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification Final_Product Pure Thiazole Derivative Purification->Final_Product

Caption: A generalized workflow for the synthesis of thiazole derivatives.

Cost-Benefit Analysis

Costs
  • Raw Materials: The primary cost driver for the this compound route is the reagent itself. While bulk pricing is proprietary, small-scale pricing suggests it is significantly more expensive than basic thioamides like thiourea. The Lawesson's reagent route for this compound synthesis adds another layer of cost. Conversely, the H₂S method uses cheaper starting materials, but the associated infrastructure and safety costs for handling this highly toxic gas on a large scale can be substantial.[11][12]

  • Process and Equipment: The H₂S route necessitates specialized, corrosion-resistant reactors and extensive safety monitoring systems, representing a significant capital investment. The Lawesson's reagent method is more conventional in terms of equipment but may require higher temperatures and longer reaction times, impacting energy costs.[14]

  • Waste Management: The use of Lawesson's reagent generates phosphorus-containing byproducts that require specialized waste disposal, adding to the operational cost.[10] While the Hantzsch synthesis using thiourea produces simpler inorganic salts, their disposal in large quantities must also be considered.

Benefits
  • Yield and Purity: The H₂S route to this compound offers a very high yield (95%), which can significantly impact the overall process economy by maximizing product output from a given amount of starting material.[4] Similarly, the Hantzsch synthesis with thiourea boasts yields exceeding 98%.[13] High purity from these methods can also reduce the costs associated with downstream purification.

  • Versatility and Scope: this compound is a versatile building block for a wide range of heterocyclic compounds beyond simple thiazoles, making it a valuable intermediate for companies with diverse product pipelines.[1][2]

  • Process Safety and Simplicity: While the H₂S route is high-yielding, its significant safety hazards are a major drawback. The Lawesson's reagent route, and the subsequent use of the isolated this compound, avoids the handling of highly toxic gases, simplifying the process and reducing the risk of catastrophic incidents. The classic Hantzsch synthesis is also a well-established and relatively safe procedure.

Conclusion and Recommendations

The choice between using this compound and its alternatives in large-scale synthesis is a strategic decision that hinges on a company's specific priorities, capabilities, and product portfolio.

  • For high-value pharmaceutical applications where purity and a well-defined intermediate are critical, and where the infrastructure for handling hazardous materials is limited, the use of pre-synthesized this compound (likely produced via a non-H₂S route by a specialized supplier) may be the preferred, albeit more expensive, option. This approach externalizes the risks associated with hazardous reagent handling.

  • For large-volume production of specific thiazole derivatives where cost is a primary driver, the classic Hantzsch synthesis using inexpensive thiourea and an α-haloketone is likely the most economically viable route, given its high yields and use of commodity raw materials.

  • The in-house, large-scale synthesis of this compound via the H₂S method should only be considered by companies with extensive experience and infrastructure for handling highly toxic and flammable gases. While the raw material costs are low and the yield is high, the capital and safety-related operational expenditures are significant deterrents.

Ultimately, a thorough process hazard analysis (PHA) and a detailed economic evaluation, including capital and operational expenditures for each specific synthetic route, are essential before committing to a large-scale manufacturing process. The data and protocols presented in this guide provide a foundational framework for conducting such an analysis.

References

Safety Operating Guide

Proper Disposal of Ethyl Thiooxamate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is paramount in any research and development setting. This guide provides essential, step-by-step procedures for the proper disposal of ethyl thiooxamate, safeguarding both laboratory personnel and the environment. The following protocols are designed to provide clear, actionable guidance for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health effects. It is classified as causing skin and eye irritation, and it may also cause respiratory irritation.[1][2] Adherence to appropriate safety protocols is crucial when managing this substance.

Summary of Hazard Information:

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P317, P362+P364
Eye Irritation (Category 2)H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405

This data is compiled from multiple safety data sheets.[1][2][3][4]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste, in accordance with federal and local regulations.[5][6] Do not dispose of this chemical in regular trash or down the sewer system.[1][5]

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Personal Protective Equipment:

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][3]

    • Hand Protection: Wear chemically resistant gloves.[2][3]

    • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2][3]

    • Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator.[2]

2. Waste Collection and Containerization:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[5][7][8] The container must have a secure, screw-on cap.[7]

  • Waste Segregation: Do not mix this compound with other incompatible waste streams. It is generally advisable to collect specific chemical wastes separately.[9]

  • Solid Waste: For chemically contaminated solid waste such as gloves, absorbent paper, or empty containers, double-bag the waste in clear plastic bags to allow for visual inspection.[7]

3. Labeling of Hazardous Waste:

  • Labeling Requirements: All hazardous waste containers must be clearly labeled with a "Hazardous Waste" tag.[5][7] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

    • The quantity or concentration of the waste.

    • The date of waste generation.[5]

    • The location of origin (e.g., laboratory room number).[5]

    • The name and contact information of the principal investigator.[5]

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant).[5]

4. Storage of Hazardous Waste:

  • Storage Location: Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.[7]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[7] The secondary container should be capable of holding 110% of the volume of the primary container.[7]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[7][8] Store in a cool, well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][10]

5. Disposal Request and Collection:

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a hazardous waste pickup request to your Environmental Health and Safety (EHS) department.[5]

  • Documentation: Complete any required forms, providing an accurate list of the chemical waste and its quantity.[5]

  • Collection: Do not transport the hazardous waste yourself. Trained EHS personnel will collect the waste from your laboratory's designated storage area.[11]

Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8][11]

  • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[8][11]

  • After triple-rinsing, the original label on the container should be defaced, and the container can then be disposed of as regular trash.[11]

Logical Workflow for this compound Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

start Start: Generate This compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container 2. Select & Prepare Hazardous Waste Container ppe->container collect 3. Collect Waste in Designated Container container->collect label 4. Securely Cap & Label Container as 'Hazardous Waste' collect->label storage 5. Store in Designated Secondary Containment Area label->storage request 6. Submit Disposal Request to EHS Department storage->request pickup 7. Await Scheduled EHS Waste Collection request->pickup end End: Waste Properly Disposed pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for Ethyl Thiooxamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl thiooxamate, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your research.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is crucial to minimize exposure and ensure a safe working environment.

Hazard Identification and Personal Protective Equipment

Before handling this compound, it is imperative to be aware of its hazard classifications and the corresponding required PPE.

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2)H315: Causes skin irritationImpervious and fire/flame resistant clothing, Protective gloves (e.g., nitrile or neoprene).[1][4]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritationTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationUse only outdoors or in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to prevent accidents and ensure the well-being of laboratory personnel.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area.[1][5] An operational and calibrated fume hood is recommended.

  • Verify that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5][6]

  • Keep the container tightly closed when not in use.[1][2]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][6]

2. Donning of Personal Protective Equipment (PPE):

  • Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Ensure gloves are inspected for any signs of damage before use.

3. Handling Procedure:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[2][7]

  • Use non-sparking tools to prevent ignition sources.[1]

4. In Case of Accidental Exposure:

  • If on skin: Immediately wash the affected area with plenty of water.[1] If skin irritation occurs, seek medical advice.[2] Contaminated clothing should be removed and washed before reuse.[1]

  • If in eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[5]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[2][3]

5. Spill Management:

  • In case of a spill, evacuate personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Collect the spilled material using an inert absorbent material and place it in a suitable, closed container for disposal.[2]

  • Avoid dust formation.[1]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

  • Do not allow the chemical to enter drains, as it can be harmful to aquatic life with long-lasting effects.[7]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Verify Engineering Controls (Fume Hood, Eyewash, Shower) B Gather Required PPE A->B C Don PPE B->C D Handle this compound in Ventilated Area C->D E Wash Hands Thoroughly After Handling D->E H Accidental Exposure (Skin/Eye/Inhalation) D->H I Spill D->I F Segregate Waste E->F G Dispose of in Accordance with Regulations F->G J Follow First-Aid Measures H->J K Contain and Clean Spill I->K

Caption: This diagram outlines the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.